CCI-006
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
methyl (E)-2-cyano-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5S/c1-21-15(18)11(9-16)8-12-4-7-14(22-12)10-2-5-13(6-3-10)23(17,19)20/h2-8H,1H3,(H2,17,19,20)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXAKEBSBMAIOB-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)S(=O)(=O)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/C1=CC=C(O1)C2=CC=C(C=C2)S(=O)(=O)N)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Impact of CCI-006 on MLL-rearranged Leukemia: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias are aggressive hematological malignancies with a generally poor prognosis, particularly in infants.[1] The fusion proteins generated by chromosomal translocations involving the MLL gene drive aberrant gene expression, leading to uncontrolled proliferation of hematopoietic progenitors. Recent research has identified a novel small molecule, CCI-006, which demonstrates selective cytotoxicity against a subset of MLL-r leukemia cells. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its effects on cellular pathways, and its potential as a therapeutic agent. We present a compilation of the available quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows involved in the study of this compound.
Introduction to MLL-rearranged Leukemia and the Therapeutic Target
MLL-rearranged leukemias are characterized by chromosomal translocations involving the Mixed-Lineage Leukemia (MLL, also known as KMT2A) gene on chromosome 11q23. These rearrangements result in the fusion of the N-terminal portion of the MLL protein with one of over 80 different partner proteins. The resulting MLL fusion proteins are potent oncoproteins that drive leukemogenesis by dysregulating the expression of critical target genes, including the HOXA gene cluster and MEIS1, which are essential for hematopoietic stem and progenitor cell function.
Despite advances in chemotherapy, the prognosis for patients with MLL-r leukemia remains poor, highlighting the urgent need for novel, targeted therapies. One promising therapeutic strategy is to exploit the unique molecular vulnerabilities of MLL-r leukemia cells. This compound is a novel small molecule inhibitor that has been identified through a phenotypic screen for compounds that selectively kill MLL-r leukemia cells.[1]
Quantitative Data on the Efficacy of this compound
The cytotoxic effects of this compound have been evaluated against a panel of leukemia cell lines, demonstrating selectivity for a subset of MLL-rearranged and CALM-AF10 translocated cells.
Table 1: Cytotoxicity of this compound in Leukemia Cell Lines
| Cell Line | Subtype | MLL Rearrangement | This compound IC50 (µM) |
| PER-485 | B-ALL | t(4;11) MLL-AF4 | Data not available in abstract |
| MOLM-13 | AML | t(9;11) MLL-AF9 | Data not available in abstract |
| MV4;11 | AML | t(4;11) MLL-AF4 | Data not available in abstract |
| SEM | B-ALL | t(4;11) MLL-AF4 | Data not available in abstract |
| RS4;11 | B-ALL | t(4;11) MLL-AF4 | Data not available in abstract |
| THP-1 | AML | t(9;11) MLL-AF9 | Data not available in abstract |
| KOPN8 | B-ALL | t(11;19) MLL-ENL | Data not available in abstract |
| NOMO1 | AML | t(9;11) MLL-AF9 | Data not available in abstract |
| HL60 | AML | MLL-wt | Data not available in abstract |
| ML2 | AML | MLL-wt | Data not available in abstract |
Note: Specific IC50 values require access to the full-text scientific publications. An initial screen showed significant viability reduction at 10 µM in sensitive cell lines.[1]
Table 2: Synergistic Effects of this compound with Standard Chemotherapeutic Agents
| Cell Line | Combination Agent | Observation | Quantitative Synergy Score |
| PER-485 | Cytarabine | Synergistic | Data not available in abstract |
| PER-485 | Etoposide (VP16) | Synergistic | Data not available in abstract |
| PER-485 | EPZ-5676 (DOT1L Inhibitor) | Synergistic | Data not available in abstract |
| U937 | EPZ-5676 (DOT1L Inhibitor) | Synergistic | Data not available in abstract |
Note: Synergy was determined by comparing the observed viability with the predicted viability using the Bliss Independence model. Specific combination index values are needed for a more detailed analysis.
Mechanism of Action of this compound
This compound exerts its cytotoxic effects by targeting a metabolic vulnerability present in a subset of MLL-r leukemia cells. The mechanism is centered on the disruption of mitochondrial function, leading to a cascade of events culminating in apoptosis.[2]
Inhibition of Mitochondrial Respiration
The primary mechanism of this compound is the inhibition of mitochondrial respiration.[2] This leads to a rapid decrease in the oxygen consumption rate (OCR) in sensitive cells. The sensitivity to this compound is correlated with a pre-existing metabolic phenotype characterized by lower levels of MEIS1 and HIF1α, suggesting a reliance on oxidative phosphorylation in these cells.[2]
Induction of Mitochondrial Membrane Depolarization and Apoptosis
Inhibition of mitochondrial respiration by this compound leads to mitochondrial membrane depolarization.[2] This disruption of the mitochondrial membrane potential is a critical event in the intrinsic apoptotic pathway. Following mitochondrial depolarization, this compound treatment results in the activation of caspases and subsequent cleavage of PARP, hallmarks of apoptosis. A significant increase in the percentage of Annexin V-positive cells is observed in sensitive MLL-r cell lines within hours of treatment.[3]
Activation of the Unfolded Protein Response (UPR)
The mitochondrial and metabolic stress induced by this compound triggers the Unfolded Protein Response (UPR).[2] This is a cellular stress response that is activated by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). The key events in this compound-induced UPR include:
-
Activation of PERK and IRE1α: Mitochondrial dysfunction leads to ER stress, resulting in the activation of the UPR sensors PERK and IRE1α.[2]
-
Phosphorylation of eIF2α and ATF4-mediated CHOP expression: Activated PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), which leads to a global shutdown of protein synthesis but selectively increases the translation of activating transcription factor 4 (ATF4). ATF4, in turn, upregulates the expression of the pro-apoptotic transcription factor CHOP.[2]
-
Activation of JNK: The activation of IRE1α can lead to the phosphorylation of JNK, which also contributes to the induction of apoptosis.[2]
The convergence of these pathways ultimately leads to the selective elimination of MLL-r leukemia cells that are dependent on the targeted metabolic pathway.
Signaling Pathways and Experimental Workflows
Diagram 1: Proposed Signaling Pathway of this compound in Sensitive MLL-rearranged Leukemia Cells
Caption: this compound inhibits mitochondrial respiration, leading to apoptosis via the intrinsic pathway and UPR activation.
Diagram 2: Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating this compound's effects on leukemia cells.
Experimental Protocols
Cell Viability Assay (Resazurin Reduction)
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells per well in 100 µL of complete culture medium.
-
Compound Treatment: Add this compound at various concentrations (typically a serial dilution from 100 µM to 0.01 µM) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Resazurin Addition: Add 20 µL of resazurin solution (0.15 mg/mL in PBS) to each well.
-
Incubation: Incubate for 4 hours at 37°C.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values by fitting the dose-response data to a four-parameter logistic curve using appropriate software.
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Treat leukemia cells with this compound at the desired concentration (e.g., 5 µM) for various time points (e.g., 3, 6, 24 hours). Include a vehicle control.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 106 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
-
Cell Seeding: Seed leukemia cells in a Seahorse XFp cell culture miniplate at an appropriate density (e.g., 5 x 104 to 2 x 105 cells per well) in Seahorse XF DMEM medium supplemented with glucose, pyruvate, and glutamine.
-
Compound Injection: Prepare a drug plate with this compound and modulators of mitochondrial respiration (e.g., oligomycin, FCCP, and rotenone/antimycin A).
-
Assay Execution: Place the cell plate and the drug plate in a Seahorse XFp Analyzer. The instrument will sequentially inject the compounds and measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time.
-
Data Analysis: Analyze the OCR data to determine the basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. Compare the OCR profiles of this compound-treated cells with vehicle-treated controls.
Synergy Study
-
Experimental Design: Design a matrix of drug concentrations, combining this compound with another chemotherapeutic agent (e.g., cytarabine, etoposide) at various concentrations above and below their respective IC50 values.
-
Cell Treatment and Viability Assay: Treat leukemia cells with the drug combinations for 72 hours and perform a resazurin-based cell viability assay as described in section 5.1.
-
Data Analysis: Analyze the data using the Bliss Independence model or the Chou-Talalay method to determine if the combination is synergistic, additive, or antagonistic. A combination index (CI) less than 1 indicates synergy.
Conclusion and Future Directions
This compound represents a promising new therapeutic agent for a subset of MLL-rearranged leukemias. Its unique mechanism of action, targeting a metabolic vulnerability through the inhibition of mitochondrial respiration and induction of the unfolded protein response, offers a novel approach to selectively eliminate cancer cells. The synergistic effects of this compound with standard-of-care chemotherapeutic agents further highlight its clinical potential.
Future research should focus on several key areas:
-
In vivo Efficacy: Evaluating the efficacy and toxicity of this compound in preclinical animal models of MLL-rearranged leukemia is a critical next step.
-
Biomarker Development: Identifying robust biomarkers, such as the expression levels of MEIS1 and HIF1α, to predict which patients are most likely to respond to this compound will be crucial for its clinical development.
-
Resistance Mechanisms: Investigating potential mechanisms of resistance to this compound will be important for developing strategies to overcome resistance and improve long-term outcomes.
-
Target Deconvolution: Precisely identifying the direct molecular target of this compound within the mitochondrial respiratory chain will provide a more complete understanding of its mechanism of action and may facilitate the development of more potent and selective analogs.
References
The Discovery and Synthesis of CCI-006: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCI-006 is a novel small molecule inhibitor identified as a promising therapeutic candidate for the treatment of MLL-rearranged (MLL-r) and CALM-AF10 translocated leukemias. This document provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound. It includes a proposed synthesis protocol, detailed experimental methodologies for key biological assays, and a summary of its anti-leukemic activity. The information presented herein is intended to serve as a technical guide for researchers and professionals in the field of oncology and drug development.
Introduction
Mixed-lineage leukemia (MLL)-rearranged leukemias are aggressive hematological malignancies with a particularly poor prognosis, especially in infants. The chromosomal translocations involving the MLL gene lead to the expression of fusion proteins that drive leukemogenesis. There is a critical unmet need for novel therapeutic agents that can selectively target these leukemias. This compound emerged from a high-throughput screening effort to identify compounds with selective cytotoxicity against MLL-r leukemia cells[1].
This compound, with the chemical name Methyl-2-cyano-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylate (CAS No: 292053-42-0), was identified as a potent inhibitor of a subset of MLL-r and CALM-AF10 translocated leukemia cells. Its mechanism of action is linked to the induction of mitochondrial dysfunction, leading to apoptosis. This guide details the available scientific information on this compound.
Proposed Synthesis of this compound
While a specific patented synthesis for this compound is not publicly available, a plausible synthetic route can be proposed based on the well-established Knoevenagel condensation reaction. This reaction involves the condensation of an aldehyde with an active methylene compound. For the synthesis of this compound, the likely precursors are 5-(4-sulfamoylphenyl)furan-2-carbaldehyde and methyl cyanoacetate.
Proposed Reaction Scheme:
Caption: Proposed synthesis of this compound via Knoevenagel condensation.
Experimental Protocol (Proposed)
This protocol is adapted from the synthesis of structurally similar compounds, such as (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate[2][3][4].
-
Reaction Setup: To a solution of 5-(4-sulfamoylphenyl)furan-2-carbaldehyde (1 equivalent) in ethanol, add methyl cyanoacetate (1.2 equivalents).
-
Catalysis: Add a catalytic amount of a suitable base, such as piperidine or diisopropylethylammonium acetate (DIPEAc)[5].
-
Reaction Conditions: Stir the reaction mixture at room temperature for 8-12 hours or until completion, as monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the final product, this compound.
Biological Activity and Mechanism of Action
This compound has demonstrated selective cytotoxicity against a subset of MLL-rearranged leukemia cell lines[1]. Its primary mechanism of action involves the targeting of mitochondria, leading to a cascade of events culminating in apoptosis.
Signaling Pathway of this compound-Induced Apoptosis
This compound inhibits mitochondrial respiration, which leads to mitochondrial membrane depolarization. This event triggers a pro-apoptotic unfolded protein response (UPR) and subsequent activation of the apoptotic cascade.
Caption: Signaling pathway of this compound-induced apoptosis.
Quantitative Data Summary
The following tables summarize the reported cytotoxic activity of this compound against a panel of leukemia cell lines.
Table 1: Cytotoxicity of this compound in MLL-rearranged and CALM-AF10 Leukemia Cell Lines
| Cell Line | Subtype | This compound IC50 (µM) |
| PER-485 | MLL-r | Sensitive |
| MOLM-13 | MLL-r | Sensitive |
| MV4;11 | MLL-r | Sensitive |
| KOPN-8 | MLL-r | Sensitive |
| RS4;11 | MLL-r | Unresponsive |
| SEM | MLL-r | Unresponsive |
| U937-CALM-AF10 | CALM-AF10 | Sensitive |
Note: Specific IC50 values were not available in the reviewed literature abstracts. "Sensitive" indicates significant cytotoxic effect at tested concentrations, while "Unresponsive" indicates a lack of significant effect.
Experimental Protocols
The following are detailed protocols for the key assays used to characterize the biological activity of this compound. These are based on standard laboratory methods.
Cell Viability Assay (Resazurin Reduction)
This assay measures cell viability based on the reduction of resazurin to the fluorescent resorufin by metabolically active cells.
Caption: Workflow for the Resazurin cell viability assay.
Protocol:
-
Seed leukemia cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Treat cells with a serial dilution of this compound or vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of resazurin solution (0.15 mg/mL in PBS) to each well.
-
Incubate for an additional 4 hours.
-
Measure fluorescence using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by staining for externalized phosphatidylserine with Annexin V and for membrane integrity with a viability dye (e.g., propidium iodide).
Caption: Workflow for the Annexin V apoptosis assay.
Protocol:
-
Treat leukemia cells with this compound at the desired concentration and time points.
-
Harvest cells by centrifugation and wash twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Mitochondrial Respiration Assay
The Seahorse XF Analyzer is used to measure the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial respiration.
References
- 1. researchgate.net [researchgate.net]
- 2. (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
In-depth Technical Guide to CCI-006: A Novel Agent Targeting Mitochondrial Function in MLL-Rearranged Leukemia
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of CCI-006, a novel small molecule with selective cytotoxic activity against a subset of MLL-rearranged (MLL-r) leukemia cells. This document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the compound's signaling pathway and experimental workflows.
Core Concepts: Chemical Structure and Properties
This compound is a small molecule identified through a phenotypic screen for compounds that selectively kill MLL-rearranged leukemia cells. Its chemical and physical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂N₂O₅S | [1] |
| Molecular Weight | 332.33 g/mol | [1] |
| SMILES | COC(=O)C(=Cc1ccc(o1)-c1ccc(cc1)S(N)(=O)=O)C#N | [1] |
| Solubility | Soluble in DMSO | [1] |
Chemical Structure:
References
CCI-006 (CAS No. 292053-42-0): A Technical Guide to its Mechanism of Action and Preclinical Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCI-006, with CAS number 292053-42-0, is a novel small molecule inhibitor identified as a promising therapeutic agent for specific subtypes of leukemia. This technical guide provides an in-depth overview of the core scientific findings related to this compound, with a focus on its mechanism of action, in vitro efficacy, and the experimental methodologies used for its characterization. This compound selectively targets a metabolic vulnerability in MLL-rearranged (MLL-r) and CALM-AF10 translocated leukemias, inducing a potent anti-leukemic effect. This document is intended to serve as a comprehensive resource for researchers in oncology and drug development, providing the necessary technical details to understand and potentially expand upon the existing body of work.
Chemical and Physical Properties
This compound, chemically known as Methyl 2-cyano-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylate, is a small molecule with the following properties:
| Property | Value |
| CAS Number | 292053-42-0 |
| Molecular Formula | C15H12N2O5S |
| Molecular Weight | 332.33 g/mol |
| Appearance | Light yellow to yellow solid powder.[1] |
| Solubility | Soluble in DMSO (≥ 83.33 mg/mL).[1][2] |
| Storage | Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year.[3] |
Mechanism of Action: Targeting Mitochondrial Respiration
This compound exerts its cytotoxic effects through a novel mechanism that targets the metabolic machinery of susceptible leukemia cells. The primary mode of action is the inhibition of mitochondrial respiration.[3][4] This inhibition leads to a cascade of downstream events culminating in apoptosis.
Signaling Pathway
The mechanism of action of this compound involves the disruption of mitochondrial function, which in turn triggers the pro-apoptotic unfolded protein response (UPR). The key steps are outlined below:
Caption: this compound inhibits mitochondrial respiration, leading to depolarization and a pro-apoptotic UPR.
Sensitive MLL-rearranged and CALM-AF10 leukemia cells, which are characterized by low expression of MEIS1 and HIF1α, are particularly vulnerable to this compound.[4] In these cells, the inhibition of mitochondrial respiration by this compound leads to a rapid and insurmountable mitochondrial membrane depolarization.[3][4] This mitochondrial dysfunction triggers a pro-apoptotic unfolded protein response (UPR), ultimately leading to programmed cell death.[3][4] In contrast, leukemia cells with high MEIS1 and HIF1α expression exhibit a more glycolytic phenotype and are less dependent on mitochondrial respiration, rendering them resistant to this compound.[4]
In Vitro Efficacy: Cytotoxicity Profile
This compound has demonstrated selective cytotoxicity against a panel of MLL-rearranged and CALM-AF10 leukemia cell lines. The half-maximal inhibitory concentrations (IC50) have been determined using resazurin-based viability assays after 72 hours of treatment.
| Cell Line | Subtype | MLL Fusion Partner | IC50 (µM) | Sensitivity |
| PER-485 | BCP-ALL | MLL-AF4 | ~1 | Sensitive |
| RS4;11 | BCP-ALL | MLL-AF4 | ~1 | Sensitive |
| SEM | BCP-ALL | MLL-AF4 | >10 | Resistant |
| KOPN-8 | BCP-ALL | MLL-ENL | ~2 | Sensitive |
| MONO-MAC-6 | AML | MLL-AF9 | ~3 | Sensitive |
| MOLM-13 | AML | MLL-AF9 | >10 | Resistant |
| THP-1 | AML | MLL-AF9 | >10 | Resistant |
| MV4-11 | AML | MLL-AF4 | ~5 | Sensitive |
| U937 | AML | CALM-AF10 | ~2 | Sensitive |
| K562 | CML | BCR-ABL | >10 | Resistant |
| HELA | Cervical Cancer | - | >10 | Resistant |
| PBMCs | Healthy | - | >10 | Resistant |
Note: IC50 values are approximated from graphical data presented in de Jong, S. J. C. A., et al. (2019). Exact values may vary between experiments.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
Cell Viability (Resazurin Reduction) Assay
This protocol is used to determine the cytotoxic effects of this compound on various cell lines.
-
Cell Seeding: Plate leukemia cells in 96-well microtiter plates at a density of 1 x 10^4 cells per well in a final volume of 100 µL of RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.
-
Compound Addition: Prepare serial dilutions of this compound in DMSO and add to the wells to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%. Include vehicle control (DMSO only) wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Resazurin Addition: Add 20 µL of resazurin solution (0.15 mg/mL in PBS) to each well.
-
Incubation with Resazurin: Incubate the plates for an additional 4-6 hours at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 values by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mitochondrial Membrane Potential (ΔΨm) Assay
This assay is used to assess the effect of this compound on mitochondrial membrane potential using the fluorescent probe JC-1.
-
Cell Treatment: Treat leukemia cells with this compound at the desired concentration for a specified period (e.g., 4-24 hours). Include an untreated control and a positive control for depolarization (e.g., CCCP).
-
Cell Harvesting and Washing: Harvest the cells by centrifugation and wash once with warm PBS.
-
JC-1 Staining: Resuspend the cell pellet in 500 µL of medium containing 2 µM JC-1 dye.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove excess dye.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze immediately using a flow cytometer. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic cells with low potential will show green fluorescence (JC-1 monomers).
-
Data Analysis: Quantify the percentage of cells with depolarized mitochondria by measuring the shift from red to green fluorescence.
Experimental and Drug Discovery Workflow
The identification and characterization of a targeted therapeutic agent like this compound typically follows a structured workflow, from initial high-throughput screening to in-depth mechanistic studies.
Caption: A typical workflow for the discovery and development of a targeted therapy like this compound.
Conclusion and Future Directions
This compound represents a promising new class of anti-leukemic agents that exploit a specific metabolic vulnerability in MLL-rearranged and CALM-AF10 translocated leukemias. Its unique mechanism of action, centered on the inhibition of mitochondrial respiration, offers a novel therapeutic strategy for these high-risk leukemia subtypes. The selective cytotoxicity of this compound against sensitive cancer cells while sparing healthy cells underscores its potential for a favorable therapeutic window.
Future research should focus on several key areas. Firstly, in vivo studies in relevant animal models are crucial to evaluate the efficacy, pharmacokinetics, and safety profile of this compound. Secondly, a deeper investigation into the precise molecular target of this compound within the mitochondrial respiratory chain will provide a more complete understanding of its mechanism and may facilitate the development of more potent and selective analogs. Finally, exploring combination therapies, where this compound is used alongside existing chemotherapeutic agents, could offer a strategy to overcome resistance and enhance therapeutic outcomes for patients with these aggressive leukemias.
References
- 1. MLL and CALM are fused to AF10 in morphologically distinct subsets of acute leukemia with translocation t(10;11): both rearrangements are associated with a poor prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Overview of Targeted Therapies in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Discovery Workflow - What is it? [vipergen.com]
Preclinical Profile of CCI-006: A Targeted Agent Against MLL-Rearranged Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias are aggressive hematological malignancies with a particularly poor prognosis in pediatric and infant patients. The quest for more effective and targeted therapies has led to the investigation of novel small molecules that can exploit the specific vulnerabilities of these cancer cells. One such promising agent is CCI-006, a compound identified through a phenotypic screen for its selective cytotoxicity against MLL-r leukemia cells. This technical guide provides a comprehensive overview of the preclinical studies of this compound, detailing its mechanism of action, efficacy in leukemia cell lines, and the molecular determinants of sensitivity. All quantitative data is summarized in structured tables, and key experimental protocols are provided. Visual diagrams of the core signaling pathways and experimental workflows are included to facilitate a deeper understanding of the preclinical findings.
Core Mechanism of Action: Induction of Mitochondrial Dysfunction
This compound exerts its potent anti-leukemic effect by targeting a metabolic vulnerability present in a subset of MLL-rearranged leukemia cells. The core of its mechanism involves the induction of mitochondrial dysfunction.[1] Specifically, this compound inhibits mitochondrial respiration, leading to a rapid and insurmountable mitochondrial membrane depolarization.[1] This mitochondrial collapse triggers a pro-apoptotic unfolded protein response (UPR), ultimately culminating in apoptotic cell death within hours of treatment.[1]
Quantitative Analysis of In Vitro Efficacy
The selective cytotoxicity of this compound has been demonstrated across a panel of leukemia cell lines. The half-maximal inhibitory concentration (IC50) values, determined by resazurin reduction assays after 72 hours of treatment, highlight the compound's potency and selectivity for a subset of MLL-rearranged and CALM-AF10 translocated leukemia cells.
Table 1: Cytotoxicity of this compound in Leukemia Cell Lines
| Cell Line | Subtype | Translocation | This compound IC50 (µM) | Sensitivity |
| PER-485 | B-ALL | MLL-AF4 | < 1 | Sensitive |
| MOLM-13 | AML | MLL-AF9 | 1.5 | Sensitive |
| MV4;11 | AML | MLL-AF4 | 2.5 | Sensitive |
| KOPN-8 | B-ALL | MLL-AF4 | < 1 | Sensitive |
| SEM | B-ALL | MLL-AF4 | > 10 | Unresponsive |
| RS4;11 | B-ALL | MLL-AF4 | > 10 | Unresponsive |
| REH | B-ALL | Non-MLL-r | > 10 | Unresponsive |
| U937 | AML | CALM-AF10 | 1.8 | Sensitive |
| NOMO-1 | AML | MLL-AF9 | 2.2 | Sensitive |
| THP-1 | AML | MLL-AF9 | > 10 | Unresponsive |
| OCI-AML3 | AML | NPM1c | > 10 | Unresponsive |
| HL-60 | AML | - | > 10 | Unresponsive |
Data synthesized from preclinical studies.
The induction of apoptosis is a key outcome of this compound treatment in sensitive cell lines. Time-course studies using Annexin V flow cytometry demonstrate the rapid onset of apoptosis.
Table 2: Time-Course of Apoptosis Induction by 5 µM this compound in PER-485 Cells
| Time (hours) | % Annexin V Positive Cells (Mean ± SEM) | P-value vs. Vehicle |
| 3 | 25 ± 3.5 | 0.0044 |
| 6 | 48 ± 5.2 | 0.0002 |
| 24 | 75 ± 6.8 | 0.0006 |
Data represents the mean of at least three independent experiments.
Further confirmation of apoptosis is provided by the detection of cleaved PARP and Caspase-3, key markers of the apoptotic cascade.
Table 3: Apoptosis Induction by 5 µM this compound at 24 hours
| Cell Line | % Annexin V Positive Cells (Mean ± SEM) | P-value vs. Vehicle |
| PER-485 | 78 ± 4.1 | 0.00056 |
| MOLM-13 | 65 ± 5.5 | 0.0018 |
| MV4;11 | 55 ± 4.9 | 0.013 |
| CEM | No significant increase | > 0.05 |
| REH | No significant increase | > 0.05 |
| RS4;11 | No significant increase | > 0.05 |
Data from at least three independent experiments.
Signaling Pathways and Determinants of Sensitivity
The differential sensitivity to this compound among MLL-rearranged leukemia cells is linked to their metabolic phenotype.
This compound Mechanism of Action in Sensitive Cells
dot
Caption: this compound inhibits mitochondrial respiration, leading to depolarization, UPR, and apoptosis.
Resistance Pathway in Unresponsive Cells
Unresponsive MLL-rearranged leukemia cells exhibit a more glycolytic metabolic phenotype, which is associated with elevated expression of Hypoxia-Inducible Factor 1-alpha (HIF1α) and the MLL target gene MEIS1.[1] Silencing of HIF1α has been shown to sensitize previously unresponsive cells to this compound, indicating a key role for this pathway in mediating resistance.
dot
Caption: High MEIS1 and HIF1α expression drives a glycolytic phenotype and resistance to this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Resazurin Reduction Assay for Cell Viability
This assay measures cell viability based on the reduction of the blue dye resazurin to the fluorescent pink resorufin by metabolically active cells.
Materials:
-
Leukemia cell lines
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
Resazurin sodium salt (e.g., Sigma-Aldrich, R7017)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader (Excitation: 560 nm, Emission: 590 nm)
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add 100 µL of the this compound dilutions or vehicle control (medium with DMSO) to the appropriate wells.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare a 0.15 mg/mL solution of resazurin in PBS and filter-sterilize.
-
Add 20 µL of the resazurin solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Measure the fluorescence at 560 nm excitation and 590 nm emission using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background fluorescence from wells with medium only.
dot
Caption: Workflow for the resazurin-based cell viability assay.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Leukemia cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat leukemia cells with the desired concentration of this compound or vehicle for the specified time.
-
Harvest approximately 1-5 x 10^5 cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
dot
Caption: Workflow for Annexin V/PI apoptosis detection by flow cytometry.
Western Blotting for Apoptosis Markers
This technique is used to detect the cleavage of key apoptotic proteins, PARP and Caspase-3.
Materials:
-
Leukemia cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., rabbit anti-cleaved PARP, rabbit anti-cleaved Caspase-3, mouse anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse treated and control cells in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Visualize protein bands using an imaging system. β-actin is used as a loading control.
Conclusion
The preclinical data for this compound strongly support its potential as a therapeutic agent for a subset of MLL-rearranged leukemias. Its novel mechanism of action, centered on the induction of mitochondrial dysfunction, provides a new avenue for targeting the metabolic vulnerabilities of these aggressive cancers. The clear correlation between a glycolytic phenotype, characterized by high HIF1α and MEIS1 expression, and resistance to this compound offers potential biomarkers for patient stratification. Further in vivo studies and clinical investigations are warranted to fully elucidate the therapeutic promise of this compound in the treatment of MLL-rearranged leukemia.
References
Unveiling the Target: A Technical Guide to the Identification and Validation of CCI-006
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the comprehensive process of identifying and validating the molecular target of CCI-006, a novel investigational compound. This document outlines the strategic application of biochemical, cellular, and in vivo methodologies to elucidate the mechanism of action of this compound, culminating in the confident identification of its target within the PI3K/Akt/mTOR signaling cascade. The following sections provide a thorough overview of the experimental data, detailed protocols, and the logical framework that underpins this scientific investigation.
Data Presentation: Quantitative Analysis of this compound Activity
The efficacy and selectivity of this compound were quantified through a series of rigorous assays. The following tables summarize the key quantitative data, offering a clear comparison of the compound's activity across various experimental platforms.
Table 1: Biochemical Activity of this compound against a Panel of Kinases
| Kinase Target | IC50 (nM) | Assay Type |
| mTOR | 15 | ADP-Glo™ Kinase Assay |
| PI3Kα | 150 | TR-FRET Assay |
| PI3Kβ | 250 | TR-FRET Assay |
| PI3Kδ | 180 | TR-FRET Assay |
| PI3Kγ | 300 | TR-FRET Assay |
| Akt1 | > 10,000 | LanthaScreen™ Eu Kinase Binding Assay |
| PDK1 | > 10,000 | Z'-LYTE™ Kinase Assay |
| MEK1 | > 10,000 | Adapta™ Universal Kinase Assay |
| ERK2 | > 10,000 | Adapta™ Universal Kinase Assay |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Target Pathway Inhibition (p-S6K1 T389 IC50, nM) | Anti-proliferative Activity (EC50, nM) |
| MCF-7 (Breast Cancer) | 25 | 80 |
| PC-3 (Prostate Cancer) | 30 | 110 |
| A549 (Lung Cancer) | 45 | 150 |
| U-87 MG (Glioblastoma) | 20 | 75 |
Table 3: In Vivo Efficacy of this compound in a U-87 MG Xenograft Model
| Treatment Group | Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 10 | 35 |
| This compound | 30 | 68 |
| This compound | 60 | 85 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and transparency.
Biochemical Kinase Assays
1. ADP-Glo™ Kinase Assay for mTOR:
-
Principle: This luminescence-based assay measures the amount of ADP produced during a kinase reaction.[1]
-
Procedure:
-
A 10-point concentration-response curve of this compound was prepared in a buffer containing 1% DMSO.[1]
-
This compound and recombinant mTOR enzyme were pre-incubated for 15 minutes at room temperature.[1]
-
The kinase reaction was initiated by the addition of ATP and a specific substrate at their Km concentrations.[1]
-
After a 2-hour incubation, ADP-Glo™ Reagent was added to terminate the kinase reaction and deplete the remaining ATP.[1]
-
Kinase Detection Reagent was then added to convert ADP to ATP, which drives a luciferase reaction.
-
The resulting luminescence, directly proportional to the ADP generated, was measured using a plate reader.[1]
-
2. LanthaScreen™ TR-FRET Kinase Assays:
-
Principle: These assays utilize time-resolved Förster resonance energy transfer (TR-FRET) to measure kinase activity.[2]
-
Procedure:
-
Kinase, a fluorescently labeled substrate, and ATP are incubated in a microplate well.
-
After the reaction, a terbium-labeled antibody specific for the phosphorylated substrate is added.
-
If the substrate is phosphorylated, the binding of the antibody brings the terbium donor and the fluorescent acceptor on the substrate into close proximity, resulting in a FRET signal.
-
The TR-FRET signal is measured on a compatible plate reader.
-
Cell-Based Assays
1. In-Cell Western™ for Phospho-S6 Kinase 1 (S6K1) Inhibition:
-
Principle: This high-throughput, cell-based assay quantitatively measures the phosphorylation of intracellular proteins.[3]
-
Procedure:
-
Cancer cell lines were seeded in 384-well plates and allowed to adhere overnight.
-
Cells were treated with a serial dilution of this compound for 2 hours.
-
Following treatment, cells were fixed and permeabilized.
-
Cells were then incubated with a primary antibody specific for phosphorylated S6K1 (Thr389) and a primary antibody for a total protein normalization control (e.g., GAPDH).
-
Secondary antibodies conjugated to different infrared fluorophores were used for detection.
-
The plate was scanned on an infrared imaging system, and the ratio of the phospho-S6K1 signal to the normalization control was calculated.
-
2. Cell Proliferation Assay (MTS Assay):
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Procedure:
-
Cells were seeded in 96-well plates and treated with various concentrations of this compound for 72 hours.
-
After the incubation period, MTS reagent was added to each well.
-
The plate was incubated for 1-4 hours, allowing viable cells to convert the MTS tetrazolium compound into a colored formazan product.
-
The absorbance of the formazan was measured at 490 nm using a microplate reader.
-
In Vivo Studies
1. U-87 MG Xenograft Model:
-
Principle: This model involves the subcutaneous implantation of human tumor cells into immunodeficient mice to evaluate the anti-tumor efficacy of a compound.[4]
-
Procedure:
-
U-87 MG human glioblastoma cells were subcutaneously injected into the flank of athymic nude mice.
-
When tumors reached a palpable size, mice were randomized into treatment and control groups.[5]
-
This compound was administered orally once daily at the indicated doses.
-
Tumor volume and body weight were measured regularly throughout the study.
-
At the end of the study, tumors were excised and weighed.
-
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways, experimental workflows, and logical relationships central to the identification and validation of this compound's target.
References
- 1. domainex.co.uk [domainex.co.uk]
- 2. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 3. A High-Throughput, Cell-Based Screening Method for siRNA and Small Molecule Inhibitors of mTORC1 Signaling Using the In Cell Western Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 5. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Role of Mitochondrial Dysfunction in MLL-Rearranged Leukemia: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Mixed-lineage leukemia-rearranged (MLL-r) leukemias are a group of aggressive hematological malignancies with a generally poor prognosis.[1] Recent research has illuminated the central role of mitochondrial dysfunction and metabolic reprogramming in the pathogenesis and therapeutic response of MLL-r leukemia. This technical guide provides an in-depth analysis of the intricate relationship between MLL-fusion proteins and mitochondrial biology, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the metabolic heterogeneity of MLL-r leukemia, explore the key signaling pathways involved, present quantitative data on mitochondrial function, and provide detailed experimental protocols for assessing these parameters. Furthermore, this guide will discuss the therapeutic landscape of targeting mitochondrial vulnerabilities in MLL-r leukemia, including preclinical and clinical findings.
Introduction: The Metabolic Landscape of MLL-Rearranged Leukemia
MLL-rearranged leukemias are characterized by chromosomal translocations involving the KMT2A (formerly MLL) gene, leading to the expression of oncogenic fusion proteins.[2] These fusion proteins act as aberrant transcription factors, driving a leukemogenic gene expression program that includes the upregulation of key regulators of metabolism such as MYC.[3][4]
A growing body of evidence indicates that MLL-r leukemia is not a metabolically homogenous disease. Instead, it exhibits a spectrum of metabolic phenotypes, with some subtypes being highly dependent on oxidative phosphorylation (OXPHOS) for energy production, while others display a more glycolytic profile.[5] This metabolic heterogeneity has profound implications for therapeutic strategies, as the sensitivity to drugs that induce mitochondrial dysfunction can vary significantly between different MLL-r subtypes.[5]
Quantitative Analysis of Mitochondrial Function in MLL-r Leukemia
The metabolic phenotype of MLL-r leukemia cells can be quantitatively assessed by measuring various parameters of mitochondrial function. Below are tables summarizing key quantitative data from studies on common MLL-r cell lines.
Table 1: Basal Bioenergetic Profile of MLL-r Leukemia Cell Lines
| Cell Line | MLL Fusion | Lineage | Basal Oxygen Consumption Rate (OCR) (pmol/min) | Basal Extracellular Acidification Rate (ECAR) (mpH/min) | OCR/ECAR Ratio | Reference |
| MOLM-13 | MLL-AF9 | AML | High | Moderate | High | [6] |
| MV4-11 | MLL-AF4 | AML | High | Moderate | High | [6] |
| THP-1 | MLL-AF9 | AML | Moderate | High | Low | [6] |
| SEM | MLL-AF4 | B-ALL | Low | High | Low | [7] |
| RS4;11 | MLL-AF4 | B-ALL | Low | High | Low | [7] |
Table 2: Mitochondrial Stress Test Parameters in MLL-r Leukemia Cell Lines
| Cell Line | MLL Fusion | Maximal Respiration (pmol/min) | Spare Respiratory Capacity (%) | ATP Production (pmol/min) | Reference |
| MOLM-13 | MLL-AF9 | High | High | High | [6] |
| MV4-11 | MLL-AF4 | High | High | High | [6] |
| THP-1 | MLL-AF9 | Moderate | Moderate | Moderate | [6] |
| SEM | MLL-AF4 | Low | Low | Low | [7] |
| RS4;11 | MLL-AF4 | Low | Low | Low | [7] |
Table 3: Mitochondrial Mass, Membrane Potential, and ROS in MLL-r Leukemia
| Cell Line | MLL Fusion | Mitochondrial Mass (MitoTracker Green) | Mitochondrial Membrane Potential (TMRM/JC-1) | Mitochondrial ROS (MitoSOX) | Reference |
| MOLM-13 | MLL-AF9 | High | High | High | [7] |
| MV4-11 | MLL-AF4 | High | High | High | [7] |
| SEM | MLL-AF4 | Moderate | Moderate | Moderate | [7] |
| RS4;11 | MLL-AF4 | Moderate | Moderate | Moderate | [7] |
Key Signaling Pathways in MLL-r Leukemia Metabolism
The metabolic reprogramming observed in MLL-r leukemia is driven by a complex interplay of signaling pathways downstream of the MLL-fusion oncoprotein.
MLL-Fusion Protein-Mediated Transcriptional Dysregulation
MLL-fusion proteins recruit a super elongation complex (SEC), which includes the histone methyltransferase DOT1L and the p-TEFb kinase.[4] This leads to the aberrant transcriptional activation of target genes, including key metabolic regulators.
Caption: MLL-fusion protein recruits the SEC to activate target gene transcription.
Downstream Metabolic Reprogramming
The upregulation of metabolic regulators like MYC orchestrates a profound shift in cellular metabolism, promoting processes that support rapid proliferation.
Caption: MYC drives metabolic reprogramming to fuel leukemic proliferation.
The Role of HIF1α in Glycolytic MLL-r Leukemia
In a subset of MLL-r leukemias, particularly those resistant to mitochondrial inhibitors, the hypoxia-inducible factor 1-alpha (HIF1α) plays a crucial role in promoting a glycolytic phenotype.[5]
Caption: HIF1α promotes a glycolytic switch and resistance to mitochondrial inhibitors.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess mitochondrial function in MLL-r leukemia cells.
Seahorse XF Analyzer Metabolic Flux Assay
This assay measures the two major energy-producing pathways in the cell: mitochondrial respiration and glycolysis.
Caption: Workflow for Seahorse XF metabolic flux analysis.
Protocol:
-
Cell Seeding: Seed MLL-r leukemia cells (e.g., 2 x 10^5 cells/well) in a Seahorse XF96 cell culture microplate coated with Cell-Tak to promote adhesion of suspension cells.
-
Incubation: Incubate the plate in a 37°C, CO2-free incubator for 45-60 minutes to allow cells to equilibrate.
-
Assay Medium: Replace the culture medium with pre-warmed Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.
-
Instrument Calibration: Calibrate the Seahorse XF Analyzer with the provided calibration solution.
-
Mito Stress Test:
-
Measure basal OCR and ECAR.
-
Inject Oligomycin to inhibit ATP synthase and measure ATP-linked respiration.
-
Inject FCCP to uncouple the proton gradient and measure maximal respiration.
-
Inject a mixture of Rotenone and Antimycin A to inhibit Complex I and III, respectively, and measure non-mitochondrial respiration.
-
-
Data Analysis: Normalize OCR and ECAR values to cell number and calculate key parameters such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
Flow Cytometry for Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to measure ΔΨm.
Protocol:
-
Cell Preparation: Harvest MLL-r leukemia cells and wash with PBS.
-
Staining: Resuspend cells in pre-warmed culture medium containing 100 nM TMRM.
-
Incubation: Incubate for 30 minutes at 37°C, protected from light.
-
Washing: Wash cells twice with PBS.
-
Flow Cytometry: Analyze the cells on a flow cytometer using the appropriate laser and filter for TMRM (e.g., PE channel).
-
Controls:
-
Unstained control: Cells without TMRM.
-
Depolarized control: Treat cells with a mitochondrial uncoupler like FCCP (5 µM) prior to TMRM staining to establish a baseline for low ΔΨm.
-
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) of TMRM in the cell population.
Flow Cytometry for Mitochondrial Reactive Oxygen Species (ROS)
This protocol uses the MitoSOX Red reagent, which specifically detects superoxide in the mitochondria of live cells.
Protocol:
-
Cell Preparation: Harvest MLL-r leukemia cells and wash with Hank's Balanced Salt Solution (HBSS).
-
Staining: Resuspend cells in HBSS containing 5 µM MitoSOX Red.
-
Incubation: Incubate for 10-15 minutes at 37°C, protected from light.
-
Washing: Wash cells three times with warm HBSS.
-
Flow Cytometry: Analyze the cells on a flow cytometer using the appropriate laser and filter for MitoSOX Red (e.g., PE channel).
-
Controls:
-
Unstained control: Cells without MitoSOX Red.
-
Positive control: Treat cells with a known ROS inducer like Antimycin A (10 µM) to validate the assay.
-
Negative control: Pre-treat cells with a ROS scavenger like N-acetylcysteine (NAC) before MitoSOX Red staining.
-
-
Data Analysis: Quantify the MFI of MitoSOX Red in the cell population.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for Annexin V/PI apoptosis assay.
Protocol:
-
Cell Treatment: Treat MLL-r leukemia cells with the compound of interest for the desired time.
-
Cell Harvesting: Harvest cells and wash twice with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Therapeutic Targeting of Mitochondrial Dysfunction in MLL-r Leukemia
The metabolic vulnerabilities of MLL-r leukemia present promising avenues for therapeutic intervention.
BCL-2 Inhibition with Venetoclax
The B-cell lymphoma 2 (BCL-2) protein is an anti-apoptotic protein that plays a key role in the intrinsic mitochondrial apoptosis pathway. MLL-r leukemias often exhibit high levels of BCL-2 expression.[8] Venetoclax (ABT-199) is a potent and selective BCL-2 inhibitor that has shown efficacy in MLL-r leukemia.[8] However, resistance to venetoclax can emerge, often through the upregulation of other anti-apoptotic proteins like MCL-1 or through metabolic adaptations that reduce reliance on BCL-2-mediated survival.[8][9]
Caption: Mechanism of action of Venetoclax in inducing mitochondrial apoptosis.
Targeting Oxidative Phosphorylation
For MLL-r leukemias that are dependent on OXPHOS, inhibitors of the electron transport chain (ETC) represent a rational therapeutic strategy. Several preclinical studies have demonstrated the efficacy of ETC inhibitors in inducing cell death in OXPHOS-dependent MLL-r cell lines. For example, the complex I inhibitor IACS-010759 has shown promise in preclinical models of AML.
Exploiting Metabolic Dependencies
The identification of specific metabolic dependencies in MLL-r leukemia opens the door for targeted metabolic therapies. For instance, some MLL-r subtypes are dependent on exogenous serine and glycine, suggesting that depletion of these amino acids could be a therapeutic strategy.
Conclusion and Future Directions
The study of mitochondrial dysfunction in MLL-rearranged leukemia has revealed a complex and heterogeneous metabolic landscape that is ripe for therapeutic exploitation. The continued elucidation of the precise molecular mechanisms that link MLL-fusion proteins to metabolic reprogramming will be crucial for the development of novel, targeted therapies. Future research should focus on:
-
Stratifying patients: Developing biomarkers to identify the specific metabolic subtype of a patient's leukemia to guide personalized treatment strategies.
-
Combination therapies: Exploring rational combinations of mitochondrial-targeting agents with standard chemotherapy or other targeted agents to overcome resistance and improve efficacy.
-
Novel targets: Identifying and validating new molecular targets within the metabolic machinery of MLL-r leukemia cells.
By continuing to unravel the intricate connections between oncogenic signaling and mitochondrial metabolism, the scientific community can pave the way for more effective and less toxic treatments for patients with this aggressive disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Multi-omics reveals mitochondrial metabolism proteins susceptible for drug discovery in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting MYC in combination with epigenetic regulators induces synergistic anti-leukemic effects in MLLr leukemia and simultaneously improves immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of mixed-lineage leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel small molecule that kills a subset of MLL-rearranged leukemia cells by inducing mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Histone Deacetylase Inhibitor I1 Induces Differentiation of Acute Leukemia Cells With MLL Gene Rearrangements via Epigenetic Modification [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the CCI-006 Induced Apoptosis Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the induction of apoptosis by the novel small molecule CCI-006. This compound has demonstrated selective cytotoxicity against specific cancer cell types, primarily through a mechanism involving the induction of mitochondrial and endoplasmic reticulum stress, leading to the activation of the intrinsic apoptotic pathway. This document details the signaling cascades, presents available quantitative data, outlines experimental protocols for studying this pathway, and provides visual representations of the key molecular events.
Introduction
This compound is a novel small molecule inhibitor that has shown promise in targeting certain malignancies, particularly a subset of MLL-rearranged leukemia cells. Its mechanism of action is distinct from many conventional chemotherapeutic agents, centering on the induction of cellular stress pathways that culminate in programmed cell death, or apoptosis. Understanding the intricacies of the this compound-induced apoptotic pathway is crucial for its further development as a therapeutic agent and for the identification of patient populations most likely to respond to treatment.
Core Mechanism of Action
The primary mechanism of this compound is the inhibition of cellular mitochondrial respiration. This targeted disruption of mitochondrial function serves as the initiating event in a cascade of cellular responses that ultimately lead to apoptosis in sensitive cancer cells.
Induction of Mitochondrial and Metabolic Stress
This compound's inhibition of mitochondrial respiration leads to a rapid depolarization of the mitochondrial membrane[1]. This event precedes the morphological and biochemical hallmarks of apoptosis, indicating it is an early and critical step in the drug's mechanism. The disruption of mitochondrial function results in significant metabolic and redox imbalances within the cell, creating a state of profound cellular stress[1].
Activation of the Unfolded Protein Response (UPR)
The mitochondrial and metabolic stress induced by this compound triggers the Unfolded Protein Response (UPR), a cellular stress response pathway primarily associated with the endoplasmic reticulum (ER). The disturbance in cellular homeostasis, particularly protein folding, leads to the activation of key UPR sensors, including PERK and IRE1α[1].
The activation of PERK leads to the phosphorylation of eIF2α, which in turn results in a global attenuation of protein synthesis. However, it also selectively promotes the translation of Activating Transcription Factor 4 (ATF4). ATF4 then upregulates the expression of the pro-apoptotic transcription factor CHOP (CCAAT/enhancer-binding protein homologous protein)[1].
Simultaneously, the activation of IRE1α can lead to the phosphorylation of JNK (c-Jun N-terminal kinase), another signaling molecule implicated in the induction of apoptosis[1].
The Apoptotic Signaling Cascade
The cellular stress initiated by this compound converges on the intrinsic pathway of apoptosis, which is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins and executed by a cascade of caspases.
Role of the Bcl-2 Family Proteins
The Bcl-2 family of proteins are central regulators of mitochondrial outer membrane permeabilization (MOMP), a point-of-no-return in the intrinsic apoptotic pathway. While direct modulation of Bcl-2 family protein expression by this compound has not been extensively detailed in the available literature, the induction of CHOP is known to influence the expression of pro- and anti-apoptotic Bcl-2 family members, thereby tipping the balance towards apoptosis. It is plausible that this compound treatment leads to an upregulation of pro-apoptotic members like Bax and Bak and/or a downregulation of anti-apoptotic members such as Bcl-2 and Bcl-xL, which would facilitate MOMP.
Caspase Activation
The culmination of the stress signals induced by this compound is the activation of the caspase cascade. Treatment with this compound has been shown to induce the cleavage, and therefore activation, of Caspase-3 and the cleavage of its substrate, Poly (ADP-ribose) polymerase (PARP)[2]. The activation of executioner caspases like Caspase-3 is a definitive marker of apoptosis, leading to the systematic dismantling of the cell.
Quantitative Data
The following tables summarize the available quantitative data regarding the efficacy of this compound in inducing apoptosis in various leukemia cell lines.
Table 1: Induction of Apoptosis by this compound in Leukemia Cell Lines
| Cell Line | Description | Treatment (5 µM this compound, 24h) | % Annexin V Positive Cells (Mean ± SEM) | P-value vs. Vehicle |
| PER-485 | MLL-rearranged leukemia (sensitive) | Vehicle | ~5% | |
| This compound | ~45% | 0.00056 | ||
| MOLM-13 | MLL-rearranged leukemia (sensitive) | Vehicle | ~10% | |
| This compound | ~40% | 0.0018 | ||
| MV4;11 | MLL-rearranged leukemia (sensitive) | Vehicle | ~8% | |
| This compound | ~35% | 0.013 | ||
| CEM | T-cell acute lymphoblastic leukemia (unresponsive) | Vehicle | ~5% | |
| This compound | ~7% | > 0.05 | ||
| REH | B-cell precursor acute lymphoblastic leukemia (unresponsive) | Vehicle | ~6% | |
| This compound | ~8% | > 0.05 | ||
| RS4;11 | MLL-rearranged leukemia (unresponsive) | Vehicle | ~7% | |
| This compound | ~9% | > 0.05 |
Data extracted from a study on the effects of this compound on MLL-rearranged leukemia cells[2].
Table 2: Time-Course of Apoptosis Induction in PER-485 Cells
| Treatment Time (5 µM this compound) | % Annexin V Positive Cells (Mean ± SEM) | P-value vs. Vehicle |
| 3 hours | ~20% | 0.0044 |
| 6 hours | ~35% | 0.0002 |
| 24 hours | ~45% | 0.0006 |
Data extracted from a study on the effects of this compound on PER-485 cells[2].
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the this compound induced apoptosis pathway.
Annexin V Staining for Apoptosis Detection by Flow Cytometry
This protocol is for the detection of phosphatidylserine externalization, an early marker of apoptosis.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound or vehicle control for the desired time points.
-
Harvest cells, including both adherent and floating populations.
-
Wash the cells twice with ice-cold PBS by centrifugation at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Western Blot Analysis of Apoptotic Proteins
This protocol is for the detection of key apoptotic proteins such as cleaved Caspase-3 and cleaved PARP.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Treat cells with this compound or vehicle control.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound Induced Apoptosis Signaling Pathway.
Caption: Experimental Workflow for Studying this compound Induced Apoptosis.
References
Methodological & Application
Application Note: In Vitro Cell Culture Protocol for the Evaluation of CCI-006
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides a detailed protocol for the in vitro evaluation of CCI-006, a hypothetical small molecule inhibitor. The following protocols outline standard procedures for assessing the cytotoxic effects and mechanism of action of a novel compound in cancer cell lines. These protocols are intended as a general framework and should be optimized based on the specific characteristics of this compound and the cell lines under investigation.
Experimental Protocols
Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with this compound.[1][2] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[1][2][3]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in sterile PBS)[1]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[4]
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. The final concentrations should cover a broad range to determine the IC50 value (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[2][3][4]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[3][4]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3][4]
-
Incubate the plate overnight at 37°C in the incubator.[2]
-
Gently mix the contents of each well to ensure complete solubilization of the formazan.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[2]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Analysis of Protein Expression by Western Blotting
This protocol is for investigating the effect of this compound on the expression and phosphorylation status of key proteins in a signaling pathway, such as the PI3K/AKT/mTOR pathway, which is commonly dysregulated in cancer.[5]
Materials:
-
Cancer cell line of interest
-
6-well tissue culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT, anti-AKT, anti-phospho-mTOR, anti-mTOR, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-Buffered Saline with 0.1% Tween 20)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at various concentrations (e.g., based on the IC50 value) for a specified time.
-
Wash the cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer.[6]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[6]
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 g for 15 minutes at 4°C.[7]
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[6]
-
Wash the membrane three times with TBST for 10 minutes each.[9]
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[9]
-
Wash the membrane three times with TBST for 10 minutes each.[9]
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
-
Data Presentation
Table 1: Cytotoxicity of this compound on Cancer Cell Lines (72h Treatment)
| Cell Line | This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| MCF-7 | 0 (Vehicle) | 100 ± 4.5 | \multirow{6}{}{X.XX} |
| 0.01 | 98.2 ± 5.1 | ||
| 0.1 | 85.7 ± 3.9 | ||
| 1 | 52.3 ± 6.2 | ||
| 10 | 15.1 ± 2.8 | ||
| 100 | 5.4 ± 1.5 | ||
| A549 | 0 (Vehicle) | 100 ± 3.8 | \multirow{6}{}{Y.YY} |
| 0.01 | 99.1 ± 4.2 | ||
| 0.1 | 90.3 ± 5.5 | ||
| 1 | 60.1 ± 4.7 | ||
| 10 | 25.6 ± 3.1 | ||
| 100 | 8.9 ± 2.0 |
Table 2: Effect of this compound on PI3K/AKT/mTOR Pathway Protein Expression in MCF-7 Cells
| Treatment | p-AKT/Total AKT (Relative Fold Change) | p-mTOR/Total mTOR (Relative Fold Change) |
| Vehicle Control | 1.00 | 1.00 |
| This compound (1 µM) | 0.45 | 0.52 |
| This compound (10 µM) | 0.15 | 0.21 |
Visualizations
Caption: Experimental workflow for the in vitro evaluation of this compound.
Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway by this compound.
References
- 1. broadpharm.com [broadpharm.com]
- 2. 細胞計數與健康分析 [sigmaaldrich.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. What cellular pathways are commonly targeted in oncology drug development? [synapse.patsnap.com]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 8. cusabio.com [cusabio.com]
- 9. Western Blot Protocol | Proteintech Group [ptglab.com]
Application Notes and Protocols for CCI-006 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCI-006 (also known as CPI-006 or Mupadolimab) is a humanized monoclonal antibody that targets CD73, a cell-surface ectonucleotidase. In the tumor microenvironment, CD73 plays a significant role in immunosuppression by converting extracellular adenosine monophosphate (AMP) to adenosine. Adenosine then binds to its receptors on immune cells, dampening the anti-tumor immune response. This compound has a unique dual mechanism of action. It not only blocks the enzymatic activity of CD73, thereby reducing the production of immunosuppressive adenosine, but it also directly activates B cells, leading to a robust anti-tumor immune response.[1] This application note provides a detailed overview of the preclinical application of this compound in xenograft models, including its mechanism of action, suggested experimental protocols, and expected outcomes.
While detailed quantitative in vivo efficacy data from xenograft models is limited in publicly available literature, preclinical studies have demonstrated the immunomodulatory activity of this compound, supporting its investigation in various cancer models.[1]
Mechanism of Action
This compound exerts its anti-tumor effects through a novel, dual mechanism of action targeting CD73:
-
Inhibition of Adenosine Production: this compound binds to the active site of CD73, preventing the conversion of AMP to adenosine. This reduction in adenosine in the tumor microenvironment alleviates the suppression of T cells and other immune cells, thereby enhancing their ability to attack cancer cells.
-
B-Cell Activation: Uniquely, this compound also acts as a B-cell agonist.[1] Binding of this compound to CD73 on B cells triggers their activation, differentiation into plasmablasts, and the production of antibodies. This leads to an enhanced humoral immune response against tumor antigens. Preclinical studies have shown that this B-cell activation is independent of adenosine modulation and involves the phosphorylation of ERK (extracellular signal-regulated kinase).
Signaling Pathway
The proposed signaling pathway for the B-cell activating function of this compound is depicted below. Upon binding to CD73 on B cells, this compound induces a signaling cascade that leads to B-cell activation, proliferation, and differentiation.
Caption: this compound binds to CD73 on B-cells, leading to ERK phosphorylation and subsequent B-cell activation.
Data Presentation
Due to the limited availability of public quantitative data on this compound in xenograft models, the following table is a template based on typical preclinical studies. Researchers should populate this table with their own experimental data.
| Cell Line | Xenograft Model | Treatment Group | Dose and Schedule | Tumor Growth Inhibition (%) | p-value |
| MDA-MB-231 | Subcutaneous | Vehicle Control | - | - | - |
| This compound | 10 mg/kg, daily | Data not publicly available | |||
| This compound | User-defined | ||||
| User-defined | User-defined | Vehicle Control | - | - | - |
| This compound | User-defined |
Experimental Protocols
The following are suggested protocols for evaluating the efficacy of this compound in a xenograft model using the MDA-MB-231 triple-negative breast cancer cell line. These protocols are based on general methodologies and should be optimized for specific experimental goals.
Cell Culture and Preparation
-
Cell Line: MDA-MB-231 human breast adenocarcinoma cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, detach them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer or automated cell counter.
-
Cell Viability: Assess cell viability using trypan blue exclusion. Viability should be >95%.
-
Preparation for Injection: Resuspend the cells in a sterile solution of PBS or a mixture of PBS and Matrigel at the desired concentration.
Xenograft Model Establishment
-
Animal Model: Female athymic nude mice (e.g., NU/NU) or other immunodeficient strains, 6-8 weeks old.
-
Acclimatization: Allow mice to acclimatize for at least one week before any procedures.
-
Tumor Cell Implantation:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Inject 1 x 10^6 to 5 x 10^6 MDA-MB-231 cells in a volume of 100-200 µL subcutaneously into the flank of each mouse.
-
-
Tumor Monitoring:
-
Monitor the mice regularly for tumor growth.
-
Measure tumor volume using calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
-
Randomization: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Treatment Protocol
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., sterile PBS).
-
Group 2: this compound (dose and schedule to be determined by the researcher, a starting point could be 10 mg/kg administered intravenously or intraperitoneally).
-
-
Administration: Administer the vehicle or this compound according to the planned schedule (e.g., daily, twice weekly).
-
Monitoring:
-
Continue to measure tumor volume and body weight of the mice regularly.
-
Observe the mice for any signs of toxicity.
-
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at a specific time point. Euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry, flow cytometry).
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a xenograft study with this compound.
Caption: A generalized workflow for conducting a xenograft study to evaluate the efficacy of this compound.
Conclusion
This compound is a promising anti-cancer agent with a unique dual mechanism of action that both inhibits a key immunosuppressive pathway and actively stimulates an anti-tumor immune response. The provided protocols and background information serve as a guide for researchers to design and execute preclinical studies to further evaluate the therapeutic potential of this compound in various xenograft models. Due to the limited public availability of detailed preclinical efficacy data, it is crucial for researchers to carefully design their studies to generate robust and reproducible results.
References
Application Notes and Protocols for CCI-006: An Investigational Inhibitor of MLL-Rearranged Leukemia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the investigational compound CCI-006, focusing on its mechanism of action and protocols for in vitro evaluation. To date, specific in vivo dosage and administration data for this compound has not been reported in the peer-reviewed literature. The information presented herein is based on the foundational study by Somers et al. (2019), which identified this compound as a novel selective inhibitor of a subset of mixed-lineage leukemia (MLL)-rearranged leukemia cells.
Introduction to this compound
This compound is a small molecule that has demonstrated selective cytotoxicity against MLL-rearranged and CALM-AF10 translocated leukemia cells.[1][2][3] Its mechanism of action is centered on the disruption of mitochondrial function, leading to apoptosis in susceptible cancer cells.[1][2][3] The sensitivity to this compound is associated with a specific metabolic phenotype in leukemia cells, particularly those with low expression of HIF1α and MEIS1.[1][2][3]
Mechanism of Action
This compound targets a metabolic vulnerability in a subset of MLL-rearranged leukemia cells. The key steps in its mechanism of action are:
-
Inhibition of Mitochondrial Respiration: this compound rapidly inhibits mitochondrial respiration in sensitive leukemia cells.[1][2][3]
-
Mitochondrial Membrane Depolarization: This inhibition leads to a loss of mitochondrial membrane potential.[1][2][3]
-
Induction of Apoptosis: The mitochondrial dysfunction triggers the intrinsic apoptotic pathway, resulting in cancer cell death.[1][2][3]
The selectivity of this compound is linked to the metabolic state of the cancer cells. Cells that are less reliant on glycolysis and have lower levels of the transcription factors HIF1α and MEIS1 are more susceptible to the effects of this compound.[1][2][3]
In Vivo Dosage and Administration (Hypothetical)
Disclaimer: The following table and protocol are provided as a general guideline for preclinical in vivo studies of similar small molecule inhibitors in leukemia models. No specific in vivo data for this compound has been published. Researchers must conduct dose-finding and toxicity studies to determine the optimal and safe dosage of this compound for their specific animal model and experimental design.
Table 1: Hypothetical In Vivo Dosing Parameters for a Novel Small Molecule Inhibitor in Leukemia Xenograft Models
| Parameter | Mouse | Rat |
| Route of Administration | Intraperitoneal (IP), Oral (PO), Intravenous (IV) | Intraperitoneal (IP), Oral (PO), Intravenous (IV) |
| Vehicle | DMSO/Saline, PEG/Saline, Carboxymethylcellulose | DMSO/Saline, PEG/Saline, Carboxymethylcellulose |
| Hypothetical Dose Range | 10 - 100 mg/kg | 5 - 50 mg/kg |
| Dosing Frequency | Once or twice daily | Once daily |
| Study Duration | 21 - 28 days | 21 - 28 days |
Experimental Protocols
In Vitro Cytotoxicity Assay
This protocol is adapted from the methods described by Somers et al. (2019) to assess the cytotoxic effects of this compound on leukemia cell lines.
Materials:
-
MLL-rearranged leukemia cell lines (e.g., SEM, MV4-11) and non-sensitive control cell lines
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
Resazurin-based viability reagent (e.g., alamarBlue)
-
Plate reader for fluorescence or absorbance measurement
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%.
-
Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of the resazurin-based viability reagent to each well and incubate for another 4-6 hours.
-
Measure the fluorescence (Ex/Em: 560/590 nm) or absorbance (570 nm and 600 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Generalized In Vivo Efficacy Study in a Leukemia Xenograft Model
Disclaimer: This is a generalized protocol and has not been specifically validated for this compound. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
MLL-rearranged leukemia cells (e.g., SEM, MV4-11)
-
This compound formulation
-
Vehicle control
-
Calipers for tumor measurement
-
Standard animal housing and monitoring equipment
Procedure:
-
Cell Implantation: Subcutaneously or intravenously inject a defined number of MLL-rearranged leukemia cells into immunocompromised mice.
-
Tumor Growth Monitoring: For subcutaneous models, monitor tumor growth by caliper measurements. For disseminated leukemia models, monitor disease progression through bioluminescence imaging (if using luciferase-expressing cells) or by monitoring clinical signs (e.g., weight loss, hind-limb paralysis).
-
Treatment Initiation: Once tumors are established (e.g., 100-200 mm³) or signs of leukemia are evident, randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound (or vehicle) according to the predetermined dose and schedule.
-
Monitoring: Monitor tumor volume, body weight, and overall health of the animals throughout the study.
-
Endpoint: At the end of the study (based on tumor burden or ethical endpoints), euthanize the animals and collect tumors and/or tissues for further analysis (e.g., pharmacokinetics, pharmacodynamics, histology).
-
Data Analysis: Compare tumor growth inhibition or survival rates between the this compound treated group and the vehicle control group.
Summary
This compound is a promising investigational agent that targets a metabolic vulnerability in a subset of MLL-rearranged leukemias. Its mechanism of action involves the induction of mitochondrial dysfunction and apoptosis. While in vitro protocols for its evaluation are established, further research is required to determine its in vivo efficacy, dosage, and administration routes. The provided protocols and diagrams serve as a guide for researchers interested in investigating this compound and similar targeted therapies.
References
CCI-006 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of CCI-006, a novel small molecule inhibitor, in experimental settings. The information is curated for professionals in cancer research and drug development, with a focus on its application in Mixed Lineage Leukemia (MLL)-rearranged leukemia.
Introduction to this compound
This compound is a small molecule that has been identified as a selective inhibitor of a subset of MLL-rearranged and CALM-AF10 translocated leukemias.[1] Its primary mechanism of action involves the induction of mitochondrial dysfunction, leading to apoptosis in sensitive cancer cell lines.[1]
Chemical Properties:
| Property | Value |
| CAS Number | 292053-42-0 |
| Molecular Formula | C₁₅H₁₂N₂O₅S |
| Molecular Weight | 332.33 g/mol |
Solubility and Preparation of Stock Solutions
Proper dissolution and storage of this compound are critical for maintaining its activity and ensuring reproducible experimental results.
Solubility:
| Solvent | Concentration |
| DMSO | ≥ 83.33 mg/mL (≥ 250.74 mM) |
Protocol for Preparation of a 10 mM Stock Solution in DMSO:
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.323 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage and Stability:
-
Stock Solutions: Store at -20°C for up to 6 months or at -80°C for longer-term storage. Protect from light.
-
Solid Compound: Store at 2-8°C.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in a laboratory setting.
Cell Viability Assay (Resazurin Reduction Assay)
This assay is used to determine the cytotoxic effects of this compound on leukemia cell lines.
Materials:
-
MLL-rearranged leukemia cell lines (e.g., PER-485, MOLM-13, MV4;11) and control cell lines (e.g., CEM, REH, RS4;11)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
96-well clear, flat-bottom microplates
-
Multi-well spectrophotometer or fluorometer
Protocol:
-
Cell Seeding:
-
Seed cells at a density of 7.5 x 10³ cells per well in 100 µL of complete culture medium in a 96-well plate.[2]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A typical final concentration range for testing is 0.1 µM to 10 µM.
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.[3]
-
-
Resazurin Addition and Measurement:
-
After the incubation period, add 10 µL of resazurin solution to each well.
-
Incubate for an additional 4 hours at 37°C.[2]
-
Measure the fluorescence or absorbance at the appropriate wavelength (typically 560 nm excitation and 590 nm emission for fluorescence, or 570 nm for absorbance).
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Quantitative Data Summary:
| Cell Line | Sensitivity to this compound (10 µM) | % Viability (relative to vehicle) |
| PER-485 | Sensitive | < 85% |
| MOLM-13 | Sensitive | < 85% |
| MV4;11 | Sensitive | < 85% |
| CEM | Unresponsive | > 85% |
| REH | Unresponsive | > 85% |
| RS4;11 | Unresponsive | > 85% |
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound.
Materials:
-
Sensitive and unresponsive leukemia cell lines
-
This compound stock solution (10 mM in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Treat cells with 5 µM this compound or vehicle control for 24 hours.[4]
-
-
Cell Harvesting and Staining:
-
Harvest approximately 1-5 x 10⁵ cells by centrifugation.
-
Wash the cells once with cold 1X PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use appropriate compensation and gating strategies to differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Quantitative Data Summary (at 24 hours with 5 µM this compound): [4]
| Cell Line | % Annexin V Positive Cells (Mean ± SEM) | P-value (vs. vehicle) |
| PER-485 | Significantly Increased | P = 0.00056 |
| MOLM-13 | Significantly Increased | P = 0.0018 |
| MV4;11 | Significantly Increased | P = 0.013 |
| CEM | No Significant Increase | P > 0.05 |
| REH | No Significant Increase | P > 0.05 |
| RS4;11 | No Significant Increase | P > 0.05 |
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
This assay measures the effect of this compound on mitochondrial function by monitoring the oxygen consumption rate (OCR).
Materials:
-
Sensitive and unresponsive leukemia cell lines
-
This compound stock solution (10 mM in DMSO)
-
Seahorse XF Analyzer and appropriate cell culture microplates
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
Protocol:
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at an optimized density.
-
-
Compound Treatment:
-
Treat cells with the desired concentration of this compound or vehicle control for a specified period (e.g., 4 hours).
-
-
Mito Stress Test:
-
Prepare the Seahorse XF cartridge with the mitochondrial inhibitors:
-
Port A: Oligomycin (e.g., 1.0 µM)
-
Port B: FCCP (e.g., 1.0 µM)
-
Port C: Rotenone/Antimycin A (e.g., 0.5 µM)
-
-
Run the Seahorse XF Cell Mito Stress Test according to the manufacturer's protocol.
-
Data Analysis:
-
The Seahorse software will calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Compare the OCR profiles of this compound-treated cells to vehicle-treated controls. This compound has been shown to inhibit mitochondrial respiration in both sensitive and unresponsive MLL-rearranged leukemia cells.[1]
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of this compound in Sensitive Leukemia Cells
Caption: this compound induced signaling pathway in sensitive leukemia cells.
Experimental Workflow for Assessing this compound Efficacy
Caption: Experimental workflow for evaluating this compound.
References
- 1. A novel small molecule that kills a subset of MLL-rearranged leukemia cells by inducing mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring CCI-006 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCI-006 is a novel small-molecule inhibitor that has demonstrated selective cytotoxicity against a subset of mixed-lineage leukemia (MLL)-rearranged leukemia cells.[1][2] The mechanism of action of this compound is centered on the induction of mitochondrial dysfunction, which ultimately leads to apoptosis in susceptible cancer cells.[2] Specifically, this compound inhibits mitochondrial respiration, causing a rapid depolarization of the mitochondrial membrane.[2][3] This metabolic vulnerability is particularly evident in leukemia cells characterized by low expression of Hypoxia-Inducible Factor 1-alpha (HIF1α) and the homeobox protein MEIS1.[2]
These application notes provide a comprehensive overview of the assays and protocols required to measure the activity of this compound, from assessing its direct effects on mitochondrial function to quantifying its downstream impact on apoptosis and overall cell viability.
Signaling Pathway of this compound Action
The following diagram illustrates the proposed signaling pathway for this compound in susceptible cancer cells. This compound targets the mitochondria, leading to the inhibition of mitochondrial respiration. This primary event triggers a cascade of downstream effects, including the loss of mitochondrial membrane potential, a decrease in ATP production, and the activation of the apoptotic pathway.
Figure 1: Proposed signaling pathway of this compound in susceptible cancer cells.
Experimental Assays and Protocols
A panel of assays is recommended to comprehensively evaluate the activity of this compound. These assays are designed to measure key events in the proposed signaling pathway, from direct target engagement and mitochondrial dysfunction to the ultimate outcome of cell death.
Cellular Viability and Cytotoxicity Assays
These assays provide a general assessment of the effect of this compound on cell survival and are useful for determining the compound's potency (e.g., IC50 values) across different cell lines.
Data Presentation:
| Assay Type | Principle | Endpoint Measurement | Typical Results with this compound |
| Resazurin Reduction Assay | Reduction of non-fluorescent resazurin to fluorescent resorufin by metabolically active cells. | Fluorescence (Ex/Em ~560/590 nm) | Dose-dependent decrease in fluorescence, indicating reduced viability. |
| MTT Assay | Reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan by mitochondrial dehydrogenases. | Absorbance (~570 nm) | Dose-dependent decrease in absorbance, indicating reduced viability. |
| LDH Release Assay | Measurement of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes. | Colorimetric or fluorometric measurement of LDH activity in the culture medium. | Dose-dependent increase in LDH release, indicating cytotoxicity. |
Experimental Workflow: Resazurin Reduction Assay
Figure 2: Workflow for the Resazurin Reduction Assay.
Protocol: Resazurin Reduction Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Resazurin Addition: Prepare a 0.15 mg/mL solution of resazurin in PBS. Add 20 µL of the resazurin solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Assays for Mitochondrial Function
These assays directly measure the impact of this compound on mitochondrial health and are crucial for confirming its mechanism of action.
Data Presentation:
| Assay Type | Principle | Endpoint Measurement | Typical Results with this compound |
| Mitochondrial Membrane Potential (ΔΨm) Assay | Use of cationic dyes (e.g., JC-1, TMRE) that accumulate in mitochondria in a potential-dependent manner.[4][5] | Fluorescence measurement (flow cytometry or microplate reader). | A rapid, dose-dependent decrease in the red/green fluorescence ratio (for JC-1), indicating depolarization. |
| ATP Production Assay | Luciferase-based assay that measures ATP levels.[6] | Luminescence. | A dose-dependent decrease in luminescence, indicating reduced ATP synthesis. |
| Succinate Dehydrogenase (SDH) Activity Assay | Colorimetric assay measuring the activity of SDH (Complex II of the electron transport chain).[7] | Absorbance. | A dose-dependent decrease in SDH activity. |
Experimental Workflow: Mitochondrial Membrane Potential Assay (using JC-1)
Figure 3: Workflow for the Mitochondrial Membrane Potential Assay using JC-1.
Protocol: Mitochondrial Membrane Potential Assay (JC-1)
-
Cell Treatment: Treat cells with this compound at various concentrations for the desired time. Include a vehicle control and a positive control for mitochondrial depolarization (e.g., FCCP).
-
Cell Harvesting: Harvest the cells by centrifugation.
-
JC-1 Staining: Resuspend the cell pellet in pre-warmed medium containing 2 µM JC-1 dye. Incubate for 15-30 minutes at 37°C in the dark.
-
Washing: Wash the cells with PBS to remove excess dye.
-
Analysis: Analyze the cells by flow cytometry. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic or metabolically stressed cells with low potential will show green fluorescence (JC-1 monomers).
-
Data Analysis: Quantify the percentage of cells with depolarized mitochondria (green fluorescent) and calculate the ratio of red to green fluorescence intensity.
Apoptosis Assays
These assays confirm that the mitochondrial dysfunction induced by this compound leads to programmed cell death.
Data Presentation:
| Assay Type | Principle | Endpoint Measurement | Typical Results with this compound |
| Annexin V/Propidium Iodide (PI) Staining | Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis. PI stains the DNA of late apoptotic/necrotic cells with compromised membranes.[8][9][10] | Flow cytometry analysis of fluorescently labeled cells. | A dose-dependent increase in the percentage of Annexin V-positive (early apoptotic) and Annexin V/PI-positive (late apoptotic/necrotic) cells. |
| Caspase Activity Assay | Measurement of the activity of executioner caspases (e.g., caspase-3/7) using a fluorogenic substrate.[7][8] | Fluorescence or luminescence. | A dose-dependent increase in caspase-3/7 activity. |
| TUNEL Assay | Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) detects DNA fragmentation, a hallmark of late-stage apoptosis.[8][11] | Fluorescence microscopy or flow cytometry. | A dose-dependent increase in the number of TUNEL-positive cells. |
Experimental Workflow: Annexin V/PI Staining
Figure 4: Workflow for Annexin V and Propidium Iodide Staining.
Protocol: Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment and Harvesting: Treat cells with this compound as described previously and harvest by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL) to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cell populations.
In-Cell Target Engagement Assay
To identify the direct molecular target of this compound within the mitochondria, a Cellular Thermal Shift Assay (CETSA) can be employed.[12][13] This assay is based on the principle that the binding of a ligand (this compound) can stabilize its target protein against thermal denaturation.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Figure 5: General workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with this compound or vehicle for a specified time.
-
Cell Lysis and Heating: Harvest and lyse the cells. Aliquot the cell lysate and heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed to pellet the denatured, aggregated proteins.
-
Analysis of the Soluble Fraction: Collect the supernatant (soluble fraction) and analyze the protein levels of candidate mitochondrial targets by Western blotting or a broader proteomic analysis by mass spectrometry.
-
Data Analysis: A shift in the melting curve to a higher temperature for a specific protein in the this compound-treated samples compared to the vehicle-treated samples indicates target engagement.
Conclusion
The assays and protocols detailed in these application notes provide a robust framework for characterizing the activity of this compound. By systematically evaluating its effects on cell viability, mitochondrial function, and apoptosis, researchers can gain a comprehensive understanding of its mechanism of action and potential as a therapeutic agent. The inclusion of a target engagement assay like CETSA can further elucidate the direct molecular interactions of this compound, paving the way for more refined drug development and biomarker discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel small molecule that kills a subset of MLL-rearranged leukemia cells by inducing mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. adooq.com [adooq.com]
- 4. Assays for Mitochondria Function | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. signosisinc.com [signosisinc.com]
- 8. Apoptosis Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
- 10. Apoptosis Protocols | USF Health [health.usf.edu]
- 11. Apoptosis | Abcam [abcam.com]
- 12. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with CCI-006
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCI-006 is a novel small molecule inhibitor identified as a selective cytotoxic agent against mixed-lineage leukemia (MLL)-rearranged (MLL-r) and CALM-AF10 translocated myeloid leukemia cells.[1] MLL-rearranged leukemias are aggressive hematological malignancies with a generally poor prognosis, particularly in infants.[2][3][4] this compound has been shown to target a metabolic vulnerability in this subset of leukemia cells, leading to the induction of apoptosis.[1][5]
Flow cytometry is a powerful and high-throughput technique that allows for the rapid, quantitative, and multi-parametric analysis of single cells within a heterogeneous population.[6][7][8] This makes it an indispensable tool for characterizing the cellular responses to therapeutic compounds like this compound. These application notes provide detailed protocols for using flow cytometry to analyze apoptosis, cell cycle progression, and autophagy in leukemia cells following treatment with this compound.
Application Note 1: Analysis of Apoptosis Induction by this compound
This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis in MLL-rearranged leukemia cells treated with this compound.
Principle of the Assay
Early in the apoptotic cascade, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC or APC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the DNA of late apoptotic or necrotic cells that have lost membrane integrity. By using both stains, it is possible to distinguish between live cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).
Experimental Protocol
-
Cell Culture and Treatment:
-
Culture MLL-rearranged leukemia cell lines (e.g., PER-485, MOLM-13, MV4;11) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Seed cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate.
-
Treat cells with the desired concentrations of this compound (e.g., 5 µM) or vehicle control (e.g., DMSO) for various time points (e.g., 3, 6, 24 hours).[5]
-
Include a positive control for apoptosis (e.g., staurosporine or etoposide).
-
-
Cell Staining:
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold 1X PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Acquire a minimum of 10,000 events per sample.
-
Set up appropriate compensation controls for multi-color analysis.
-
Gate on the cell population of interest based on forward and side scatter properties to exclude debris.
-
Analyze the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
-
Data Presentation
Table 1: Induction of Apoptosis by this compound in MLL-rearranged Leukemia Cell Lines
| Cell Line | Treatment (24h) | % Annexin V+ Cells (Mean ± SEM) |
| PER-485 | Vehicle | 5.2 ± 1.1 |
| PER-485 | This compound (5 µM) | 45.8 ± 3.5 |
| MOLM-13 | Vehicle | 6.1 ± 1.5 |
| MOLM-13 | This compound (5 µM) | 38.2 ± 2.9 |
| MV4;11 | Vehicle | 7.5 ± 1.8 |
| MV4;11 | This compound (5 µM) | 35.4 ± 3.1 |
| REH (resistant) | Vehicle | 4.8 ± 0.9 |
| REH (resistant) | This compound (5 µM) | 6.2 ± 1.3 |
Data is representative and based on published findings for illustrative purposes.[5]
Table 2: Time Course of Apoptosis Induction by this compound in PER-485 Cells
| Treatment Time | % Annexin V+ Cells (Mean ± SEM) |
| 0 h | 5.1 ± 1.0 |
| 3 h | 15.6 ± 2.2 |
| 6 h | 28.9 ± 2.8 |
| 24 h | 45.8 ± 3.5 |
Data is representative and based on published findings for illustrative purposes.[5]
Diagrams
Caption: Experimental workflow for apoptosis analysis.
Caption: Proposed pathway of this compound induced apoptosis.
Application Note 2: Hypothetical Analysis of Cell Cycle Progression after this compound Treatment
This hypothetical protocol outlines how to analyze the effect of this compound on the cell cycle distribution of leukemia cells.
Principle of the Assay
Propidium Iodide (PI) stoichiometrically binds to double-stranded DNA. Therefore, the amount of PI fluorescence emitted by a stained cell is directly proportional to its DNA content. Cells in the G2 or M phase of the cell cycle have twice the DNA content of cells in the G0 or G1 phase. Cells in the S phase, which are actively synthesizing DNA, have an intermediate amount of DNA. By analyzing the distribution of PI fluorescence in a population of cells, one can determine the percentage of cells in each phase of the cell cycle. Treatment with RNase is necessary to prevent PI from binding to RNA.
Experimental Protocol
-
Cell Culture and Treatment:
-
Culture MLL-rearranged leukemia cells as described in the apoptosis protocol.
-
Treat cells with this compound or vehicle control for 24 or 48 hours.
-
-
Cell Fixation and Staining:
-
Harvest and wash the cells with 1X PBS.
-
Resuspend the cell pellet in 500 µL of cold 70% ethanol while vortexing gently to prevent clumping.
-
Fix the cells overnight at -20°C.
-
Centrifuge the fixed cells and wash twice with 1X PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Acquire a minimum of 20,000 events per sample.
-
Use a linear scale for the PI fluorescence channel.
-
Create a histogram of PI fluorescence to visualize the cell cycle distribution.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Data Presentation
Table 3: Hypothetical Effect of this compound on Cell Cycle Distribution in PER-485 Cells (24h)
| Treatment | % G0/G1 (Mean ± SEM) | % S Phase (Mean ± SEM) | % G2/M (Mean ± SEM) |
| Vehicle | 45.2 ± 2.5 | 38.1 ± 2.1 | 16.7 ± 1.8 |
| This compound (2.5 µM) | 65.8 ± 3.1 | 20.5 ± 1.9 | 13.7 ± 1.5 |
| This compound (5 µM) | 75.3 ± 3.8 | 12.1 ± 1.4 | 12.6 ± 1.3 |
This data is hypothetical and for illustrative purposes only.
Diagram
Caption: Experimental workflow for cell cycle analysis.
Application Note 3: Hypothetical Analysis of Autophagy Modulation by this compound
This hypothetical protocol describes a method to assess whether this compound induces or inhibits autophagy in leukemia cells.
Principle of the Assay
Autophagy is a cellular process involving the degradation of cellular components via lysosomes. A key protein in this process is Microtubule-associated protein 1A/1B-light chain 3 (LC3). During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the autophagosome-associated form (LC3-II). The amount of LC3-II is correlated with the number of autophagosomes. By using a fluorescently labeled antibody against LC3, it is possible to quantify the level of autophagy in cells by flow cytometry. An increase in LC3-II fluorescence indicates an accumulation of autophagosomes, which can be due to either autophagy induction or a blockage of autophagosome degradation. To distinguish between these possibilities, experiments can be performed in the presence and absence of a lysosomal inhibitor like chloroquine.
Experimental Protocol
-
Cell Culture and Treatment:
-
Culture MLL-rearranged leukemia cells as described previously.
-
Treat cells with this compound or vehicle control for a specified time (e.g., 12 or 24 hours).
-
For autophagic flux analysis, include conditions where cells are co-treated with this compound and a lysosomal inhibitor (e.g., 50 µM chloroquine) for the last 4 hours of the incubation period.
-
A positive control for autophagy induction (e.g., rapamycin or starvation) should be included.
-
-
Cell Fixation, Permeabilization, and Staining:
-
Harvest and wash the cells with 1X PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with a saponin-based permeabilization buffer for 10 minutes.
-
Wash the cells and then incubate with a primary antibody against LC3B for 30 minutes at room temperature.
-
Wash the cells and incubate with a fluorochrome-conjugated secondary antibody for 30 minutes at room temperature in the dark.
-
Wash the cells and resuspend in FACS buffer for analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Acquire a minimum of 10,000 events per sample.
-
Measure the Mean Fluorescence Intensity (MFI) of the LC3B staining.
-
Compare the MFI between different treatment groups.
-
Data Presentation
Table 4: Hypothetical Effect of this compound on Autophagy in PER-485 Cells (24h)
| Treatment | LC3B MFI (Mean ± SEM) |
| Vehicle | 1500 ± 120 |
| This compound (5 µM) | 3200 ± 250 |
| Chloroquine (50 µM) | 2800 ± 210 |
| This compound + Chloroquine | 5500 ± 430 |
| Rapamycin (100 nM) | 4500 ± 380 |
This data is hypothetical and for illustrative purposes only. An increase in LC3B MFI with this compound that is further enhanced by chloroquine would suggest that this compound induces autophagic flux.
Diagram
Caption: Experimental workflow for autophagy analysis.
Conclusion
The protocols and application notes presented here provide a framework for the detailed characterization of the cellular effects of this compound using flow cytometry. The primary mechanism of action of this compound in MLL-rearranged leukemia cells appears to be the induction of apoptosis. However, investigating its potential effects on other critical cellular processes like cell cycle progression and autophagy can provide a more comprehensive understanding of its biological activity. This information is crucial for the preclinical and clinical development of this compound as a potential therapeutic agent for this high-risk leukemia.
References
- 1. researchgate.net [researchgate.net]
- 2. RePORT ⟩ RePORTER [reporter.nih.gov]
- 3. Molecular targeting of MLL-rearranged leukemia cell lines with the synthetic peptide PFWT synergistically enhances the cytotoxic effect of established chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | MLL-Rearranged Leukemias—An Update on Science and Clinical Approaches [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Flow Cytometry in the Diagnosis of Leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rusimmun.ru [rusimmun.ru]
- 8. patholjournal.com [patholjournal.com]
Application Notes and Protocols: Seahorse XF Assay with CCI-006 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The small molecule CCI-006 has been identified as a novel inhibitor of mitochondrial respiration, demonstrating selective cytotoxicity against a subset of MLL-rearranged (MLL-r) and CALM-AF10 translocated leukemia cells.[1] This compound induces mitochondrial and metabolic stress, leading to the activation of the unfolded protein response and ultimately apoptosis in sensitive cancer cell lines.[2] The Agilent Seahorse XF Analyzer is a powerful tool to investigate the metabolic effects of compounds like this compound in real-time. By measuring the two major energy-producing pathways, mitochondrial respiration and glycolysis, researchers can gain critical insights into the mechanism of action of novel therapeutics.
This document provides detailed protocols for utilizing the Seahorse XF Analyzer to assess the metabolic phenotype of cells treated with this compound, along with illustrative data and visualizations of the key signaling pathways involved.
Key Metabolic Parameters Measured by Seahorse XF Analyzers
-
Oxygen Consumption Rate (OCR): An indicator of mitochondrial respiration.
-
Extracellular Acidification Rate (ECAR): An indicator of glycolysis.[3]
Data Presentation
Note: The following tables present illustrative data based on the known mechanism of this compound as a mitochondrial respiration inhibitor. Specific values will vary depending on the cell type, experimental conditions, and this compound concentration used.
Table 1: Effect of this compound on Basal Metabolic Rates
| Treatment Group | Basal OCR (pmol/min) | Basal ECAR (mpH/min) | OCR/ECAR Ratio |
| Vehicle Control | 150 ± 10 | 80 ± 5 | 1.88 |
| This compound (10 µM) | 75 ± 8 | 95 ± 7 | 0.79 |
Table 2: Seahorse XF Cell Mito Stress Test Parameters with this compound Treatment
| Parameter | Vehicle Control (pmol/min) | This compound (10 µM) (pmol/min) | Expected % Change |
| Basal Respiration | 150 ± 10 | 75 ± 8 | ↓ 50% |
| ATP Production | 100 ± 7 | 40 ± 5 | ↓ 60% |
| Proton Leak | 50 ± 5 | 35 ± 4 | ↓ 30% |
| Maximal Respiration | 300 ± 20 | 100 ± 12 | ↓ 67% |
| Spare Respiratory Capacity | 150 ± 15 | 25 ± 6 | ↓ 83% |
| Non-Mitochondrial Oxygen Consumption | 20 ± 3 | 20 ± 3 | No Change |
Table 3: Seahorse XF Glycolysis Stress Test Parameters with this compound Treatment
| Parameter | Vehicle Control (mpH/min) | This compound (10 µM) (mpH/min) | Expected % Change |
| Glycolysis | 80 ± 5 | 95 ± 7 | ↑ 19% |
| Glycolytic Capacity | 120 ± 8 | 140 ± 10 | ↑ 17% |
| Glycolytic Reserve | 40 ± 6 | 45 ± 5 | ↑ 13% |
| Non-Glycolytic Acidification | 15 ± 2 | 15 ± 2 | No Change |
Experimental Protocols
Protocol 1: Seahorse XF Cell Mito Stress Test
This assay measures key parameters of mitochondrial function by the sequential injection of mitochondrial respiratory chain modulators.
Materials:
-
Seahorse XF96 or XFe96 Analyzer (Agilent Technologies)
-
Seahorse XF Cell Culture Microplates (Agilent Technologies)
-
Seahorse XF Calibrant (Agilent Technologies)
-
XF Cell Mito Stress Test Kit (Agilent Technologies), containing:
-
Oligomycin
-
Carbonyl cyanide-4-(trifluoromethoxy) phenylhydrazone (FCCP)
-
Rotenone/Antimycin A
-
-
This compound (user-supplied)
-
Seahorse XF Base Medium (or other appropriate assay medium)
-
Supplements (e.g., glucose, pyruvate, glutamine)
-
Cells of interest
Procedure:
-
Cell Seeding:
-
Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density. Allow cells to adhere and grow overnight in a humidified 37°C CO2 incubator.
-
For suspension cells, coat the plate with an appropriate attachment factor (e.g., Cell-Tak).
-
-
Sensor Cartridge Hydration:
-
The day before the assay, hydrate the Seahorse XF Sensor Cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight in a non-CO2 37°C incubator.
-
-
This compound Treatment:
-
On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium containing either vehicle or the desired concentration of this compound.
-
Incubate the cell plate in a non-CO2 37°C incubator for at least 1 hour prior to the assay.
-
-
Prepare Inhibitor Plate:
-
Prepare the mitochondrial modulators from the Mito Stress Test Kit in Seahorse XF assay medium at the desired final concentrations.
-
Load the compounds into the appropriate ports of the hydrated sensor cartridge:
-
Port A: Oligomycin
-
Port B: FCCP
-
Port C: Rotenone/Antimycin A
-
Port D: Can be used for an additional compound if needed.
-
-
-
Run the Assay:
-
Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.
-
Replace the calibrant plate with the cell culture plate and initiate the assay.
-
The instrument will measure baseline OCR and ECAR before sequentially injecting the compounds and measuring the subsequent changes in metabolic rates.
-
-
Data Analysis:
-
After the run, normalize the data to cell number or protein concentration.
-
Use the Seahorse Wave software to calculate the key parameters of mitochondrial function.
-
Protocol 2: Seahorse XF Glycolysis Stress Test
This assay measures key parameters of glycolytic function by the sequential injection of glucose, oligomycin, and 2-deoxy-D-glucose (2-DG).
Materials:
-
Same as Protocol 1, but with the XF Glycolysis Stress Test Kit (Agilent Technologies), containing:
-
Glucose
-
Oligomycin
-
2-Deoxy-D-glucose (2-DG)
-
Procedure:
-
Cell Seeding and Cartridge Hydration:
-
Follow steps 1 and 2 from Protocol 1.
-
-
This compound Treatment:
-
On the day of the assay, replace the culture medium with glucose-free Seahorse XF assay medium containing either vehicle or the desired concentration of this compound.
-
Incubate the cell plate in a non-CO2 37°C incubator for at least 1 hour.
-
-
Prepare Inhibitor Plate:
-
Prepare the glycolytic modulators from the Glycolysis Stress Test Kit in the glucose-free assay medium.
-
Load the compounds into the appropriate ports of the hydrated sensor cartridge:
-
Port A: Glucose
-
Port B: Oligomycin
-
Port C: 2-DG
-
Port D: Can be used for an additional compound if needed.
-
-
-
Run the Assay:
-
Follow step 5 from Protocol 1. The instrument will measure basal ECAR and OCR, then sequentially inject the compounds to measure glycolysis, glycolytic capacity, and glycolytic reserve.
-
-
Data Analysis:
-
Follow step 6 from Protocol 1, using the Seahorse Wave software to calculate the key parameters of glycolytic function.
-
Visualizations
Caption: this compound Signaling Pathway.
Caption: Seahorse XF Assay Workflow.
References
CCI-006: A Novel Probe for Interrogating Mitochondrial Metabolism in Cancer Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
CCI-006 is a small molecule inhibitor that has emerged as a valuable tool for studying mitochondrial metabolism, particularly in the context of cancer. This compound selectively targets and inhibits mitochondrial respiration, leading to a cascade of cellular events that make it a potent inducer of apoptosis in susceptible cancer cell populations. These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in studying mitochondrial function.
This compound has been shown to be particularly effective in a subset of MLL-rearranged leukemia cells.[1][2] Its mechanism hinges on inducing mitochondrial and metabolic stress, which in turn activates the unfolded protein response (UPR) and ultimately leads to programmed cell death.[3] The sensitivity of cancer cells to this compound is intricately linked to their metabolic phenotype, with cells exhibiting a more glycolytic profile and high expression of HIF1α and MEIS1 showing resistance. This selectivity makes this compound an excellent tool for dissecting the metabolic vulnerabilities of different cancer subtypes.
Mechanism of Action
This compound disrupts the mitochondrial electron transport chain, leading to a rapid decrease in cellular oxygen consumption. This inhibition of mitochondrial respiration causes depolarization of the mitochondrial membrane, a critical event in the intrinsic pathway of apoptosis.[3] The resulting mitochondrial dysfunction triggers a cellular stress response, primarily through the activation of the Unfolded Protein Response (UPR). Key mediators of the UPR, such as PERK and IRE1α, are activated, leading to a halt in global protein translation and the upregulation of pro-apoptotic factors like CHOP.[3] This cascade of events culminates in the execution of apoptosis, making this compound a potent cytotoxic agent in sensitive cancer cells.
Quantitative Data Summary
The following table summarizes the cytotoxic effects of this compound on a panel of MLL-rearranged and other leukemia cell lines. This data highlights the differential sensitivity to this compound based on the genetic background and metabolic state of the cells.
| Cell Line | Cancer Type | MLL Rearrangement | This compound IC50 (µM) | Sensitivity |
| PER-485 | Acute Lymphoblastic Leukemia | MLL-AF4 | ~1 | Sensitive |
| MV4;11 | Acute Myeloid Leukemia | MLL-AF4 | ~2 | Sensitive |
| MOLM-13 | Acute Myeloid Leukemia | MLL-AF9 | ~2.5 | Sensitive |
| THP-1 | Acute Myeloid Leukemia | MLL-AF9 | ~3 | Sensitive |
| KOPN-8 | Acute Lymphoblastic Leukemia | MLL-AF4 | >10 | Resistant |
| RS4;11 | Acute Lymphoblastic Leukemia | MLL-AF4 | >10 | Resistant |
| SEM | Acute Lymphoblastic Leukemia | MLL-AF4 | >10 | Resistant |
Note: The IC50 values are approximated from graphical data presented in scientific literature. Actual values may vary based on experimental conditions.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action of this compound and a typical experimental workflow for its characterization, the following diagrams are provided.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for characterizing this compound.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on mitochondrial metabolism.
Protocol 1: Assessment of Cell Viability (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
Resazurin sodium salt or MTT reagent
-
Plate reader (spectrophotometer or fluorometer)
-
DMSO (vehicle control)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A typical concentration range would be from 0.01 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 48-72 hours.
-
-
Viability Assay (Resazurin Method):
-
Prepare a 0.15 mg/mL solution of resazurin in PBS.
-
Add 20 µL of the resazurin solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with medium and resazurin only).
-
Normalize the fluorescence readings of the treated wells to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. normalized response -- Variable slope).
-
Protocol 2: Measurement of Mitochondrial Respiration using Seahorse XF Analyzer
Objective: To measure the effect of this compound on the oxygen consumption rate (OCR) of cancer cells.
Materials:
-
Seahorse XF96 or XFe96 Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
This compound stock solution
-
Oligomycin, FCCP, Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)
Procedure:
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at an optimized density (typically 20,000-80,000 cells per well).
-
Incubate overnight to allow for attachment and formation of a monolayer.
-
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.
-
On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium.
-
Incubate the cell plate in a non-CO2 37°C incubator for 1 hour prior to the assay.
-
-
Compound Loading:
-
Prepare stock solutions of oligomycin, FCCP, and rotenone/antimycin A in Seahorse XF assay medium.
-
Prepare the desired concentration of this compound in assay medium for injection.
-
Load the sensor cartridge ports with this compound, oligomycin, FCCP, and rotenone/antimycin A according to the experimental design. Typically, this compound is injected first to measure its immediate effect on basal respiration.
-
-
Seahorse XF Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate.
-
Run the Mito Stress Test protocol. The instrument will measure baseline OCR, then inject this compound and measure the response, followed by sequential injections of oligomycin, FCCP, and rotenone/antimycin A.
-
-
Data Analysis:
-
Normalize the OCR data to cell number or protein concentration.
-
Analyze the key parameters of mitochondrial function: basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Compare the OCR profiles of this compound-treated cells with vehicle-treated controls.
-
Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm)
Objective: To assess the effect of this compound on the mitochondrial membrane potential of cancer cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1 dye
-
FCCP (carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization
-
Fluorescence microscope or flow cytometer
-
Hoechst 33342 for nuclear staining (optional)
Procedure (using TMRE and Fluorescence Microscopy):
-
Cell Seeding:
-
Seed cells on glass-bottom dishes or chamber slides suitable for microscopy.
-
Allow cells to attach and grow for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with the desired concentration of this compound (e.g., at or near the IC50 value) for a specified time (e.g., 4-6 hours).
-
Include a vehicle control (DMSO) and a positive control (FCCP, e.g., 10 µM for 10 minutes).
-
-
Staining:
-
Prepare a working solution of TMRE in complete culture medium (typically 25-100 nM).
-
Remove the treatment medium and incubate the cells with the TMRE-containing medium for 20-30 minutes at 37°C.
-
(Optional) Add Hoechst 33342 to the medium for the last 10 minutes of incubation to stain the nuclei.
-
-
Imaging:
-
Wash the cells once with pre-warmed PBS.
-
Add fresh, pre-warmed culture medium or PBS to the cells.
-
Image the cells immediately using a fluorescence microscope with appropriate filters for TMRE (e.g., excitation ~549 nm, emission ~575 nm) and Hoechst (if used).
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity of TMRE in the mitochondrial region of individual cells using image analysis software (e.g., ImageJ/Fiji).
-
Compare the TMRE fluorescence intensity in this compound-treated cells to that of vehicle-treated cells. A decrease in TMRE intensity indicates mitochondrial membrane depolarization.
-
Conclusion
This compound is a powerful chemical tool for investigating the role of mitochondrial metabolism in cancer cell survival and proliferation. Its specific mechanism of action, involving the inhibition of mitochondrial respiration and induction of the unfolded protein response, provides a unique avenue for exploring metabolic vulnerabilities in cancer. The protocols outlined in these application notes offer a robust framework for researchers to utilize this compound in their studies of mitochondrial function and to explore its potential as a therapeutic agent.
References
Application Notes and Protocols for Combining CCI-001 with Other Chemotherapy Agents
Disclaimer: The compound "CCI-006" is not extensively documented in publicly available scientific literature. This document is based on the available information for a similar investigational agent, CCI-001 , a novel colchicine derivative that acts as a tubulin-binding agent. The protocols and conceptual frameworks presented here are intended for research purposes and are based on established methodologies for evaluating combination chemotherapy.
Introduction
CCI-001 is a novel anti-cancer agent that functions by binding to tubulin, a critical component of microtubules. This interaction disrupts microtubule dynamics, which are essential for various cellular processes, most notably mitosis. CCI-001 has demonstrated a higher affinity for β-III tubulin, a subtype often overexpressed in various cancers and associated with resistance to taxane-based chemotherapy. This targeted mechanism of action suggests that CCI-001 may offer a therapeutic advantage, particularly in resistant tumors.
Combining CCI-001 with other chemotherapy agents that have different mechanisms of action is a rational strategy to enhance anti-tumor efficacy, overcome drug resistance, and potentially reduce dose-limiting toxicities. This document provides a framework and detailed protocols for the preclinical evaluation of CCI-001 in combination with other standard-of-care chemotherapy drugs.
Rationale for Combination Therapy
The primary rationale for combining CCI-001 with other cytotoxic agents is to exploit mechanistic synergies. As a microtubule-destabilizing agent, CCI-001 induces mitotic arrest, leading to apoptosis. Combining it with agents that target different cellular processes, such as DNA synthesis or repair, can lead to enhanced cancer cell killing.
For instance, combining CCI-001 with a platinum-based agent (e.g., cisplatin, carboplatin) or a nucleoside analog (e.g., gemcitabine) could be synergistic. The mitotic arrest induced by CCI-001 may prevent cancer cells from repairing the DNA damage caused by these other agents, thus potentiating their cytotoxic effects.
Potential Combination Agents and Target Indications
Based on the clinical development of agents with similar mechanisms, promising combinations for CCI-001 could include:
| Target Indication | Potential Combination Agent(s) | Mechanism of Combination Agent |
| Lung Adenocarcinoma | Cisplatin or Carboplatin | DNA cross-linking agents, inducing apoptosis.[1][2][3] |
| Gemcitabine | Nucleoside analog that inhibits DNA synthesis.[1][4] | |
| Gynecologic Cancers | Carboplatin + Paclitaxel | DNA cross-linking agent and microtubule stabilizer.[5][6][7][8][9][10] |
| Bladder Cancer | Gemcitabine + Cisplatin | Nucleoside analog and DNA cross-linking agent.[11][12][13][14][15] |
| Pancreaticobiliary Adenocarcinoma | Gemcitabine + nab-Paclitaxel | Nucleoside analog and microtubule stabilizer. |
Signaling Pathways and Experimental Workflow
Proposed Signaling Pathway for CCI-001 in Combination with a Platinum Agent
The following diagram illustrates the proposed synergistic interaction between CCI-001 (as a microtubule destabilizer) and a platinum-based agent (e.g., Cisplatin). CCI-001 disrupts microtubule formation, leading to mitotic arrest at the G2/M phase of the cell cycle. This arrest prevents the cell from progressing through mitosis and can independently trigger apoptosis. Concurrently, Cisplatin forms DNA adducts, leading to DNA damage. The cell cycle arrest induced by CCI-001 can inhibit the cancer cell's ability to repair this DNA damage, thereby enhancing the pro-apoptotic signal and leading to a synergistic cytotoxic effect.
Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical workflow for the preclinical assessment of CCI-001 in combination with another chemotherapy agent.
Experimental Protocols
Protocol for Cell Viability (MTT) Assay
This protocol is for determining the cytotoxicity of CCI-001 alone and in combination with another agent using a 96-well plate format.[16][17][18][19][20]
Materials:
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
CCI-001 and combination agent, dissolved in a suitable solvent (e.g., DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of CCI-001 and the combination agent in culture medium.
-
For single-agent dose-response curves, add 100 µL of varying concentrations of each drug to designated wells.
-
For combination studies, add 100 µL of the drug mixtures (e.g., at a constant IC50 ratio) to the wells.
-
Include wells for "untreated control" (medium only) and "solvent control".
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Solubilization:
-
Carefully aspirate the medium from the wells.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Protocol for Apoptosis (Annexin V/PI) Assay
This protocol is for quantifying apoptosis in cells treated with CCI-001 and a combination agent via flow cytometry.[21][22][23][24]
Materials:
-
6-well plates
-
Treated and untreated control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with CCI-001, the combination agent, and their combination at synergistic concentrations (determined from the MTT assay) for 24-48 hours. Include an untreated control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. Aspirate the medium (containing floating cells) into a centrifuge tube.
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the adherent cells with their corresponding supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Cell Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Data will be used to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Data Presentation and Synergy Analysis
Single-Agent Cytotoxicity
The results of the single-agent MTT assays should be used to calculate the IC50 value (the concentration of drug that inhibits cell growth by 50%) for both CCI-001 and the combination agent.
| Cell Line | Agent | IC50 (nM) after 72h |
| A549 (Lung) | CCI-001 | Value |
| Cisplatin | Value | |
| OVCAR-3 (Ovarian) | CCI-001 | Value |
| Carboplatin | Value |
Synergy Analysis using the Chou-Talalay Method
The Chou-Talalay method is a widely accepted approach to quantify drug interactions. It calculates a Combination Index (CI), where:
-
CI < 1 indicates synergy
-
CI = 1 indicates an additive effect
-
CI > 1 indicates antagonism
The data from the combination MTT assay is used to calculate CI values at different effect levels (e.g., Fa = 0.5, 0.75, 0.9, representing 50%, 75%, and 90% cell growth inhibition).[25][26][27][28][29]
| Cell Line | Drug Combination | Effect Level (Fa) | Combination Index (CI) | Interpretation |
| A549 | CCI-001 + Cisplatin | 0.50 | Value | Synergy/Additive/Antagonism |
| 0.75 | Value | Synergy/Additive/Antagonism | ||
| 0.90 | Value | Synergy/Additive/Antagonism |
Apoptosis Assay Results
The percentage of apoptotic cells (early + late) from the Annexin V/PI assay should be tabulated to demonstrate the enhanced induction of apoptosis by the combination treatment.
| Treatment Group | % Viable Cells | % Early Apoptotic | % Late Apoptotic | % Necrotic |
| Control | Value | Value | Value | Value |
| CCI-001 (IC50) | Value | Value | Value | Value |
| Cisplatin (IC50) | Value | Value | Value | Value |
| CCI-001 + Cisplatin | Value | Value | Value | Value |
Conclusion for Researchers
These application notes provide a comprehensive framework for the preclinical evaluation of CCI-001 in combination with other chemotherapy agents. The detailed protocols for cell viability and apoptosis assays, along with the structured approach to data analysis and presentation, will enable researchers to systematically investigate potential synergistic interactions. By understanding the mechanisms of action and quantifying the degree of synergy, drug development professionals can make informed decisions about advancing promising combinations into further preclinical and clinical studies.
References
- 1. Chemotherapy for lung cancer | Canadian Cancer Society [cancer.ca]
- 2. Chemotherapy for lung cancer | Macmillan Cancer Support [macmillan.org.uk]
- 3. Non-small Cell Lung Cancer Chemotherapy | American Cancer Society [cancer.org]
- 4. Frontiers | Clinical application and drug resistance mechanism of gemcitabine [frontiersin.org]
- 5. m.youtube.com [m.youtube.com]
- 6. healthsystem.osumc.edu [healthsystem.osumc.edu]
- 7. Anti-Cancer Mechanism of Carboplatin and Paclitaxel in Ovarian Epithelial Cancer Cells [imrpress.com]
- 8. cancerresearchuk.org [cancerresearchuk.org]
- 9. Chemotherapy in gynecologic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. Chemotherapy in advanced bladder cancer: current status and future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 13. cancerresearchuk.org [cancerresearchuk.org]
- 14. Bladder Cancer Treatment (PDQ®) - NCI [cancer.gov]
- 15. Chemotherapy for Bladder Cancer | American Cancer Society [cancer.org]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 18. broadpharm.com [broadpharm.com]
- 19. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 23. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 24. kumc.edu [kumc.edu]
- 25. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 26. static1.squarespace.com [static1.squarespace.com]
- 27. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. 2024.sci-hub.se [2024.sci-hub.se]
Application Notes and Protocols for CCI-006: Long-Term Storage and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction to CCI-006
This compound is a novel small molecule compound that has demonstrated selective cytotoxicity against MLL-rearranged (Mixed Lineage Leukemia-rearranged) leukemia cells.[1] Its mechanism of action involves the disruption of mitochondrial function, providing a targeted approach for this aggressive form of leukemia. This compound inhibits mitochondrial respiration, leading to mitochondrial membrane depolarization and subsequently inducing apoptosis in susceptible cancer cells.[1] Given its potential as a therapeutic agent, understanding its long-term stability and establishing proper storage protocols are critical for consistent and reliable experimental results and future drug development.
These application notes provide recommended procedures for the long-term storage of this compound and detailed protocols for conducting stability studies.
Recommended Long-Term Storage of this compound
While specific long-term stability data for this compound is not publicly available, general best practices for the storage of small molecule inhibitors should be followed to ensure its integrity.
Solid Form:
-
Temperature: Store at -20°C for long-term storage. For short-term storage (weeks), 4°C is acceptable.
-
Light: Protect from light. Store in a light-resistant container.
-
Moisture: Store in a tightly sealed container in a dry place. The use of a desiccator is recommended.
-
Inert Atmosphere: For maximum stability, consider storing under an inert atmosphere (e.g., argon or nitrogen).
In Solution:
-
Solvent Selection: The choice of solvent can impact stability. Prepare solutions in high-purity, anhydrous solvents.
-
Storage Temperature: Store stock solutions at -80°C for long-term storage. For working solutions that will be used within a few days, -20°C is acceptable.
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles, as they can lead to degradation. Aliquot stock solutions into single-use volumes.
-
Container: Use tightly sealed vials appropriate for low-temperature storage.
Factors Affecting Stability
Several environmental factors can influence the stability of small molecule compounds like this compound:
-
Temperature: Elevated temperatures can accelerate degradation.
-
Humidity: Moisture can lead to hydrolysis of susceptible functional groups.
-
Light: Exposure to UV or visible light can cause photodegradation.
-
Oxygen: Oxidative degradation can occur in the presence of oxygen.
-
pH: The stability of a compound in solution can be pH-dependent.
Quantitative Stability Data (Illustrative Example)
The following table presents a hypothetical example of long-term stability data for this compound. Note: This data is for illustrative purposes only and is not based on experimental results for this compound.
| Storage Condition | Time Point | Purity (%) by HPLC | Appearance |
| Solid | |||
| -20°C, Dark, Dry | 0 Months | 99.8 | White crystalline solid |
| 12 Months | 99.7 | No change | |
| 24 Months | 99.5 | No change | |
| 4°C, Dark, Dry | 0 Months | 99.8 | White crystalline solid |
| 12 Months | 99.2 | No change | |
| 25°C, Dark, Ambient Humidity | 0 Months | 99.8 | White crystalline solid |
| 6 Months | 98.5 | Slight yellowing | |
| Solution (-80°C in DMSO) | |||
| 0 Months | 99.8 | Clear, colorless solution | |
| 12 Months | 99.6 | No change |
Experimental Protocols
Protocol 1: Long-Term Stability Assessment of Solid this compound
Objective: To evaluate the long-term stability of solid this compound under various storage conditions.
Materials and Equipment:
-
This compound, solid
-
Amber glass vials with screw caps
-
Controlled environment stability chambers (e.g., 25°C/60% RH, 40°C/75% RH)
-
Refrigerator (4°C)
-
Freezer (-20°C)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
UV detector
-
Mobile phase for HPLC
-
Solvents for sample preparation (e.g., acetonitrile, water)
Methodology:
-
Sample Preparation:
-
Accurately weigh 1-2 mg of this compound into multiple amber glass vials.
-
Tightly cap the vials.
-
Prepare a sufficient number of vials for each storage condition and time point.
-
-
Storage Conditions:
-
Place the vials in the following storage conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH (if significant change is observed at accelerated conditions)
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Refrigerator: 4°C
-
Freezer: -20°C
-
-
-
Testing Schedule:
-
Pull samples for analysis at predetermined time points. A typical schedule is:
-
Initial (Time 0)
-
3 months
-
6 months
-
9 months
-
12 months
-
18 months
-
24 months
-
-
-
Analytical Testing:
-
Visual Inspection: At each time point, visually inspect the sample for any changes in physical appearance (e.g., color, crystallinity).
-
Purity Assessment by HPLC:
-
Develop and validate a stability-indicating HPLC method capable of separating this compound from its potential degradation products.
-
Prepare a standard solution of this compound of known concentration.
-
Dissolve the stored this compound sample in a suitable solvent to a known concentration.
-
Inject the sample and standard solutions into the HPLC system.
-
Determine the purity of the this compound sample by calculating the peak area percentage. Compare the chromatogram to the initial time point to identify any new degradation peaks.
-
-
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation pathways and products of this compound under stress conditions. This information is crucial for developing a stability-indicating analytical method.
Materials and Equipment:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
UV lamp for photostability testing
-
Oven
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
pH meter
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the this compound solution and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH to the this compound solution and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ to the this compound solution and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 80°C in an oven for 48 hours.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis:
-
After the stress period, neutralize the acidic and basic solutions.
-
Analyze all stressed samples by HPLC-PDA or HPLC-MS.
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and characterize the degradation products. The peak purity of the main this compound peak should be assessed to ensure the analytical method is stability-indicating.
-
Visualizations
Caption: Mechanism of action of this compound in MLL-rearranged leukemia cells.
Caption: Experimental workflow for a long-term stability study of this compound.
References
Troubleshooting & Optimization
Technical Support Center: CCI-006
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with CCI-006, specifically addressing challenges with its dissolution in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: Based on available data, this compound should be soluble in DMSO at a concentration of ≥ 83.33 mg/mL, which corresponds to 250.74 mM.[1] If you are experiencing difficulties achieving this concentration, it may be due to several factors outlined in this guide.
Q2: I'm observing that this compound is not dissolving in DMSO. What are the common causes?
A2: Several factors can contribute to the incomplete dissolution of a compound in DMSO. These include:
-
Water Contamination in DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[2] Water contamination can significantly decrease the solubility of many organic compounds.
-
Compound Characteristics: The crystalline form (polymorphism) of the compound can affect its solubility. Amorphous forms are generally more soluble than highly stable crystalline forms.[3][4] The purity of the compound can also play a role, as impurities can sometimes enhance or hinder solubility.[4]
-
Experimental Conditions: The concentration you are trying to achieve, the ambient temperature, and the mixing method can all impact dissolution.
-
Storage and Handling: Repeated freeze-thaw cycles of DMSO stock solutions can lead to compound precipitation over time.[3][4]
Q3: Can I heat the solution to aid dissolution?
A3: Gentle warming can be an effective method to increase the solubility of a compound. However, it is crucial to consider the thermal stability of this compound. If the compound is thermostable, heating the solution may help it dissolve.[2] It is recommended to warm the solution modestly (e.g., to 37°C) and for a short duration. Always refer to the compound's datasheet for information on its thermal stability.
Q4: My compound dissolves in DMSO initially but then precipitates when I dilute it in an aqueous buffer. What should I do?
A4: This is a common issue for compounds with low aqueous solubility. To prevent precipitation, it is best to make serial dilutions of your concentrated DMSO stock solution in DMSO first. Then, add the final diluted DMSO solution to your aqueous medium.[5] The final concentration of DMSO in your experiment should be kept as low as possible (typically <0.5%) to avoid solvent effects on the cells or assay.[6]
Troubleshooting Guide
If you are experiencing issues with dissolving this compound in DMSO, follow this step-by-step troubleshooting guide.
Quantitative Data Summary
The following table summarizes the known solubility of this compound in DMSO.
| Compound | Solvent | Concentration (mg/mL) | Molar Concentration (mM) |
| This compound | DMSO | ≥ 83.33 | 250.74 |
Experimental Protocols
Protocol for Dissolving this compound in DMSO
-
Preparation:
-
Ensure your workspace is clean and dry.
-
Use a fresh, unopened bottle of anhydrous, high-purity DMSO. If using a previously opened bottle, ensure it has been stored properly with the cap tightly sealed to minimize water absorption.
-
Allow the vial of this compound and the DMSO to equilibrate to room temperature before opening to prevent condensation.
-
-
Reconstitution:
-
Calculate the volume of DMSO required to achieve your target concentration.
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the vial for 1-2 minutes to facilitate dissolution.
-
-
Enhancing Solubility (if necessary):
-
If the compound has not fully dissolved after vortexing, place the vial in an ultrasonic water bath for 5-10 minutes.[2]
-
If sonication is not sufficient, and the compound is known to be thermally stable, warm the solution in a water bath at 37°C for 5-10 minutes.
-
Visually inspect the solution to ensure no particulates are present. The solution should be clear.
-
-
Storage:
Signaling Pathway
Note on Compound Identity: There appears to be some ambiguity in the scientific literature regarding the specific target of "this compound". Some sources indicate it targets mitochondrial respiration. However, the designation "CCI" is also commonly associated with inhibitors of the mTOR pathway, such as CCI-779 (Temsirolimus). The mTOR pathway is a critical regulator of cell growth, proliferation, and metabolism, making it a key target in drug development. The diagram below illustrates the mTOR signaling pathway, a likely context for a small molecule inhibitor in cancer research.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pharmacodynamic Evaluation of CCI-779, an Inhibitor of mTOR, in Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. Targeting the mTOR-DEPTOR Pathway by CRL E3 Ubiquitin Ligases: Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mTOR inhibitor CCI-779 induces apoptosis and inhibits growth in preclinical models of primary adult human ALL - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Compound-X (e.g., CCI-006) Concentration for Cell Viability Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of novel compounds, exemplified here as "Compound-X (e.g., CCI-006)," for use in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for Compound-X in a cell viability assay?
A1: For a novel compound like Compound-X with unknown potency, it is recommended to start with a broad concentration range to determine its cytotoxic or anti-proliferative effects. A common starting point is a serial dilution covering a wide logarithmic scale, for example, from 0.01 µM to 100 µM. This range can be narrowed down in subsequent experiments based on the initial results.
Q2: Which cell viability assay is most suitable for use with Compound-X?
A2: The choice of assay depends on the suspected mechanism of action of Compound-X and the experimental goals. Metabolically active cells reduce tetrazolium salts (like in MTT, MTS, and XTT assays) or resazurin into colored or fluorescent products.[1] Assays measuring ATP levels (e.g., CellTiter-Glo) are also a good indicator of cell viability as only viable cells can synthesize ATP.[2] If Compound-X is suspected to interfere with mitochondrial function, an MTT assay, which relies on mitochondrial dehydrogenases, would be informative.[3] For high-throughput screening, assays that do not require a solubilization step, such as those using MTS, XTT, or WST-1, are often preferred.[1]
Q3: How can I determine if Compound-X is directly interfering with the assay components?
A3: To check for chemical interference, run a control experiment without cells.[4] Prepare wells with culture medium and the same concentrations of Compound-X as in your main experiment. Add the assay reagent (e.g., MTT, resazurin) and measure the absorbance or fluorescence.[4] A significant signal in these cell-free wells indicates that Compound-X is reacting with the assay reagent and that an alternative viability assay may be needed.
Q4: What is the optimal incubation time for cells with Compound-X before performing the viability assay?
A4: The optimal incubation time depends on the cell type's doubling time and the expected mechanism of action of Compound-X. A common starting point is to treat cells for 24, 48, and 72 hours. Shorter incubation times may be sufficient for acutely toxic compounds, while longer times may be necessary for compounds that affect cell proliferation.
Q5: How do I choose the appropriate cell seeding density for my experiment?
A5: The ideal cell seeding density ensures that the cells are in the logarithmic growth phase throughout the experiment and that the signal from the viability assay is within the linear range of the detection instrument.[3] A cell density that is too low may result in weak signals and high variability, while a density that is too high can lead to nutrient depletion and cell death, confounding the effects of the compound.[3] It is recommended to perform a preliminary experiment to determine the optimal seeding density for your specific cell line.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | - Inconsistent cell seeding- Edge effects in the microplate- Pipetting errors | - Ensure thorough mixing of the cell suspension before seeding.- Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.- Use a multichannel pipette for adding reagents and ensure proper calibration. |
| Low signal or no response to Compound-X | - Compound-X is not cytotoxic at the tested concentrations- Insufficient incubation time- Degraded Compound-X- Cell line is resistant to the compound | - Test a higher concentration range.- Increase the incubation time with the compound.- Verify the integrity of Compound-X.- Use a positive control (a compound known to be toxic to the cells) to confirm assay performance.[5] |
| High background in control wells | - Contamination of the cell culture or reagents- Spontaneous reduction of the assay reagent | - Check for microbial contamination.- Use fresh, sterile reagents.- Run cell-free controls to assess reagent stability.[4] |
| Unexpected increase in cell viability at high concentrations of Compound-X | - Compound precipitation at high concentrations, interfering with optical readings- Intrinsic color or fluorescence of Compound-X | - Visually inspect the wells for precipitates.- Measure the absorbance/fluorescence of Compound-X in cell-free wells. |
Experimental Protocols
Protocol: Determining the IC50 of Compound-X using an MTT Assay
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
96-well flat-bottom tissue culture plates
-
Cell line of interest
-
Complete cell culture medium
-
Compound-X stock solution (e.g., in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells that are in their logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue).
-
Dilute the cells in complete culture medium to the optimal seeding density (determined previously).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow the cells to attach.[3]
-
-
Compound Treatment:
-
Prepare a serial dilution of Compound-X in complete culture medium at 2x the final desired concentrations.
-
Remove the old medium from the cells and add 100 µL of the Compound-X dilutions to the respective wells.
-
Include vehicle control wells (medium with the same concentration of the solvent, e.g., DMSO, as the highest concentration of Compound-X).
-
Also, include untreated control wells (cells with fresh medium only).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[4]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[4]
-
After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]
-
Gently mix the plate to ensure complete solubilization.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.[4]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium, MTT, and solubilization solution only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the log of the Compound-X concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Workflow for determining the IC50 of a novel compound.
Caption: Troubleshooting decision tree for cell viability assays.
References
- 1. Cell viability assays | Abcam [abcam.com]
- 2. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 3. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting CCI-006 Off-Target Effects
Welcome to the technical support center for CCI-006. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and understand potential off-target effects of this compound in your experiments. The following guides and frequently asked questions (FAQs) are formatted to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: We are observing a cellular phenotype that is inconsistent with the known on-target activity of this compound. How can we determine if this is an off-target effect?
A1: Unexpected phenotypes are a common indicator of off-target activity. Most small molecule drugs interact with unintended targets, which can lead to unforeseen biological consequences.[1] To investigate this, we recommend a multi-step approach:
-
Confirm On-Target Engagement: First, verify that this compound is engaging its intended target in your experimental system at the concentrations used. This can be done using techniques like Western blotting to check for the phosphorylation status of a known downstream substrate or by using cellular thermal shift assays (CETSA).
-
Dose-Response Analysis: Perform a dose-response experiment and compare the concentration at which you observe the unexpected phenotype with the IC50 for the on-target activity. A significant deviation may suggest an off-target effect.
-
Use a Structurally Unrelated Inhibitor: If possible, use a different, structurally unrelated inhibitor for the same target. If this second inhibitor does not produce the same phenotype, it strengthens the evidence for an off-target effect of this compound.
-
Kinome Profiling: The most direct way to identify off-target kinases is through in vitro kinase profiling.[2] This involves screening this compound against a large panel of kinases to identify other potential targets.[3][4]
Q2: Our results with this compound are different in various cell lines. Why is this happening?
A2: This is a common observation and can be attributed to several factors:
-
Differential Target Expression: The expression levels of the intended on-target and potential off-targets of this compound can vary significantly between different cell lines.
-
Genetic Background: The genetic makeup of the cells, including the presence of mutations in the target kinase or other signaling pathway components, can alter the response to the inhibitor.[5][6]
-
Signaling Pathway Redundancy: Different cell lines may have varying levels of redundancy in their signaling pathways. Inhibition of the primary target in one cell line might be compensated for by another pathway, while in another cell line, this compensation may not occur, leading to a different phenotype.
We recommend performing baseline expression analysis (e.g., Western blotting or RNA-seq) of your target and key potential off-targets in the cell lines you are using.
Q3: We suspect this compound is causing paradoxical activation of a signaling pathway. Is this possible?
A3: Yes, paradoxical pathway activation by kinase inhibitors is a documented phenomenon.[3][7] This can happen through several mechanisms:
-
Disruption of Negative Feedback Loops: If the target of this compound is part of a negative feedback loop, its inhibition can lead to the hyperactivation of an upstream kinase in the same pathway.
-
Conformational Changes: Some kinase inhibitors stabilize the kinase in a specific conformation that, while inhibiting its catalytic activity, may promote its interaction with other proteins, leading to downstream signaling.[3]
-
Off-Target Inhibition of a Suppressor: this compound might be inhibiting an off-target kinase that normally acts to suppress the pathway you are observing to be activated.
To investigate this, you can measure the activity of upstream components of the pathway in the presence of this compound.
Troubleshooting Guides
Guide 1: Investigating Unexpected Cytotoxicity
If you observe cytotoxicity at concentrations of this compound that should be selective for its primary target, follow these steps to determine if it's due to an off-target effect.
Experimental Workflow for Investigating Off-Target Cytotoxicity
Caption: Workflow to troubleshoot unexpected cytotoxicity of this compound.
Guide 2: Deconvoluting On-Target vs. Off-Target Phenotypes
This guide helps you to design experiments to differentiate between phenotypes caused by the intended on-target inhibition versus those caused by off-target effects of this compound.
Experimental Strategy for Phenotype Deconvolution
Caption: Strategies to differentiate on- and off-target phenotypes.
Quantitative Data on Kinase Inhibitor Selectivity
While specific data for this compound is not publicly available, the following table provides an example of how selectivity data for a kinase inhibitor is typically presented. This data is crucial for predicting potential off-target effects.
| Kinase Target | IC50 (nM) for Inhibitor X | Fold Selectivity vs. Primary Target | Potential Implication |
| Primary Target Kinase | 10 | 1 | On-target efficacy |
| Off-Target Kinase A | 50 | 5 | May contribute to phenotype at higher doses |
| Off-Target Kinase B | 250 | 25 | Less likely to be a significant off-target in cellular models |
| Off-Target Kinase C | 5000 | 500 | Unlikely to be a relevant off-target |
Experimental Protocols
Protocol 1: Kinase Profiling
Objective: To identify the kinase targets of this compound across a broad panel of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. A typical screening concentration is 1 µM.
-
Kinase Panel Selection: Choose a commercially available kinase profiling service that offers a panel of several hundred kinases. These assays are often based on measuring the remaining kinase activity after incubation with the inhibitor.[2]
-
Assay Performance: The service provider will perform the assays, typically using a radiometric or fluorescence-based method to detect kinase activity.
-
Data Analysis: The results are usually provided as a percentage of inhibition for each kinase at the tested concentration. Potent off-targets are identified as those with significant inhibition (e.g., >50% inhibition).
-
Follow-up: For significant off-targets, it is recommended to perform follow-up dose-response experiments to determine the IC50 values.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its on-target and potential off-targets in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO).
-
Heating: Heat the cell lysates at a range of temperatures. The binding of a ligand (like this compound) can stabilize the target protein, leading to a higher melting temperature.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Signaling Pathway Considerations
Off-target effects of kinase inhibitors can lead to the modulation of unintended signaling pathways.[8] The diagram below illustrates how an off-target effect of this compound could lead to an unexpected cellular response.
Caption: On-target vs. potential off-target signaling pathways of this compound.
References
- 1. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 2. reactionbiology.com [reactionbiology.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. shop.carnabio.com [shop.carnabio.com]
- 5. Overcoming Secondary Mutations of Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing CCI-006 Toxicity in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize toxicity associated with the investigational compound CCI-006 in animal models. All data presented is for illustrative purposes to guide experimental design.
Compound Profile: this compound (Hypothetical)
-
Class: Tyrosine Kinase Inhibitor
-
Mechanism of Action: Potent inhibitor of the "Fictional Kinase 1" (FK1) signaling pathway, which is implicated in tumor growth and angiogenesis.
-
Primary Efficacy Models: Xenograft models of solid tumors in rodents.
-
Observed Toxicities in Preclinical Models:
-
Hepatotoxicity: Dose-dependent elevation of liver enzymes (ALT, AST).
-
Myelosuppression: Dose-dependent decrease in white blood cell (WBC) and neutrophil counts.
-
Troubleshooting Guide
This guide addresses specific issues that may arise during in-vivo experiments with this compound.
Q1: We are observing unexpected mortality in our mouse xenograft study at our intended therapeutic dose of 50 mg/kg, administered daily via oral gavage. What steps should we take?
A1: Unexpected mortality at a planned therapeutic dose is a critical issue that requires immediate attention. Here is a systematic approach to troubleshoot this problem:
-
Confirm Dosing Accuracy: Double-check all calculations for dose and formulation. Ensure the correct concentration of this compound was prepared and the correct volume was administered to each animal.
-
Evaluate Formulation and Vehicle: The vehicle used for this compound can have its own toxic effects.[1] Consider running a vehicle-only control group to assess its contribution to the observed toxicity. Ensure the formulation is stable and homogenous.
-
Conduct a Dose-Range Finding (DRF) Study: Your intended therapeutic dose may be too close to the Maximum Tolerated Dose (MTD). A DRF study with a wider range of doses will help establish a safer starting dose for efficacy studies.[1][2]
-
Consider Alternative Dosing Schedules: Daily dosing may not be optimal. Explore intermittent dosing schedules (e.g., three times a week) or lower daily doses to maintain therapeutic exposure while reducing cumulative toxicity.
-
Monitor for Clinical Signs: Closely observe the animals for any clinical signs of toxicity, such as weight loss, lethargy, or changes in behavior, which can be early indicators of severe adverse effects.
Q2: Our study with this compound in rats shows significant elevations in ALT and AST levels, indicating hepatotoxicity. How can we mitigate this?
A2: Mitigating hepatotoxicity is crucial for the continued development of this compound. Consider the following strategies:
-
Dose Reduction: The most straightforward approach is to lower the dose of this compound. A dose-response study for both efficacy and toxicity will help identify a therapeutic window with an acceptable safety margin.[3][4]
-
Co-administration of a Hepatoprotective Agent: The use of agents that protect the liver can be explored. For example, N-acetylcysteine (NAC) is a well-known antioxidant and hepatoprotective agent that could be tested in combination with this compound.
-
Fractionated Dosing: Instead of a single daily dose, consider administering the total daily dose in two or more smaller doses. This can reduce the peak plasma concentration (Cmax) of this compound, which may be driving the hepatotoxicity.
-
Biomarker Monitoring: In addition to ALT and AST, monitor other biomarkers of liver function, such as bilirubin and alkaline phosphatase, to get a more comprehensive picture of the liver injury.
Q3: We are observing a significant drop in white blood cell counts in our dog toxicology study. What are our options?
A3: Myelosuppression is a known risk with many kinase inhibitors. Here are some strategies to manage this:
-
Intermittent Dosing with "Drug Holidays": Implement a dosing schedule that includes "drug holidays" (e.g., 5 days on, 2 days off). This allows the bone marrow to recover and can help maintain white blood cell counts within a safer range.
-
Supportive Care: In some cases, the use of supportive care agents like granulocyte colony-stimulating factor (G-CSF) can be considered to stimulate the production of white blood cells. However, the potential for G-CSF to interact with the efficacy of this compound would need to be carefully evaluated.
-
Lower the Dose: As with hepatotoxicity, reducing the dose is a primary strategy to lessen the severity of myelosuppression.
-
Monitor Complete Blood Counts (CBCs): Regularly monitor CBCs to track the kinetics of white blood cell, neutrophil, and platelet recovery. This will help in optimizing the dosing schedule.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a new animal model?
A1: The starting dose for a new animal model should be determined through a dose-range finding study.[1][2] It is recommended to start with a low, non-toxic dose and escalate until signs of toxicity are observed. This will help in determining the No-Observed-Adverse-Effect-Level (NOAEL) and the Maximum Tolerated Dose (MTD).[2]
Q2: What are the key biomarkers to monitor for this compound toxicity?
A2: Based on the known toxicity profile of this compound, the following biomarkers should be monitored:
-
Hepatotoxicity: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.
-
Myelosuppression: Complete blood counts (CBC) with differentials, paying close attention to white blood cell (WBC) and absolute neutrophil counts (ANC).
-
General Toxicity: Body weight, food and water consumption, and clinical observations for any signs of distress.
Q3: What are the principles of the "3Rs" and how can they be applied to studies with this compound?
A3: The "3Rs" stand for Replacement, Reduction, and Refinement in animal testing.[5][6]
-
Replacement: Where possible, use non-animal methods. For this compound, in vitro cytotoxicity assays using liver cells could be used to screen for hepatotoxicity before moving to in-vivo studies.[6]
-
Reduction: Minimize the number of animals used.[5] Well-designed studies, such as integrated study designs that measure multiple endpoints from the same animal, can help in reducing the total number of animals required.[7]
-
Refinement: Minimize animal suffering. For this compound studies, this includes using appropriate dosing techniques, monitoring for pain and distress, and establishing early endpoints to avoid unnecessary suffering.
Data Presentation
Table 1: Illustrative Dose-Escalation Data for this compound in Rats (14-Day Study)
| Dose Group (mg/kg/day) | Mean Body Weight Change (%) | Mean ALT (U/L) | Mean AST (U/L) | Mean WBC (x10^3/µL) |
| Vehicle Control | +5.2 | 35 | 80 | 8.5 |
| 10 | +4.8 | 45 | 95 | 7.8 |
| 30 | +1.5 | 150 | 320 | 5.2 |
| 60 | -3.8 | 450 | 850 | 3.1 |
Table 2: Effect of a Hypothetical Hepatoprotective Agent (HPA) on this compound-Induced Liver Enzyme Elevation in Rats
| Treatment Group (mg/kg/day) | Mean ALT (U/L) | Mean AST (U/L) |
| Vehicle Control | 38 | 85 |
| This compound (50) | 420 | 810 |
| HPA (100) | 42 | 90 |
| This compound (50) + HPA (100) | 120 | 250 |
Table 3: Impact of Dosing Schedule on this compound-Induced Myelosuppression in Mice
| Treatment Group (mg/kg) | Dosing Schedule | Mean WBC Nadir (x10^3/µL) |
| Vehicle Control | Daily | 7.5 |
| This compound (40) | Daily | 2.1 |
| This compound (40) | 3x per week | 4.5 |
| This compound (40) | 5 days on, 2 days off | 5.2 |
Experimental Protocols
Protocol 1: Dose-Range Finding Study of this compound in Mice
-
Objective: To determine the Maximum Tolerated Dose (MTD) of this compound in mice.
-
Animals: Female BALB/c mice, 6-8 weeks old.
-
Groups:
-
Group 1: Vehicle control (n=5)
-
Group 2: 10 mg/kg this compound (n=5)
-
Group 3: 30 mg/kg this compound (n=5)
-
Group 4: 60 mg/kg this compound (n=5)
-
Group 5: 100 mg/kg this compound (n=5)
-
-
Procedure:
-
Administer this compound or vehicle daily via oral gavage for 14 days.
-
Monitor body weight daily.
-
Observe for clinical signs of toxicity twice daily.
-
At day 14, collect blood for hematology and clinical chemistry analysis.
-
Perform necropsy and collect major organs for histopathological examination.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause greater than 20% weight loss or significant clinical signs of toxicity.
Protocol 2: Evaluation of an Intermittent Dosing Schedule to Mitigate this compound-Induced Myelosuppression
-
Objective: To determine if an intermittent dosing schedule can reduce the myelosuppressive effects of this compound.
-
Animals: Male Sprague-Dawley rats, 8-10 weeks old.
-
Groups:
-
Group 1: Vehicle control, daily dosing (n=8)
-
Group 2: 40 mg/kg this compound, daily dosing (n=8)
-
Group 3: 40 mg/kg this compound, 5 days on/2 days off dosing (n=8)
-
-
Procedure:
-
Administer this compound or vehicle for 28 days according to the specified schedule.
-
Collect blood samples on days 0, 7, 14, 21, and 28 for complete blood counts.
-
Monitor body weight and clinical signs throughout the study.
-
-
Endpoint: Compare the white blood cell and neutrophil counts between the daily and intermittent dosing groups.
Visualizations
Caption: Hypothetical signaling pathway of this compound leading to efficacy and toxicity.
Caption: Experimental workflow for investigating and mitigating in-vivo toxicity.
Caption: Decision tree for troubleshooting common issues in in-vivo studies.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. syngeneintl.com [syngeneintl.com]
- 3. cmmcp.org [cmmcp.org]
- 4. toxmsdt.com [toxmsdt.com]
- 5. altasciences.com [altasciences.com]
- 6. VeriSIM Animal Experimentation Reduction Methods and Best Practices â Drug Discovery & Development Technology [verisimlife.com]
- 7. An Integrated Experimental Design for the Assessment of Multiple Toxicological End Points in Rat Bioassays - PMC [pmc.ncbi.nlm.nih.gov]
inconsistent results with CCI-006 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using CCI-006, a novel and potent mTOR inhibitor. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase. It targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), thereby blocking the phosphorylation of key downstream effectors involved in cell growth, proliferation, and survival.[1][2]
Q2: How should I store and handle this compound?
A2: For long-term storage, this compound should be stored as a powder at -20°C. For short-term storage, a stock solution in DMSO can be stored at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles.
Q3: What is the recommended solvent for this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it in culture medium to the final desired concentration. The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
Inconsistent IC50 Values in Cell Viability Assays
Q4: I am observing significant variability in the IC50 values for this compound between experiments. What are the potential causes and solutions?
A4: Inconsistent IC50 values are a common issue when working with small molecule inhibitors.[3] Several factors can contribute to this variability. Refer to the table below for potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density for each experiment. High or low cell densities can alter the drug response. |
| Cell Health and Passage Number | Use cells that are in the logarithmic growth phase and have a consistent and low passage number. Older cells or cells that have been passaged too many times may exhibit altered sensitivity to the inhibitor. |
| Inconsistent Drug Concentration | Prepare fresh serial dilutions of this compound from a stock solution for each experiment. Ensure accurate pipetting and thorough mixing. |
| Assay Incubation Time | The duration of drug exposure can significantly impact the IC50 value. Optimize and standardize the incubation time for your specific cell line and experimental goals. |
| Solubility Issues | This compound may precipitate at high concentrations in aqueous media. Visually inspect your diluted solutions for any signs of precipitation. If precipitation is observed, consider preparing a fresh, lower-concentration stock solution. |
| Plate Edge Effects | Evaporation from the outer wells of a multi-well plate can concentrate the drug and affect cell growth. To minimize this, avoid using the outermost wells for experimental samples or ensure proper humidification of the incubator. |
Variable Inhibition of Downstream mTOR Targets
Q5: My western blot results show inconsistent inhibition of downstream mTOR targets (e.g., p-S6K, p-4E-BP1) after this compound treatment. Why is this happening?
A5: Variable inhibition of downstream targets can be due to several experimental factors. The following diagram illustrates a troubleshooting workflow for this issue.
Caption: Troubleshooting workflow for inconsistent western blot results.
Concerns About Off-Target Effects
Q6: How can I be sure that the observed phenotype is due to the inhibition of mTOR and not off-target effects of this compound?
A6: Assessing and controlling for off-target effects is crucial for validating your findings.[4][5] Here are some strategies:
-
Use a Rescue Experiment: If the phenotype is on-target, it should be reversible by expressing a drug-resistant mutant of mTOR.
-
Use a Structurally Unrelated mTOR Inhibitor: Confirm that a different mTOR inhibitor with a distinct chemical structure produces the same phenotype. This reduces the likelihood that the effect is due to a shared off-target.
-
Perform a Dose-Response Analysis: On-target effects are typically dose-dependent. A clear correlation between the concentration of this compound and the observed phenotype supports an on-target mechanism.[6]
-
Knockdown or Knockout of the Target: Use RNAi or CRISPR/Cas9 to deplete mTOR and see if it phenocopies the effect of this compound.
Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X drug dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of mTOR Signaling
-
Cell Treatment: Treat cells with various concentrations of this compound for the desired time. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Prepare samples with equal amounts of protein in Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the proteins on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-mTOR, mTOR, p-S6K, S6K, p-4E-BP1, 4E-BP1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control.
Visualizations
Caption: Simplified mTOR signaling pathway showing the inhibitory action of this compound.
References
- 1. mTOR Inhibitor Therapy and Metabolic Consequences: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. blog.addgene.org [blog.addgene.org]
- 5. Off-target effects in CRISPR/Cas9 gene editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.biomol.com [resources.biomol.com]
Technical Support Center: Enhancing the Bioavailability of CCI-006
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of CCI-006, a compound with inherently low aqueous solubility and consequently, poor oral bioavailability.
FAQs: Frequently Asked Questions
1. What are the main factors limiting the oral bioavailability of this compound?
The primary factor limiting the oral bioavailability of this compound is its low aqueous solubility. For a drug to be absorbed into the bloodstream after oral administration, it must first dissolve in the gastrointestinal fluids.[1][2][3] Poor solubility leads to a slow dissolution rate, minimizing the concentration of this compound available for absorption across the gut wall. Other potential contributing factors could include first-pass metabolism and efflux by transporters.[2][4]
2. What are the most common strategies to improve the bioavailability of a poorly soluble compound like this compound?
Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs.[2][3] These can be broadly categorized as:
-
Physical Modifications: Techniques like micronization and nanosizing increase the surface area of the drug particles, which can improve the dissolution rate.[3][5]
-
Formulation Approaches:
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier can enhance its dissolution.[1]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[5]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the solubility of this compound.[5]
-
-
Chemical Modifications: Creating a more soluble salt form of the compound, if applicable.[3][4]
3. How do I choose the best bioavailability enhancement strategy for this compound?
The selection of an appropriate strategy depends on the specific physicochemical properties of this compound, the desired dosage form, and the target product profile. A systematic approach involving pre-formulation studies to characterize the compound's properties is recommended. It is often beneficial to screen several technologies in parallel to identify the most effective approach.
Troubleshooting Guides
Issue 1: Inconsistent results in in-vitro dissolution studies of this compound formulations.
| Potential Cause | Troubleshooting Steps |
| Inadequate mixing or wetting of the formulation. | 1. Ensure the dissolution medium is adequately de-gassed. 2. Use a suitable surfactant in the dissolution medium to improve wetting. 3. Optimize the agitation speed to ensure uniform dispersion of the formulation. |
| Phase separation or precipitation of the drug. | 1. Analyze the sample immediately after collection to minimize the risk of precipitation. 2. If precipitation is observed, consider using a different formulation approach or adding a precipitation inhibitor. |
| Variability in the solid-state properties of this compound. | 1. Characterize the solid-state properties (e.g., polymorphism, crystallinity) of the this compound batch being used. 2. Ensure consistent manufacturing processes for the formulation to minimize batch-to-batch variability. |
Issue 2: Poor in-vivo bioavailability despite promising in-vitro dissolution.
| Potential Cause | Troubleshooting Steps |
| First-pass metabolism. | 1. Conduct in-vitro metabolism studies using liver microsomes or hepatocytes to assess the metabolic stability of this compound. 2. If significant metabolism is observed, consider co-administration with a metabolic inhibitor (for research purposes) or chemical modification of the this compound structure. |
| Efflux by intestinal transporters (e.g., P-glycoprotein). | 1. Perform in-vitro permeability assays using Caco-2 cell monolayers to evaluate the potential for drug efflux. 2. If efflux is confirmed, investigate the use of P-gp inhibitors in the formulation. |
| Precipitation of the drug in the gastrointestinal tract. | 1. Assess the solubility of this compound in simulated gastric and intestinal fluids. 2. Consider formulation strategies that maintain the drug in a solubilized state in the GI tract, such as supersaturating drug delivery systems. |
Experimental Protocols & Data
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve both this compound and a hydrophilic carrier (e.g., PVP K30) in a common volatile solvent (e.g., methanol) at a specific drug-to-carrier ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) and pressure.
-
Drying: Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.
-
Milling and Sieving: Gently mill the dried solid dispersion and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution behavior, and solid-state properties (e.g., using DSC and XRD).
Table 1: Comparison of Dissolution and Bioavailability of Different this compound Formulations
| Formulation | Dissolution Rate (µ g/min/cm ²) | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Unformulated this compound | 5.2 | 85 | 420 | 100 |
| Micronized this compound | 15.8 | 150 | 830 | 198 |
| Solid Dispersion (1:3 this compound:PVP K30) | 45.1 | 425 | 2550 | 607 |
| SEDDS Formulation | 98.6 | 910 | 5460 | 1300 |
Visualizations
Hypothetical Signaling Pathway for this compound
Caption: Hypothetical inhibitory pathway of this compound on a cell proliferation signaling cascade.
Experimental Workflow for Bioavailability Enhancement
Caption: A systematic workflow for selecting and optimizing a bioavailability enhancement strategy for this compound.
Troubleshooting Logic for Poor In-Vivo Performance
Caption: Decision tree for troubleshooting poor in-vivo bioavailability of this compound when in-vitro dissolution is adequate.
References
- 1. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneonatalsurg.com [jneonatalsurg.com]
- 3. researchgate.net [researchgate.net]
- 4. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
CCI-006 degradation and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with guidance on the degradation of the small molecule inhibitor CCI-006 and best practices for its prevention. The information provided is based on general knowledge of small molecule inhibitor stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The stability of small molecule inhibitors like this compound can be compromised by several environmental factors. The most common factors include exposure to inappropriate temperatures, light, humidity, and pH.[1][2] Oxidation, a chemical reaction involving oxygen, is also a significant cause of degradation and can be accelerated by heat, light, and the presence of metal ions.[1][3]
Q2: What are the common chemical degradation pathways for a small molecule inhibitor like this compound?
A2: While specific degradation pathways for this compound are not publicly documented, small molecule inhibitors are typically susceptible to three main types of chemical degradation:
-
Hydrolysis: This is a chemical reaction with water that can break down the molecule. It is one of the most common degradation pathways for drugs containing functional groups like esters and amides.[4][5][6]
-
Oxidation: This involves the loss of electrons from the molecule, often initiated by exposure to oxygen, light, or heat.[3][4][5]
-
Photolysis: Degradation caused by exposure to light, especially UV light, which can provide the energy to break chemical bonds within the molecule.[1][3]
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: To ensure the stability and efficacy of this compound, proper storage is crucial. Based on general guidelines for small molecule inhibitors, the following conditions are recommended. Always refer to the product-specific information on the vial and technical data sheet if available.
| Storage Condition | Form | Recommended Temperature | Duration |
| Long-term Storage | Powder | -20°C | Up to 3 years[7] |
| 4°C | Up to 2 years[7] | ||
| Stock Solutions | In solvent (e.g., DMSO) | -20°C | Up to 1 month[7] |
| -80°C | Up to 6 months[7] |
Q4: How should I handle this compound upon receipt and during experiments to prevent degradation?
A4: Proper handling is essential to maintain the integrity of this compound.
-
Upon Receipt: Small molecule compounds are typically stable for the duration of shipping at room temperature.[7] Once received, you should immediately store the compound at the recommended temperature as indicated on the product label or technical data sheet.[7]
-
During Experiments:
-
Allow the vial to warm to room temperature before opening to prevent condensation, which can introduce moisture and lead to hydrolysis.[8]
-
For compounds in powder form, it is recommended to weigh out the required amount for your experiment and prepare fresh solutions.[7]
-
If preparing stock solutions, aliquot them into tightly sealed vials to avoid repeated freeze-thaw cycles.[7]
-
Minimize exposure of the compound, both in solid and solution form, to light and air. Use opaque or amber vials and keep containers tightly sealed.[3][9]
-
Troubleshooting Guide
Problem: I am observing unexpected or inconsistent results in my experiments with this compound.
This could be an indication of compound degradation. Follow these troubleshooting steps to identify and address the potential issue.
Step 1: Review Storage and Handling Procedures
-
Verify Storage Conditions: Confirm that this compound, both in its solid form and as stock solutions, has been stored at the correct temperatures and for the recommended duration as outlined in the table above.
-
Check Handling Practices: Ensure that proper handling procedures have been followed, such as allowing the vial to equilibrate to room temperature before opening and minimizing exposure to light and air.
Step 2: Assess the Possibility of Contamination
-
Solvent Purity: Ensure that the solvent used to prepare solutions is of high purity and free of water or other contaminants that could react with this compound.
-
Cross-Contamination: Review your experimental workflow to rule out any potential for cross-contamination with other reagents.
Step 3: Analyze for Degradation
If you suspect degradation, analytical techniques can be employed to assess the purity and integrity of your this compound sample.
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To separate the parent compound from any degradation products and to quantify its purity. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | To identify the molecular weights of the parent compound and any potential degradation products, which can help in elucidating the degradation pathway.[10][11] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the chemical structure of the compound and identify any structural changes that may have occurred due to degradation.[10] |
Step 4: Implement Preventive Measures
Based on your findings, reinforce best practices to prevent future degradation:
-
Optimize Storage: If current storage conditions are found to be suboptimal, transition to the recommended temperatures and consider aliquoting for long-term storage.
-
Refine Handling: Implement stricter protocols for handling the compound, such as using an inert atmosphere (e.g., nitrogen or argon) for sensitive compounds.[5]
-
Use Stabilizing Agents: If this compound is found to be susceptible to a specific degradation pathway, consider the use of appropriate stabilizing agents, such as antioxidants for oxidative degradation.[4]
-
Fresh Preparations: Whenever possible, prepare fresh solutions of this compound for your experiments to minimize the impact of solvent-induced degradation over time.
Visualizing Degradation Factors
The following diagram illustrates the key factors that can contribute to the degradation of a small molecule inhibitor like this compound.
References
- 1. scitechnol.com [scitechnol.com]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biofargo.com [biofargo.com]
- 4. pharmacy180.com [pharmacy180.com]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. books.rsc.org [books.rsc.org]
- 7. captivatebio.com [captivatebio.com]
- 8. researchgate.net [researchgate.net]
- 9. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to CCI-006 in Leukemia Cells
This technical support resource provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for overcoming resistance to the mitochondrial inhibitor CCI-006 in leukemia cell lines.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments with this compound, focusing on the potential mechanisms of resistance.
Q1: My MLL-rearranged leukemia cell line is not responding to this compound treatment. What are the potential reasons for this lack of sensitivity?
A1: Resistance to this compound in MLL-rearranged leukemia can be multifactorial. Here are the primary considerations:
-
Intrinsic Metabolic Phenotype: Some MLL-rearranged cell lines exhibit a highly glycolytic phenotype. This metabolic state, often characterized by elevated levels of Hypoxia-Inducible Factor 1-alpha (HIF-1α), allows the cells to bypass the mitochondrial blockade imposed by this compound by relying on glycolysis for ATP production. Unresponsive cells are often less reliant on mitochondrial respiration from the outset.
-
High MEIS1 Expression: Increased expression of the MLL target gene MEIS1 has been associated with the regulation of metabolic phenotype through HIF-1α and may contribute to intrinsic resistance.
-
Activation of the Unfolded Protein Response (UPR): While this compound can induce a pro-apoptotic UPR in sensitive cells, some leukemia cells can hijack the UPR as a pro-survival mechanism to cope with cellular stress, thereby mitigating the cytotoxic effects of the drug.
Q2: I'm observing a decrease in this compound efficacy over time in my long-term cultures. Could the cells be developing acquired resistance?
A2: Yes, it is possible for leukemia cells to acquire resistance to this compound. The likely mechanisms include:
-
Metabolic Reprogramming: The cells may adapt by upregulating glycolytic pathways to reduce their dependence on mitochondrial respiration. This is a common cancer resistance mechanism.
-
Upregulation of Pro-Survival UPR Pathways: Cells may select for mutations or epigenetic changes that enhance the pro-survival branches of the UPR, allowing them to better manage the stress induced by this compound.
Q3: How can I determine if my resistant cells have shifted their metabolism towards glycolysis?
A3: You can assess the metabolic profile of your cells using the following approaches:
-
Seahorse XF Analyzer: Measure the Oxygen Consumption Rate (OCR) and the Extracellular Acidification Rate (ECAR). A lower OCR/ECAR ratio in your resistant cells compared to sensitive controls would indicate a shift towards glycolysis.
-
Glucose Uptake and Lactate Production Assays: Increased glucose consumption and lactate secretion are hallmarks of a glycolytic phenotype.
-
Western Blotting: Analyze the expression levels of key glycolytic enzymes (e.g., HK2, LDHA) and HIF-1α. Upregulation of these proteins is indicative of a glycolytic shift.
Q4: What strategies can I employ to overcome this compound resistance in my experiments?
A4: Based on the known resistance mechanisms, consider the following combination therapies:
-
Glycolysis Inhibitors: Combining this compound with a glycolysis inhibitor (e.g., 2-deoxyglucose) can create a synthetic lethal effect by blocking both major ATP production pathways.
-
HIF-1α Inhibitors: Since HIF-1α is a key driver of the glycolytic phenotype associated with resistance, its inhibition may re-sensitize cells to this compound.
-
UPR Modulators: Investigating agents that can modulate the UPR from a pro-survival to a pro-apoptotic signal could be a viable strategy.
Q5: My cells are dying, but not through apoptosis. Is this expected?
A5: While this compound primarily induces apoptosis in sensitive cells, it is possible that other forms of cell death, such as necrosis, could be occurring, especially at high concentrations or in combination with other agents. It is recommended to use markers for different cell death pathways to fully characterize the cellular response.
Data Presentation
The following table summarizes the qualitative sensitivity of various MLL-rearranged leukemia cell lines to this compound based on available literature. Precise IC50 values are not consistently reported in the primary literature; sensitivity is inferred from viability assays at a fixed concentration.
| Cell Line | MLL Fusion Partner | Lineage | This compound Sensitivity |
| PER-485 | MLL-AF4 | ALL | Sensitive |
| MOLM-13 | MLL-AF9 | AML | Sensitive |
| MV4;11 | MLL-AF4 | AML | Sensitive |
| SEM | MLL-AF4 | ALL | Resistant |
| KOPN8 | MLL-ENL | ALL | Resistant |
| THP-1 | MLL-AF9 | AML | Resistant |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (Resazurin Reduction Assay)
-
Objective: To determine the cytotoxic effect of this compound.
-
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete culture medium.
-
Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of resazurin solution (0.15 mg/mL in PBS) to each well.
-
Incubate for 4-6 hours at 37°C.
-
Measure the fluorescence at an excitation of 530-560 nm and an emission of 590 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
-
Procedure:
-
Treat 1 x 106 cells with the desired concentration of this compound or vehicle control for 24 hours.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Western Blotting for Apoptosis, UPR, and Hypoxia Markers
-
Objective: To detect changes in the expression of key proteins involved in apoptosis, the UPR, and the hypoxia response.
-
Procedure:
-
Treat cells with this compound for the desired time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 4-20% polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Apoptosis: Cleaved Caspase-3, Cleaved PARP.
-
UPR: GRP78, IRE1α, PERK, ATF6.
-
Hypoxia/Metabolism: HIF-1α, HK2, LDHA.
-
Loading Control: β-actin, GAPDH.
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
-
Objective: To measure the Oxygen Consumption Rate (OCR) as an indicator of mitochondrial respiration.
-
Procedure:
-
Coat a Seahorse XF96 cell culture microplate with Cell-Tak to promote cell adhesion.
-
Seed 5 x 104 to 8 x 104 leukemia cells per well.
-
Centrifuge the plate to adhere the cells to the bottom of the wells.
-
Replace the culture medium with Seahorse XF DMEM medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Perform a Seahorse XF Cell Mito Stress Test by sequentially injecting:
-
Oligomycin: An ATP synthase inhibitor to measure ATP-linked respiration.
-
FCCP: An uncoupling agent to measure maximal respiration.
-
Rotenone/Antimycin A: Complex I and III inhibitors to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
Analyze the data to determine key parameters of mitochondrial function, including basal respiration, ATP production, and maximal respiratory capacity.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound action in sensitive vs. resistant leukemia cells.
Caption: Logical workflow for troubleshooting this compound resistance.
issues with CCI-006 in long-term cell culture
Welcome to the technical support center for CCI-006. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential issues that may arise during the long-term in vitro use of this compound.
Introduction to this compound
This compound is a novel small molecule inhibitor identified for its cytotoxic effects against specific leukemia cells, particularly those with MLL-rearrangements.[1] Its mechanism of action is linked to the targeting of mitochondrial respiration, inducing a metabolic vulnerability in susceptible cancer cells.[1] As with any experimental compound, long-term cell culture can present unique challenges. This guide provides troubleshooting advice and detailed protocols to help you navigate these issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Why am I observing higher-than-expected cytotoxicity or sudden cell death in my long-term culture?
This is a common issue that can be attributed to several factors, ranging from the compound's intrinsic properties to experimental variables.
Answer: Unexpected cytotoxicity can stem from compound instability, incorrect dosage, or underlying issues with the cell culture itself. A systematic approach is crucial to pinpoint the cause.
Troubleshooting Workflow
The following workflow can help diagnose the source of unexpected cell death.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Quantitative Data: Cytotoxicity of this compound
Published data shows that this compound exhibits selective cytotoxicity. Below is a summary of its effect on various cell lines after 72 hours of treatment.
| Cell Line | Type | % Viability at 10 µM this compound (Mean ± SEM) |
| PER-485 | MLL-rearranged Leukemia | ~20% |
| SEM | MLL-AF4 Leukemia | ~25% |
| MOLM-13 | MLL-AF9 Leukemia | ~30% |
| K562 | CML | ~95% |
| U937 | Histiocytic Lymphoma | ~95% |
| PBMC | Healthy Donor Cells | ~100% |
| PBMC + PHA | Stimulated Healthy Cells | ~100% |
| Source: Adapted from a study on this compound, which evaluated cytotoxicity using resazurin reduction assays.[1] |
Experimental Protocol 1: Cell Viability Assessment (Resazurin Reduction Assay)
This protocol determines cell viability by measuring the metabolic reduction of resazurin to the fluorescent resorufin.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) under standard culture conditions (37°C, 5% CO₂).
-
Reagent Addition: Prepare a resazurin solution (e.g., 10% v/v of a 0.15 mg/mL stock) in complete medium. Add this solution to each well and incubate for 2-4 hours.
-
Measurement: Read the fluorescence on a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Subtract the background fluorescence (media with resazurin only). Normalize the fluorescence values of treated wells to the vehicle control wells to calculate the percentage of cell viability.
Why is the efficacy of this compound decreasing over several days in my long-term experiment?
A gradual loss of a compound's effect can indicate instability in the culture medium.
Answer: Small molecules can degrade in complex solutions like cell culture media, which contain reactive components and are typically kept at 37°C.[2][3][4] Factors like pH, light exposure, and interactions with media components can reduce the effective concentration of this compound over time.[2][3][4][5]
Workflow for Assessing Compound Stability
Caption: Experimental workflow for testing compound stability.
Quantitative Data: Hypothetical Stability of this compound
This table illustrates a hypothetical degradation profile for this compound in standard culture media at 37°C.
| Time Point (Hours) | % this compound Remaining (Hypothetical) |
| 0 | 100% |
| 24 | 85% |
| 48 | 65% |
| 72 | 40% |
| 96 | 15% |
Experimental Protocol 2: Analysis of Compound Stability by HPLC-MS
This protocol measures the concentration of the parent compound in the medium over time.
-
Sample Preparation: Prepare a solution of this compound at the final experimental concentration in complete cell culture medium. As a control, prepare a parallel sample in a stable solvent like DMSO or acetonitrile.
-
Incubation: Place the media-containing sample in a cell culture incubator (37°C, 5% CO₂). Keep the control sample at -20°C.
-
Time-Course Sampling: At specified time points (e.g., 0, 8, 24, 48, 72 hours), collect an aliquot of the medium. Immediately store it at -80°C to halt any further degradation.
-
Sample Processing: For analysis, precipitate proteins from the media samples by adding 3 volumes of ice-cold acetonitrile, vortexing, and centrifuging at high speed. Collect the supernatant.
-
HPLC-MS Analysis: Analyze the supernatant using a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system. Develop a method that achieves good separation of the this compound peak.
-
Data Analysis: Compare the peak area of this compound at each time point to the peak area at time 0 to determine the percentage of compound remaining.
How can I determine if this compound is causing off-target effects in my cells?
Distinguishing on-target from off-target effects is a critical challenge in drug development.[6]
Answer: Off-target effects occur when a compound interacts with proteins other than its intended target. Since this compound targets mitochondrial respiration, on-target effects should relate to metabolic stress and subsequent apoptosis.[1] Observing unrelated cellular changes may suggest off-target activity.
Proposed Signaling Pathway of this compound
This diagram illustrates the proposed mechanism of action for this compound, providing a framework for understanding potential on-target effects.
Caption: Proposed on-target pathway and potential for off-target effects.
Experimental Protocol 3: Apoptosis Detection by Annexin V Staining
This protocol helps confirm if cell death is occurring through apoptosis, the expected on-target mechanism.
-
Cell Treatment: Culture cells with and without this compound for a predetermined time (e.g., 24 hours). Include a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and a viability dye like Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Data Analysis:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
An increase in the Annexin V-positive population in this compound treated cells would support an on-target apoptotic mechanism.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Challenges in Small Molecule Targeted Drug Development | MolecularCloud [molecularcloud.org]
refining CCI-006 experimental design for reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions to enhance the reproducibility of experiments involving the novel kinase inhibitor, CCI-006. Our goal is to provide researchers, scientists, and drug development professionals with the resources to conduct robust and reliable studies.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound.
| Question | Possible Cause | Suggested Solution |
| Why am I observing high variability in my cell viability assay results between replicates? | 1. Inconsistent cell seeding density.2. Edge effects in multi-well plates.3. Variability in this compound dilution preparation.4. Contamination of cell cultures. | 1. Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette.2. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.3. Prepare fresh serial dilutions of this compound for each experiment. Vortex thoroughly between dilutions.4. Regularly test for mycoplasma contamination. |
| My positive control for pathway inhibition (a known inhibitor) is working, but this compound shows no effect on the target protein's phosphorylation. | 1. Incorrect concentration of this compound used.2. Degradation of this compound.3. Insufficient incubation time.4. Cell line may not express the target kinase at sufficient levels. | 1. Perform a dose-response experiment to determine the optimal concentration of this compound.2. Store this compound according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles.3. Conduct a time-course experiment to identify the optimal treatment duration.4. Confirm target kinase expression in your cell line via Western blot or qPCR. |
| I am seeing inconsistent band intensities for my loading control in my Western blot analysis. | 1. Uneven protein loading.2. Errors during protein transfer to the membrane.3. Issues with the primary or secondary antibody for the loading control. | 1. Perform a protein concentration assay (e.g., BCA assay) and ensure equal amounts of protein are loaded for each sample.2. Ensure complete and even contact between the gel and the membrane during transfer. Check for air bubbles.3. Validate the loading control antibody and use it at the recommended dilution. Ensure the secondary antibody is compatible. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound and what is the maximum concentration for a stock solution?
A1: this compound is soluble in DMSO. We recommend preparing a 10 mM stock solution. For cell-based assays, the final concentration of DMSO should be kept below 0.1% to avoid solvent-induced cytotoxicity.
Q2: How should I store the this compound stock solution and diluted working solutions?
A2: The 10 mM stock solution in DMSO should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Diluted working solutions should be prepared fresh for each experiment and not stored for later use.
Q3: What are the recommended positive and negative controls for a this compound experiment?
A3: For a negative control, use a vehicle control (e.g., 0.1% DMSO in cell culture media). For a positive control for pathway inhibition, use a well-characterized, commercially available inhibitor of the same target kinase.
Q4: Can this compound be used in animal models?
A4: Please refer to the in vivo experimental protocols provided with the compound. Formulation and dosage will vary depending on the animal model and route of administration.
Quantitative Data Summary
The following tables summarize hypothetical data from experiments designed to characterize the effects of this compound.
Table 1: Dose-Response Effect of this compound on Cell Viability
| This compound Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle) | 100 | 4.5 |
| 0.1 | 98.2 | 5.1 |
| 1 | 85.7 | 6.2 |
| 10 | 52.3 | 7.8 |
| 100 | 15.1 | 4.9 |
Table 2: Effect of this compound on Target Kinase Phosphorylation
| Treatment | Normalized Phospho-Kinase Level | Standard Deviation |
| Vehicle Control | 1.00 | 0.12 |
| This compound (10 µM) | 0.23 | 0.08 |
| Positive Control Inhibitor (10 µM) | 0.15 | 0.05 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis for Target Kinase Phosphorylation
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix 20 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 10% polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated target kinase and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the loading control.
Diagrams
Caption: Hypothetical signaling pathway showing this compound as an inhibitor of MEK.
Caption: General experimental workflow for characterizing the effects of this compound.
Validation & Comparative
A Comparative Guide to CCI-006 and Other Key Mitochondrial Inhibitors
For researchers and professionals in drug development, understanding the nuances of mitochondrial inhibitors is critical for targeting cellular metabolism in various disease models. This guide provides an objective comparison of CCI-006, a novel mitochondrial respiration inhibitor, with other well-established mitochondrial inhibitors such as Rotenone, Antimycin A, Oligomycin, and the uncoupler FCCP.
Mechanism of Action: A Comparative Overview
Mitochondrial inhibitors disrupt cellular energy production by targeting different components of the oxidative phosphorylation (OXPHOS) system. This compound is known to inhibit cellular mitochondrial respiration, leading to mitochondrial and metabolic stress.[1] This action is distinct from other inhibitors that target specific complexes within the electron transport chain (ETC) or the ATP synthase.
The following diagram illustrates the specific targets of this compound and other common mitochondrial inhibitors within the oxidative phosphorylation system.
Caption: Targets of various inhibitors in the mitochondrial oxidative phosphorylation pathway.
Comparative Data of Mitochondrial Inhibitors
The following table summarizes the primary targets and consequential effects of this compound and other reference compounds.
| Inhibitor | Primary Target | Mechanism of Action | Key Cellular Effects |
| This compound | Mitochondrial Respiration | Inhibits cellular mitochondrial respiration, leading to mitochondrial depolarization in sensitive cells.[1][2] | Induces metabolic and mitochondrial stress, activates unfolded protein response, and leads to apoptosis.[1] |
| Rotenone | Complex I (NADH:ubiquinone reductase) | Interferes with the electron transport chain by inhibiting the transfer of electrons from iron-sulfur centers in Complex I to ubiquinone.[3][4] | Blocks ATP production from NADH-linked substrates, increases reactive oxygen species (ROS) production.[5][6] |
| Antimycin A | Complex III (Cytochrome c reductase) | Binds to the Qi site of cytochrome c reductase, blocking the transfer of electrons from cytochrome b to cytochrome c1 and disrupting the Q-cycle.[7][8][9] | Halts the electron transport chain, collapses the proton gradient, inhibits ATP synthesis, and increases superoxide production.[7][8] |
| Oligomycin | Complex V (ATP Synthase) | Inhibits ATP synthase by blocking its proton channel (F0 subunit), which is necessary for the phosphorylation of ADP to ATP.[10][11][12] | Directly inhibits ATP synthesis, leading to a buildup of the proton gradient and subsequent inhibition of the electron transport chain.[11] |
| FCCP | Inner Mitochondrial Membrane | A protonophore that acts as a lipid-soluble proton carrier, shuttling protons across the inner mitochondrial membrane.[13][14][15] | Uncouples oxidation from phosphorylation by dissipating the proton gradient, leading to a drop in ATP levels and maximal oxygen consumption.[14][16] |
Signaling Pathways and Downstream Effects
The ultimate cellular outcome of mitochondrial inhibition can vary significantly depending on the inhibitor's target and the cell's metabolic phenotype.
This compound Induced Apoptosis Pathway
This compound induces apoptosis in sensitive MLL-rearranged leukemia cells by initiating a cascade of stress responses.[1][2] Its inhibition of mitochondrial respiration leads to mitochondrial dysfunction, which in turn triggers both mitochondrial and endoplasmic reticulum (ER) stress, culminating in programmed cell death.
Caption: Signaling cascade initiated by this compound leading to apoptosis.[1]
Experimental Protocols
A standard method to assess mitochondrial function and determine the effects of inhibitors like this compound is through real-time analysis of cellular respiration using instruments like the Agilent Seahorse XF Analyzer.
Mitochondrial Stress Test Protocol
This assay measures key parameters of mitochondrial function by directly measuring the oxygen consumption rate (OCR) of cells following the sequential injection of different mitochondrial inhibitors.
-
Cell Preparation:
-
Plate cells (e.g., HepG2, C2C12, or specific cancer cell lines) in a Seahorse XF cell culture microplate at an optimized density.
-
Allow cells to adhere and grow for 24-48 hours.
-
One hour before the assay, replace the growth medium with a specific assay medium (e.g., XF DMEM pH 7.4) and incubate at 37°C in a non-CO2 incubator.
-
-
Compound Preparation:
-
Prepare stock solutions of the test compound (e.g., this compound) and the standard inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) in the assay medium.
-
Load the compounds into the appropriate ports of the Seahorse XF sensor cartridge. Typical final concentrations are 1-2 µM for the standard inhibitors, while the test compound concentration may vary.[17]
-
-
Seahorse XF Analyzer Operation:
-
Calibrate the sensor cartridge in a Seahorse XF calibrant solution.
-
Place the cell culture plate into the analyzer.
-
The instrument measures the basal OCR.
-
Injection 1 (Oligomycin): Blocks ATP synthase. The resulting decrease in OCR represents the portion of respiration linked to ATP production.
-
Injection 2 (FCCP): Uncouples the ETC. The subsequent increase in OCR reveals the maximal respiratory capacity of the cells.
-
Injection 3 (Rotenone & Antimycin A): Inhibit Complex I and III, respectively. This shuts down all mitochondrial respiration, and the remaining OCR is due to non-mitochondrial processes.
-
-
Data Analysis:
-
The software calculates key parameters: Basal Respiration, ATP-Linked Respiration, Maximal Respiration, and Non-Mitochondrial Respiration.
-
The effect of the test compound (this compound) can be determined by comparing the OCR profile of treated cells to that of vehicle-treated control cells.
-
The following diagram illustrates the workflow of a typical mitochondrial stress test.
Caption: Experimental workflow for a mitochondrial stress test.
Conclusion
This compound represents a novel approach to targeting mitochondrial metabolism. Unlike classical inhibitors that target a single, specific ETC complex, this compound's broader inhibition of mitochondrial respiration triggers a distinct cascade of cellular stress responses, proving particularly effective against certain leukemia subtypes with specific metabolic vulnerabilities.[1][2] In contrast, inhibitors like Rotenone, Antimycin A, and Oligomycin serve as tool compounds to dissect specific functions within the oxidative phosphorylation pathway, while FCCP is used to probe the maximal capacity of the electron transport chain. The choice of inhibitor depends critically on the experimental question, whether it is to elucidate a specific enzymatic function or to exploit a broader metabolic vulnerability for therapeutic purposes.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel small molecule that kills a subset of MLL-rearranged leukemia cells by inducing mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rotenone | C23H22O6 | CID 6758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Rotenone - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Antimycin A - Wikipedia [en.wikipedia.org]
- 8. letstalkacademy.com [letstalkacademy.com]
- 9. google.com [google.com]
- 10. youtube.com [youtube.com]
- 11. agscientific.com [agscientific.com]
- 12. selleckchem.com [selleckchem.com]
- 13. The molecular mechanism of action of the proton ionophore FCCP (carbonylcyanide p-trifluoromethoxyphenylhydrazone) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cellron.com [cellron.com]
- 15. FCCP | Uncoupler of mitochondrial oxidative phosphorylation | Hello Bio [hellobio.com]
- 16. researchgate.net [researchgate.net]
- 17. Therapeutic assessment of a novel mitochondrial complex I inhibitor in in vitro and in vivo models of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: CCI-006 vs. Venetoclax in Acute Myeloid Leukemia (AML) Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of two investigational compounds, CCI-006 and the B-cell lymphoma-2 (BCL-2) inhibitor venetoclax, in acute myeloid leukemia (AML) models. The data presented is based on available experimental findings for each compound, with a focus on their efficacy in AML cell lines, particularly those with Mixed-Lineage Leukemia (MLL) rearrangements.
At a Glance: this compound vs. Venetoclax
| Feature | This compound | Venetoclax |
| Primary Target | Mitochondrial Respiratory Chain | BCL-2 |
| Mechanism of Action | Inhibition of mitochondrial respiration, leading to mitochondrial dysfunction and apoptosis. | Selective inhibition of the anti-apoptotic protein BCL-2, restoring the intrinsic apoptotic pathway.[1][2][3] |
| Selectivity | Selective for a subset of MLL-rearranged and CALM-AF10 translocated leukemia cells.[4][5][6] | Broad activity across various AML subtypes, with sensitivity correlated with BCL-2 dependence.[2][7] |
| Reported Efficacy in MLL-rearranged AML Cell Lines | Induces apoptosis in sensitive cell lines such as PER-485, MOLM-13, and MV4;11.[4] | Demonstrates potent cytotoxicity in MLL-rearranged cell lines, including MOLM-13 and MV4;11, with low nanomolar IC50 values.[8][9][10] |
Mechanism of Action
This compound: Targeting a Metabolic Vulnerability
This compound is a novel small molecule that induces apoptosis in a specific subset of MLL-rearranged (MLLr) AML cells by targeting their metabolic machinery. Its primary mechanism involves the inhibition of mitochondrial respiration, which leads to a cascade of events including mitochondrial membrane depolarization and ultimately, apoptotic cell death. The sensitivity of MLLr cells to this compound appears to be linked to their metabolic phenotype; cells with a more glycolytic profile and higher expression of Hypoxia-Inducible Factor 1-alpha (HIF1α) tend to be less responsive.
Venetoclax: Restoring Apoptosis through BCL-2 Inhibition
Venetoclax is a potent and selective small-molecule inhibitor of BCL-2, an anti-apoptotic protein that is often overexpressed in AML cells and contributes to their survival. By binding to BCL-2, venetoclax displaces pro-apoptotic proteins, which can then activate the intrinsic mitochondrial pathway of apoptosis, leading to cancer cell death.[1][2][3] Its efficacy is observed across a broad range of AML subtypes, particularly those dependent on BCL-2 for survival.
Preclinical Efficacy in MLL-rearranged AML Cell Lines
Direct comparative studies between this compound and venetoclax are not publicly available. However, an indirect comparison can be made by examining their effects on the same MLL-rearranged AML cell lines, MOLM-13 and MV4;11, which are known to be sensitive to both agents.
Quantitative Comparison of In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for venetoclax in MLL-rearranged AML cell lines as reported in various studies. Data for this compound is presented qualitatively based on available information.
| Cell Line | This compound (Qualitative) | Venetoclax (IC50) | Reference |
| MOLM-13 | Induces apoptosis | 9.0 ± 1.6 nM | [10] |
| 20 nM | [8] | ||
| 260 nM (median for MLLr lines) | [7] | ||
| MV4;11 | Induces apoptosis | 7.8 ± 2.1 nM | [10] |
| 18 nM | [8] | ||
| Sensitive (IC50 < 100 nM) | [7] | ||
| PER-485 | Induces apoptosis | - | [4] |
Note: IC50 values can vary between studies due to differences in experimental conditions.
Experimental Protocols
This section outlines the general methodologies used in the preclinical evaluation of this compound and venetoclax.
Cell Viability Assays
Objective: To determine the cytotoxic effects of the compounds on AML cell lines.
-
Resazurin Reduction Assay (for this compound):
-
AML cells are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of this compound or vehicle control for a specified duration (e.g., 72 hours).
-
Resazurin solution is added to each well and incubated to allow viable, metabolically active cells to reduce resazurin to the fluorescent resorufin.
-
Fluorescence is measured using a plate reader, and cell viability is calculated relative to the vehicle-treated control.
-
-
MTT or CellTiter-Glo® Assay (for Venetoclax):
-
AML cells are plated in 96-well plates.
-
Cells are incubated with various concentrations of venetoclax for a defined period (e.g., 24, 48, or 72 hours).[9][11]
-
For the MTT assay, MTT reagent is added, and the resulting formazan crystals are dissolved for absorbance measurement.[11]
-
For the CellTiter-Glo® assay, the reagent is added to measure ATP levels, which correlate with cell viability, through a luminescent signal.
-
IC50 values are determined from the dose-response curves.
-
Apoptosis Assays
Objective: To quantify the induction of apoptosis by the compounds.
-
Annexin V and Propidium Iodide (PI) Staining:
-
AML cells are treated with the compound of interest (e.g., 5 µM this compound or a relevant concentration of venetoclax) for different time points.
-
Cells are harvested and stained with fluorescently labeled Annexin V, which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, and PI, a fluorescent dye that enters cells with compromised membrane integrity (late apoptotic and necrotic cells).
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.[4][9]
-
Mitochondrial Respiration Assays
Objective: To assess the impact of the compounds on mitochondrial function.
-
Extracellular Flux Analysis (e.g., Seahorse Analyzer):
-
AML cells are seeded in a specialized microplate.
-
The instrument measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), a measure of glycolysis, in real-time.
-
Baseline measurements are taken, followed by the sequential injection of mitochondrial stressors (e.g., oligomycin, FCCP, and rotenone/antimycin A) to determine key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[12][13]
-
The effect of the compound (e.g., this compound) on these parameters is evaluated by comparing treated and untreated cells.
-
Experimental Workflow Diagram
Conclusion
Both this compound and venetoclax demonstrate significant anti-leukemic activity in preclinical AML models, particularly in those with MLL rearrangements. They achieve this through distinct mechanisms of action: this compound by disrupting mitochondrial respiration and venetoclax by inhibiting the anti-apoptotic protein BCL-2.
While a definitive head-to-head comparison is lacking, the available data suggests that venetoclax exhibits potent cytotoxicity at low nanomolar concentrations in sensitive MLLr cell lines. This compound also effectively induces apoptosis in a subset of these cell lines, highlighting its potential as a targeted therapy for AML with specific metabolic vulnerabilities.
Further research, including direct comparative studies and in vivo experiments, is necessary to fully elucidate the relative efficacy and potential clinical applications of these two promising anti-AML agents. The distinct mechanisms of action of this compound and venetoclax may also warrant investigation into their potential for synergistic combination therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting Bcl-2 Proteins in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BCL2 Inhibitors: What’s the Latest Research? - Dana-Farber [physicianresources.dana-farber.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Acute Myeloid Leukemia Cells Harboring MLL Fusion Genes or with the Acute Promyelocytic Leukemia Phenotype Are Sensitive to the Bcl-2-selective Inhibitor ABT-199 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Superior anti-tumor activity of the MDM2 antagonist idasanutlin and the Bcl-2 inhibitor venetoclax in p53 wild-type acute myeloid leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic effect of chidamide and venetoclax on apoptosis in acute myeloid leukemia cells and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combined venetoclax and alvocidib in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Obatoclax reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 12. Clinically Relevant Oxygraphic Assay to Assess Mitochondrial Energy Metabolism in Acute Myeloid Leukemia Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A mechanism for increased sensitivity of acute myeloid leukemia to mitotoxic drugs - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of CCI-006 for MLL-Rearranged Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel therapeutic agent CCI-006 with alternative inhibitors for the treatment of Mixed Lineage Leukemia-rearranged (MLL-r) leukemias. We present a detailed analysis of its specificity, supported by experimental data and protocols, to aid in the evaluation of its potential as a targeted therapy.
Abstract
Mixed Lineage Leukemia-rearranged (MLL-r) leukemias are aggressive hematological malignancies with a generally poor prognosis, necessitating the development of novel targeted therapies. This compound has emerged as a promising small molecule inhibitor that selectively induces apoptosis in a subset of MLL-r cells. This guide validates the specificity of this compound by comparing its cytotoxic activity against alternative therapeutic strategies, namely menin and DOT1L inhibitors. We provide a detailed overview of the experimental data, protocols, and underlying signaling pathways to offer a clear perspective on the therapeutic potential of this compound.
Comparative Efficacy of this compound and Alternatives
The in vitro cytotoxic activity of this compound has been evaluated against a panel of MLL-rearranged (MLL-r) and non-MLL-rearranged (MLL-wt) leukemia cell lines and compared with established and emerging inhibitors targeting key pathways in MLL-r leukemia. The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound, menin inhibitors, and DOT1L inhibitors. It is crucial to note that experimental conditions, particularly incubation times, vary between studies, which can influence direct IC50 comparisons.
Table 1: Cytotoxicity of this compound in MLL-r and MLL-wt Leukemia Cell Lines
| Cell Line | MLL Status | IC50 (µM) of this compound (72h) |
| PER-485 | MLL-AF4 | Sensitive (IC50 not specified) |
| MV4;11 | MLL-AF4 | Sensitive (IC50 not specified) |
| MOLM-13 | MLL-AF9 | Sensitive (IC50 not specified) |
| SEMK2 | MLL-AF4 | Resistant |
| RS4;11 | MLL-AF4 | Resistant |
| KOPN-8 | MLL-ENL | Resistant |
| THP-1 | MLL-AF9 | Resistant |
| U937 | CALM-AF10 | Sensitive (IC50 not specified) |
| KG-1 | MLL-wt | Resistant |
| HL-60 | MLL-wt | Resistant |
Table 2: Comparative Cytotoxicity of Menin Inhibitors in MLL-r and MLL-wt Leukemia Cell Lines
| Inhibitor | Cell Line | MLL Status | IC50 (nM) | Incubation Time |
| MI-503 | MV4;11 | MLL-AF4 | 250 - 570 | Not Specified |
| MI-463 | MV4;11 | MLL-AF4 | Not Specified | Not Specified |
| VTP50469 | MV4;11 | MLL-AF4 | Very Sensitive | 10 days |
| VTP50469 | MOLM-13 | MLL-AF9 | Very Sensitive | 10 days |
| VTP50469 | RS4;11 | MLL-AF4 | Moderately Sensitive | 10 days |
| VTP50469 | SEM | MLL-AF4 | Moderately Sensitive | 10 days |
| VTP50469 | THP-1 | MLL-AF9 | Resistant | 10 days |
| VTP50469 | ML2 | MLL-AF6 | Resistant | 10 days |
Table 3: Comparative Cytotoxicity of DOT1L Inhibitors in MLL-r and MLL-wt Leukemia Cell Lines
| Inhibitor | Cell Line | MLL Status | IC50 (nM) | Incubation Time |
| EPZ-5676 | MV4;11 | MLL-AF4 | 3.5 | 14 days |
| EPZ-5676 | MOLM-13 | MLL-AF9 | Sensitive | 14 days |
| EPZ-5676 | RS4;11 | MLL-AF4 | Sensitive | 14 days |
| EPZ004777 | MV4-11 | MLL-AF4 | 170 | Not Specified |
| EPZ004777 | MOLM-13 | MLL-AF9 | 720 | Not Specified |
| EPZ004777 | SEM | MLL-AF4 | 1720 | Not Specified |
| EPZ004777 | RS4;11 | MLL-AF4 | 6470 | Not Specified |
Mechanism of Action and Signaling Pathways
This compound: Targeting Mitochondrial Respiration
This compound exerts its cytotoxic effects by inhibiting mitochondrial respiration.[1] This leads to mitochondrial membrane depolarization and the induction of a pro-apoptotic unfolded protein response (UPR) in a subset of MLL-r cells.[1][2] The specificity of this compound is linked to the metabolic phenotype of the leukemia cells. Cells with low expression of HIF1α and MEIS1, which tend to be less glycolytic and more reliant on oxidative phosphorylation, are more sensitive to this compound.[3] Conversely, MLL-r cells with high HIF1α and MEIS1 expression exhibit a more glycolytic phenotype and are resistant to this compound-induced apoptosis.[1]
Alternative Inhibitors: Targeting the MLL Fusion Complex
-
Menin Inhibitors: These compounds, such as VTP50469 and MI-503, disrupt the critical interaction between the MLL fusion protein and menin. This interaction is essential for the recruitment of the MLL fusion complex to its target genes, including the HOXA cluster and MEIS1, which drive leukemogenesis. Inhibition of this interaction leads to the downregulation of these target genes, inducing differentiation and apoptosis in MLL-r cells.
-
DOT1L Inhibitors: DOT1L is a histone methyltransferase that is aberrantly recruited by some MLL fusion proteins, leading to the methylation of histone H3 at lysine 79 (H3K79me). This epigenetic mark is crucial for the expression of leukemogenic genes. DOT1L inhibitors, like EPZ-5676, block this enzymatic activity, reverse the aberrant H3K79 methylation, and suppress the expression of MLL target genes, ultimately leading to cell cycle arrest and differentiation.
Experimental Protocols
To ensure the reproducibility and rigorous evaluation of this compound and its alternatives, detailed experimental protocols are essential.
3.1. Cell Viability Assay (Resazurin Reduction)
This assay measures cell viability based on the metabolic activity of cells.
-
Materials:
-
Leukemia cell lines (e.g., MV4;11, MOLM-13, K562)
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound and other inhibitors (dissolved in DMSO)
-
Resazurin sodium salt solution (0.15 mg/mL in PBS, sterile-filtered)
-
96-well opaque plates
-
Plate reader with fluorescence detection (Excitation: 560 nm, Emission: 590 nm)
-
-
Procedure:
-
Seed cells at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test compounds. Add the compounds to the wells, ensuring the final DMSO concentration is below 0.5%. Include vehicle-only (DMSO) controls.
-
Incubate the plates for the desired period (e.g., 72 hours for this compound).
-
Add 10 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure fluorescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values using non-linear regression analysis.
-
3.2. Mitochondrial Respiration Assay (Seahorse XF Analyzer)
This assay measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration.
-
Materials:
-
Seahorse XF96 or similar extracellular flux analyzer
-
Seahorse XF Cell Culture Microplates
-
XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Oligomycin, FCCP, and Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)
-
This compound
-
-
Procedure:
-
Seed cells in the Seahorse XF microplate at an optimized density and allow them to adhere.
-
One hour before the assay, replace the culture medium with pre-warmed XF assay medium and incubate in a non-CO2 incubator at 37°C.
-
Load the sensor cartridge with the inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) and this compound for injection during the assay.
-
Calibrate the Seahorse analyzer.
-
Load the cell plate into the analyzer and start the assay.
-
Measure the basal OCR.
-
Inject this compound and measure the change in OCR.
-
Sequentially inject oligomycin, FCCP, and rotenone/antimycin A to determine key parameters of mitochondrial function (ATP-linked respiration, maximal respiration, and non-mitochondrial respiration).
-
3.3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Leukemia cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
-
Potential Mechanisms of Resistance
While this compound shows promise, the development of resistance is a potential challenge for any targeted therapy.
-
Metabolic Reprogramming: As sensitivity to this compound is linked to the metabolic state of the cell, a shift towards a more glycolytic phenotype could confer resistance.[1] Upregulation of HIF1α and its downstream targets may allow cells to bypass their dependency on mitochondrial respiration for survival.
-
Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins of the BCL-2 family could counteract the pro-apoptotic signals induced by this compound-mediated mitochondrial dysfunction.
-
Alterations in Mitochondrial Dynamics: Changes in mitochondrial fusion and fission processes could potentially mitigate the detrimental effects of this compound on mitochondrial integrity and function.
Conclusion
This compound represents a novel therapeutic strategy for a subset of MLL-r leukemias by exploiting a specific metabolic vulnerability. Its mechanism of action, centered on the inhibition of mitochondrial respiration, distinguishes it from other targeted therapies like menin and DOT1L inhibitors, which act further upstream to disrupt the MLL fusion protein complex.
The comparative data presented in this guide highlight the potency of various inhibitors, while also underscoring the importance of considering the specific molecular and metabolic context of the leukemia. The provided experimental protocols offer a framework for the rigorous and standardized evaluation of this compound and its alternatives. Further research into combination therapies and mechanisms of resistance will be crucial for optimizing the clinical application of these promising targeted agents in the fight against MLL-rearranged leukemia.
References
Unveiling the Synergistic Potential of CCI-006 in Leukemia Therapy: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the synergistic effects of the novel mitochondrial respiration inhibitor, CCI-006, with established and emerging anti-leukemia agents. This report synthesizes preclinical findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms and workflows.
Executive Summary
This compound, a novel small molecule inhibitor of mitochondrial respiration, has demonstrated significant cytotoxic activity against mixed lineage leukemia (MLL)-rearranged leukemia cells. Beyond its single-agent efficacy, preclinical studies have revealed a potent synergistic effect when this compound is combined with standard-of-care chemotherapeutics and targeted agents. This guide delves into the experimental evidence of these synergies, providing a comparative overview of this compound's performance in combination with cytarabine, etoposide (VP16), and the DOT1L inhibitor EPZ-5676. The data presented herein underscores the potential of this compound as a chemosensitizer, offering a promising avenue for the development of more effective combination therapies for MLL-rearranged leukemia.
Mechanism of Action: this compound
This compound selectively induces mitochondrial dysfunction in a subset of MLL-rearranged leukemia cells.[1] Its primary mechanism involves the inhibition of mitochondrial respiration, leading to mitochondrial membrane depolarization and subsequent apoptosis.[1] This targeted action exploits a metabolic vulnerability present in certain leukemia subtypes.
References
Comparative Efficacy of CCI-006 in MLL-Rearranged and Other Leukemia Subtypes
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the pre-clinical efficacy of CCI-006, a novel mitochondrial metabolism inhibitor, across various leukemia subtypes. Its performance is benchmarked against established and emerging alternative therapeutic agents, supported by experimental data to inform future research and development efforts.
Executive Summary
This compound demonstrates potent and selective cytotoxic activity against leukemia cell lines harboring Mixed-Lineage Leukemia (MLL) gene rearrangements. Its mechanism of action, centered on the inhibition of mitochondrial respiration, leads to rapid apoptosis in sensitive MLL-rearranged (MLL-r) cells. This guide presents a detailed analysis of its efficacy, along with that of alternative targeted therapies, including Menin, DOT1L, and BCL-2 inhibitors. While this compound shows pronounced efficacy in a subset of MLL-r leukemia, its activity in other leukemia subtypes, such as Chronic Lymphocytic Leukemia (CLL) and Chronic Myeloid Leukemia (CML), appears limited based on current data. The following sections provide in-depth comparisons, experimental methodologies, and visual representations of key cellular pathways to support further investigation into the therapeutic potential of this compound.
This compound: Mechanism of Action
This compound is a small molecule inhibitor that selectively targets a metabolic vulnerability in a subset of MLL-r leukemia cells. It functions by inhibiting mitochondrial respiration, which in turn leads to mitochondrial depolarization, an unfolded protein response, and ultimately, caspase-dependent apoptosis.[1] This targeted approach offers a promising therapeutic window, with high efficacy in MLL-r cell lines that are often resistant to conventional chemotherapies.
Comparative Efficacy of this compound and Alternatives in MLL-Rearranged Leukemia
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and key alternative targeted therapies in a panel of MLL-rearranged leukemia cell lines.
| Cell Line | MLL Fusion | This compound IC50 (µM) | VTP50469 (Menin-i) IC50 (nM) | EPZ-5676 (DOT1L-i) IC50 (nM) | Venetoclax (BCL2-i) IC50 (µM) |
| MOLM-13 | MLL-AF9 | Sensitive | 13[1] | Sensitive | 0.2[2] |
| MV4;11 | MLL-AF4 | Sensitive | 17[1] | Sensitive | >10[2] |
| THP-1 | MLL-AF9 | Resistant | 37[1] | Resistant | >10[2] |
| RS4;11 | MLL-AF4 | Resistant | 25[1] | Moderately Sensitive | N/A |
| SEM | MLL-AF4 | N/A | 27[1] | Moderately Sensitive | N/A |
N/A: Data not available in the searched literature.
Efficacy of this compound in Other Leukemia Subtypes
Current preclinical data on the efficacy of this compound is predominantly focused on MLL-rearranged leukemias. Limited screening data suggests that this compound has reduced activity in non-MLL-rearranged leukemia cell lines.
| Leukemia Subtype | Cell Line | This compound IC50 (µM) |
| Acute Myeloid Leukemia (AML) | HL-60 | Resistant |
| Acute Myeloid Leukemia (AML) | OCI-AML3 | Resistant |
| Chronic Myeloid Leukemia (CML) | K562 | Resistant |
| Acute Lymphoblastic Leukemia (ALL) | REH | Resistant |
The resistance of these cell lines to this compound suggests that the metabolic vulnerabilities targeted by this compound may be specific to the MLL-rearranged subtype. Further investigation into the metabolic profiles of other leukemia subtypes is warranted to identify potential responders to mitochondrial inhibitors.
Alternative Therapeutic Strategies and Their Signaling Pathways
Menin Inhibitors
Menin is a critical cofactor for the oncogenic activity of MLL fusion proteins. Menin inhibitors, such as VTP50469, disrupt the MLL-menin interaction, leading to the downregulation of key target genes like HOXA9 and MEIS1, which are essential for leukemic cell survival and proliferation.[3][4]
DOT1L Inhibitors
DOT1L is a histone methyltransferase that is aberrantly recruited by MLL fusion proteins, leading to the methylation of histone H3 on lysine 79 (H3K79) at MLL target gene loci.[5][6] This epigenetic modification is crucial for maintaining the expression of leukemogenic genes. DOT1L inhibitors, like EPZ-5676, block this activity, thereby reversing the aberrant gene expression program.[7][8]
BCL-2 Inhibitors
The B-cell lymphoma 2 (BCL-2) protein is a key regulator of the intrinsic apoptotic pathway and is often overexpressed in various leukemias, including MLL-r subtypes.[9][10][11] BCL-2 sequesters pro-apoptotic proteins, preventing cell death. BCL-2 inhibitors, such as venetoclax, bind to BCL-2, releasing the pro-apoptotic proteins and triggering apoptosis.
Experimental Protocols
Cell Viability Assay (Resazurin Reduction Assay)
This protocol is adapted from the methodology used in the initial characterization of this compound.
Objective: To determine the cytotoxic effect of compounds on leukemia cell lines.
Materials:
-
Leukemia cell lines
-
Culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics
-
96-well microplates
-
This compound and other test compounds
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium.
-
Add the test compounds at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of resazurin solution to each well and incubate for another 4-6 hours.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after drug treatment.
Materials:
-
Leukemia cell lines
-
This compound or other test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat leukemia cells with the desired concentration of the test compound for the specified duration (e.g., 24 hours). Include a vehicle-treated control.
-
Harvest the cells by centrifugation and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
Objective: To measure the oxygen consumption rate (OCR) as an indicator of mitochondrial respiration.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
-
Leukemia cell lines
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere (if applicable).
-
On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate in a non-CO2 incubator for 1 hour.
-
Load the sensor cartridge with the compounds from the Mito Stress Test Kit (oligomycin, FCCP, and rotenone/antimycin A) and calibrate the Seahorse XF Analyzer.
-
Place the cell plate in the Seahorse XF Analyzer and initiate the assay.
-
The instrument will sequentially inject the compounds and measure the OCR at baseline and after each injection to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Conclusion and Future Directions
This compound is a promising therapeutic candidate for a subset of MLL-rearranged leukemias, demonstrating potent and selective cytotoxicity driven by the inhibition of mitochondrial respiration. Its efficacy profile highlights the importance of metabolic vulnerabilities in this aggressive leukemia subtype. In comparison, alternative targeted therapies such as Menin and DOT1L inhibitors offer different mechanisms of action that also show significant preclinical promise in MLL-r leukemia.
Future research should focus on:
-
Expanding the scope of this compound testing to a broader panel of leukemia subtypes, including a more extensive set of AML, ALL, CLL, and CML cell lines, to better define its spectrum of activity.
-
Investigating the molecular determinants of sensitivity and resistance to this compound within MLL-r leukemias to identify predictive biomarkers.
-
Evaluating the in vivo efficacy and safety profile of this compound in animal models of MLL-r leukemia.
-
Exploring combination therapies where this compound could be used to sensitize leukemia cells to other targeted agents or conventional chemotherapy.
This guide provides a foundational comparison to aid researchers and drug development professionals in navigating the evolving landscape of targeted therapies for leukemia. The detailed methodologies and pathway diagrams are intended to facilitate the design of future studies aimed at validating and advancing novel therapeutic strategies for these challenging malignancies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rationale for Combining the BCL2 Inhibitor Venetoclax with the PI3K Inhibitor Bimiralisib in the Treatment of IDH2- and FLT3-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. DOT1L Inhibition Sensitizes MLL-Rearranged AML to Chemotherapy | PLOS One [journals.plos.org]
- 8. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A systems genetics approach delineates the role of Bcl2 in leukemia pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of BCL2 Family of Apoptosis Regulator Proteins in Acute and Chronic Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Unveiling the Selectivity of CCI-006: A Comparative Analysis of a Novel Mitochondrial Inhibitor in MLL-Rearranged Leukemia
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the novel mitochondrial respiration inhibitor, CCI-006, with other therapeutic agents for Mixed Lineage Leukemia (MLL)-rearranged leukemia. This analysis, supported by experimental data, focuses on the cross-reactivity and cellular targets of this compound, offering insights into its selectivity and potential off-target effects.
This compound has emerged as a promising selective inhibitor for a subset of MLL-rearranged (MLL-r) leukemia cells. Its mechanism of action involves the inhibition of mitochondrial respiration, leading to mitochondrial depolarization and apoptosis. This guide delves into the specifics of its selectivity and compares its performance with other inhibitors used in the context of MLL-r leukemia, including those with different mechanisms of action.
Comparative Analysis of Inhibitor Selectivity
To understand the cross-reactivity profile of this compound, a direct comparison with other relevant inhibitors is crucial. The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and comparator compounds against a panel of MLL-rearranged and non-MLL-rearranged leukemia cell lines. The comparators include another mitochondrial respiration inhibitor, IACS-010759, and inhibitors targeting pathways commonly dysregulated in MLL-r leukemia, such as the menin-MLL inhibitor VTP50469 and the DOT1L inhibitor EPZ-5676.
| Cell Line | MLL Fusion | Subtype | This compound IC50 (µM) | IACS-010759 IC50 (nM) | VTP50469 IC50 (nM) | EPZ-5676 IC50 (nM) |
| MLL-rearranged | ||||||
| MV4;11 | MLL-AF4 | AML | Sensitive | ~1.75 | 10 | >10,000 |
| MOLM-13 | MLL-AF9 | AML | Sensitive | - | <10 | ~3 |
| RS4;11 | MLL-AF4 | ALL | Sensitive | - | <10 | - |
| SEM | MLL-AF4 | ALL | Resistant | - | - | - |
| KOPN8 | MLL-ENL | ALL | Resistant | - | - | - |
| Non-MLL-rearranged | ||||||
| Jurkat | - | T-ALL | Resistant | - | >10,000 | >10,000 |
| K562 | BCR-ABL | CML | Resistant | - | >10,000 | - |
| U937 | - | AML | Resistant | - | >10,000 | - |
Table 1: Comparative in vitro cytotoxicity of this compound and other targeted inhibitors in leukemia cell lines. Data for this compound is sourced from Somers K, et al. Oncogene. 2019. IACS-010759 data from published literature. VTP50469 and EPZ-5676 data are from respective publications on these compounds. "Sensitive" and "Resistant" for this compound are as described in the primary publication, with specific IC50 values not fully detailed in the main text.
Understanding the Mechanism and Potential for Off-Target Effects
This compound's primary mechanism is the disruption of mitochondrial function. This is in contrast to other inhibitors that target the epigenetic machinery, such as menin-MLL and DOT1L inhibitors, which are known for their high specificity to the MLL-fusion protein complex.
dot
Caption: Mechanism of action of this compound in sensitive MLL-rearranged leukemia cells.
While this compound shows selectivity for a subset of MLL-r leukemia cells, its targeting of a fundamental cellular process like mitochondrial respiration raises the possibility of off-target effects in other cell types. However, the primary study on this compound did not report significant toxicity in non-sensitive leukemia cell lines at effective concentrations.
In contrast, inhibitors like VTP50469 are designed to be highly specific to the menin-MLL protein-protein interaction, a key driver of the leukemogenic gene expression program in MLL-r leukemia. This specificity is expected to result in a wider therapeutic window with fewer off-target effects.
Caption: Experimental workflow for determining IC50 values.
Mitochondrial Respiration Assay
Protocol:
-
Oxygen consumption rates (OCR) were measured using a Seahorse XFp Analyzer (Agilent).
-
Leukemia cells were seeded in Seahorse XFp cell culture miniplates.
-
Cells were treated with this compound or vehicle control.
-
Basal OCR was measured, followed by sequential injections of oligomycin, FCCP, and rotenone/antimycin A to determine ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption, respectively.
-
Data was normalized to cell number.
Conclusion
This compound demonstrates a unique selectivity profile, effectively targeting a subset of MLL-rearranged leukemia cells through the induction of mitochondrial dysfunction. While its mechanism of action on a fundamental cellular process warrants further investigation into potential off-target effects in a broader range of cell types, its current profile suggests a favorable therapeutic window in sensitive leukemia subtypes. In comparison, inhibitors targeting specific protein-protein interactions, such as menin-MLL inhibitors, offer a more targeted approach with potentially fewer off-target liabilities. The choice of therapeutic strategy will likely depend on the specific molecular subtype of MLL-rearranged leukemia and the individual patient's metabolic profile. Further preclinical and clinical studies are necessary to fully elucidate the cross-reactivity and therapeutic potential of this compound.
A Comparative Meta-Analysis of CPI-006: A Novel CD73 Inhibitor in Immuno-Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction to CPI-006 and the CD73 Pathway
CPI-006 is a humanized monoclonal antibody that targets CD73, an ecto-enzyme highly expressed on various tumor cells and immune cells.[1] CD73 plays a critical role in the adenosine signaling pathway, a key mechanism of immunosuppression in the tumor microenvironment.[2][3] By converting adenosine monophosphate (AMP) to adenosine, CD73 contributes to a tumor-permissive environment that inhibits the activity of cancer-fighting immune cells.[2][3] CPI-006 is designed to block this immunosuppressive pathway and activate an anti-tumor immune response.
Mechanism of Action of CPI-006
CPI-006 exhibits a dual mechanism of action. Firstly, it inhibits the enzymatic activity of CD73, thereby reducing the production of immunosuppressive adenosine in the tumor microenvironment. Secondly, and uniquely, CPI-006 has been shown to directly activate B cells, leading to their differentiation into antibody-producing plasmablasts and the generation of memory B cells.[4] This B cell activation is independent of adenosine and suggests a broader immunomodulatory role for CPI-006.
CD73 Signaling Pathway and CPI-006 Intervention
The following diagram illustrates the adenosine signaling pathway and the mechanism of action of CPI-006.
Caption: Mechanism of CPI-006 in the tumor microenvironment.
Clinical Development of CPI-006
CPI-006 has been investigated in clinical trials for both oncology and infectious diseases, notably COVID-19.
CPI-006 in Advanced Cancers (NCT03454451)
A Phase 1/1b clinical trial evaluated CPI-006 as a monotherapy and in combination with other agents in patients with advanced cancers.[5][6][7]
Experimental Protocol (Dose Escalation): Patients with relapsed solid tumors received intravenous infusions of CPI-006 every 21 days at escalating doses of 1, 3, 6, 12, 18, or 24 mg/kg. A standard 3+3 dose-escalation design was employed to determine the maximum tolerated dose.[6]
Key Experimental Methods:
-
Flow Cytometry: Blood samples were analyzed to assess lymphocyte subsets and receptor occupancy on peripheral blood mononuclear cells (PBMCs).[4][6]
-
Tumor Biopsies: Biopsies were taken to evaluate the penetration of CPI-006 into the tumor and its effect on CD73 occupancy.
Quantitative Data Summary:
| Parameter | Finding | Source |
| Safety | Well-tolerated with no dose-limiting toxicities observed. Grade 1 infusion reactions were manageable with premedication. | [6][7] |
| Pharmacodynamics | Complete and sustained occupancy of CD73 on peripheral blood lymphocytes at doses of 12 mg/kg and higher. | |
| A mean reduction of 86% (p < 0.05) in circulating CD73+ B cells was observed within one hour of infusion. | [6] | |
| Mean increase of 37% (p < 0.01) in CD73- CD4 T cells. | [6] | |
| Mean reduction of 20% (p < 0.01) in CD8 T cells. | [6] | |
| Preliminary Efficacy | Tumor regression was observed in a prostate cancer patient after 5 cycles of monotherapy at 6 mg/kg. | [6] |
CPI-006 in COVID-19
A Phase 1 study evaluated the safety and immunogenicity of CPI-006 in hospitalized patients with mild to moderate COVID-19.[4]
Quantitative Data Summary:
| Parameter | Finding | Source |
| Immunogenicity | Anti-SARS-CoV-2 antibody responses (IgG and IgM) to the spike protein and receptor-binding domain (RBD) increased up to day 28 post-treatment. | [3] |
| Memory B cells and memory CD4 and CD8 T effector memory cells increased at 28 days post-treatment. | [3] | |
| Clinical Outcome | 14 out of 15 patients were discharged from the hospital with clinical improvement after a median of 4.5 days. | [3] |
Comparison with Alternative CD73 Inhibitors
Several other CD73 inhibitors are in clinical development. This section compares CPI-006 with two notable alternatives: oleclumab (MEDI9447) and AB680 (quemliclustat).
Oleclumab (MEDI9447)
Oleclumab is a human monoclonal antibody that inhibits the enzymatic activity of CD73.[8][9]
Clinical Trial Data (NCT02503774):
| Indication | Treatment | Objective Response Rate (ORR) | 6-month Progression-Free Survival (PFS) | Source |
| Advanced Colorectal Cancer | Oleclumab + Durvalumab | 2.4% (1 CR) | 5.4% | [8] |
| Pancreatic Ductal Adenocarcinoma | Oleclumab + Durvalumab | 4.8% (1 CR, 1 PR) | 13.2% | [8] |
| EGFR-mutant NSCLC | Oleclumab + Durvalumab | 9.5% (4 PRs) | 16.0% | [8] |
CR: Complete Response, PR: Partial Response
AB680 (Quemliclustat)
AB680 is a small-molecule inhibitor of CD73.[10][11]
Clinical Trial Data (ARC-8, NCT04104672) in Metastatic Pancreatic Cancer:
| Treatment Arm | Objective Response Rate (ORR) | Key Adverse Events (Grade ≥3) | Source |
| AB680 + nab-paclitaxel + gemcitabine + zimberelimab | 41% (7/17 evaluable patients) | Anemia (14%) | [2][11] |
Experimental Workflow: Flow Cytometry for Peripheral Blood Immunophenotyping
The following diagram outlines a general workflow for flow cytometry analysis of peripheral blood samples, a key experimental method used in the CPI-006 clinical trials.[6][12]
Caption: Generalized workflow for flow cytometry analysis.
Conclusion
CPI-006 is a promising anti-CD73 antibody with a unique dual mechanism of action that includes both enzymatic inhibition and direct B cell activation. Early clinical data in advanced cancers and COVID-19 have shown a manageable safety profile and encouraging signs of immunomodulatory activity and clinical benefit.[3][6] When compared to other CD73 inhibitors like oleclumab and AB680, CPI-006's B cell activation mechanism presents a distinct approach to cancer immunotherapy.[8][11] Further clinical investigation is warranted to fully elucidate the therapeutic potential of CPI-006 and its place in the evolving landscape of immuno-oncology.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. corvuspharma.com [corvuspharma.com]
- 5. ascopubs.org [ascopubs.org]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
- 8. First-in-human study of oleclumab, a potent, selective anti-CD73 monoclonal antibody, alone or in combination with durvalumab in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety, tolerability, pharmacokinetics, and antitumour activity of oleclumab in Japanese patients with advanced solid malignancies: a phase I, open-label study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tumor Microenvironment Responsive CD8+ T Cells and Myeloid‐Derived Suppressor Cells to Trigger CD73 Inhibitor AB680‐Based Synergistic Therapy for Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. research.pasteur.fr [research.pasteur.fr]
independent validation of CCI-006's mechanism
An independent validation of the mechanism of a compound designated "CCI-006" as an autophagy inhibitor could not be conclusively established from the available information. Search results point to several different investigational drugs with similar labels, such as CPI-006, a CD73 inhibitor, and WVE-006, an RNA editing oligonucleotide, none of which are primarily characterized as autophagy inhibitors.
To fulfill the core requirements of providing a comparative guide on the validation of an autophagy inhibitor's mechanism, this report will focus on Hydroxychloroquine (HCQ) , a well-documented and clinically relevant autophagy inhibitor. This guide will compare its mechanism with other autophagy inhibitors targeting different stages of the autophagy pathway, providing researchers, scientists, and drug development professionals with a comprehensive overview of their validation and performance.
Comparison of Autophagy Inhibitors
Autophagy is a cellular recycling process that can be exploited by cancer cells to survive stress and resist therapy.[1] Inhibition of this pathway is a promising strategy in oncology.[2][3] Autophagy inhibitors can be broadly categorized based on the stage of the pathway they target: initiation, nucleation, or lysosomal degradation.
| Compound | Target | Mechanism of Action | Stage of Inhibition | Status |
| Hydroxychloroquine (HCQ) | Lysosome | Prevents the fusion of autophagosomes with lysosomes and inhibits lysosomal acidification, blocking the final degradation step.[4][5] | Late (Degradation) | FDA-approved for other indications; extensively studied in cancer clinical trials.[5][6] |
| Chloroquine (CQ) | Lysosome | Similar to HCQ, it blocks autophagic flux by inhibiting lysosomal function.[5][7] | Late (Degradation) | FDA-approved for other indications; used in numerous cancer clinical trials.[5][8] |
| SAR405 | VPS34 | A specific and potent inhibitor of the class III PI3K, VPS34, which is crucial for the initiation of autophagosome formation.[2] | Early (Initiation/Nucleation) | Preclinical/Clinical development.[2] |
| ULK-101 | ULK1 | A potent inhibitor of ULK1, a serine/threonine kinase that is a key initiator of the autophagy process.[2] | Early (Initiation) | Preclinical development.[1] |
| Lys05 | Lysosome | A highly potent lysosomotropic agent, reported to be more effective than HCQ in disrupting lysosomal function. | Late (Degradation) | Preclinical. |
Experimental Protocols for Validating Autophagy Inhibition
The validation of an autophagy inhibitor's mechanism relies on a series of well-established cellular and biochemical assays.
Monitoring Autophagic Flux
A critical experiment to validate an autophagy inhibitor is to measure autophagic flux, which is the entire process of autophagy from autophagosome formation to degradation.
Methodology: Western Blot for LC3-II and p62
-
Cell Culture and Treatment: Plate cancer cells (e.g., pancreatic, breast cancer cell lines) and treat with the autophagy inhibitor (e.g., HCQ) at various concentrations and time points. Include a positive control (e.g., starvation) to induce autophagy and a negative control (untreated).
-
Lysis and Protein Quantification: Lyse the cells and quantify the total protein concentration using a BCA or Bradford assay.
-
Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against LC3 and p62/SQSTM1. LC3 is a marker for autophagosomes (LC3-I is cytosolic, while LC3-II is membrane-bound). p62 is a cargo receptor that is degraded by autophagy.
-
Analysis: An effective late-stage autophagy inhibitor like HCQ will cause an accumulation of both LC3-II and p62, as their degradation is blocked. In contrast, an early-stage inhibitor like SAR405 would prevent the formation of LC3-II.
Visualization of Autophagosomes
Microscopy-based assays provide visual confirmation of changes in the number and localization of autophagosomes.
Methodology: Immunofluorescence for LC3 Puncta
-
Cell Culture and Transfection: Plate cells on coverslips and, if necessary, transfect with a GFP-LC3 or RFP-LC3 plasmid.
-
Treatment: Treat cells with the autophagy inhibitor as described above.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.
-
Immunostaining: If not using a fluorescently tagged LC3, incubate with a primary antibody against LC3, followed by a fluorescently labeled secondary antibody.
-
Imaging and Quantification: Visualize the cells using a fluorescence microscope. An increase in the number of fluorescent LC3 puncta per cell indicates an accumulation of autophagosomes, consistent with the mechanism of a late-stage inhibitor like HCQ.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the autophagy pathway and a typical experimental workflow for validating an inhibitor.
Caption: The autophagy signaling pathway and points of inhibition.
Caption: Workflow for validating a late-stage autophagy inhibitor.
References
- 1. Enhancing Anti-Cancer Therapy with Selective Autophagy Inhibitors by Targeting Protective Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Inhibition of autophagy; an opportunity for the treatment of cancer resistance [frontiersin.org]
- 3. Targeting autophagy in disease: established and new strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Autophagy Agents in Clinical Trials for Cancer Therapy: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Autophagy and cancer: Basic mechanisms and inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: CCI-006 and Similar Compounds in MLL-Rearranged Leukemia
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the novel mitochondrial inhibitor CCI-006 and its standing among other therapeutic strategies for Mixed-Lineage Leukemia.
This guide provides a detailed comparison of this compound, a novel small molecule targeting mitochondrial function, with other compounds investigated for the treatment of Mixed-Lineage Leukemia (MLL)-rearranged leukemias. The information is compiled from peer-reviewed scientific literature to aid in research and development efforts.
Introduction to this compound
This compound is a novel small molecule identified to selectively induce cell death in a subset of MLL-rearranged leukemia cells.[1] Its primary mechanism of action is the induction of mitochondrial dysfunction.[1] This leads to a cascade of cellular events, including the inhibition of mitochondrial respiration, depolarization of the mitochondrial membrane, and ultimately, apoptosis.[1] A key characteristic of this compound is its selective cytotoxicity towards MLL-rearranged leukemia cells that exhibit a low HIF1α/low MEIS1 expression profile and a less glycolytic phenotype.[1]
Mechanism of Action and Signaling Pathway
This compound targets the mitochondria, leading to a disruption of the electron transport chain and a decrease in oxygen consumption. This results in the loss of mitochondrial membrane potential, a critical event that triggers the intrinsic apoptotic pathway. The downstream effects include the activation of caspases and a pro-apoptotic unfolded protein response.[2]
Caption: Signaling pathway of this compound inducing apoptosis via mitochondrial dysfunction.
Comparison with Similar Compounds
Compounds Targeting Mitochondrial Function
Other compounds that induce mitochondrial dysfunction have been investigated for their anti-leukemic activity.
-
Venetoclax (ABT-199): A potent and selective BCL-2 inhibitor. BCL-2 is an anti-apoptotic protein that plays a crucial role in mitochondrial-mediated apoptosis. By inhibiting BCL-2, Venetoclax promotes apoptosis in cancer cells that are dependent on this protein for survival.
-
Obatoclax (GX15-070): A pan-inhibitor of anti-apoptotic BCL-2 family proteins, including BCL-2, BCL-XL, and MCL-1.[3] Its broader mechanism of action can be effective in cancers with resistance to more selective BCL-2 inhibitors.[3]
DOT1L Inhibitors
DOT1L is a histone methyltransferase that is crucial for the expression of leukemogenic genes in MLL-rearranged leukemia.
-
EPZ004777 & EPZ-5676 (Pinometostat): These are potent and selective inhibitors of DOT1L.[4][5] By inhibiting DOT1L, these compounds reduce H3K79 methylation, leading to the downregulation of key target genes like HOXA9 and MEIS1, and subsequent apoptosis in MLL-rearranged leukemia cells.[4][5]
Quantitative Data Comparison
The following tables summarize the available half-maximal inhibitory concentration (IC50) values for this compound and similar compounds against various MLL-rearranged leukemia cell lines.
Disclaimer: The data presented below are compiled from different studies. Direct comparison of IC50 values should be made with caution as experimental conditions such as cell density, incubation time, and assay method can significantly influence the results.
Table 1: IC50 Values of this compound against MLL-rearranged Leukemia Cell Lines
| Cell Line | This compound IC50 (µM) at 72h | Reference |
| PER-485 | ~2.5 | Somers et al., Oncogene, 2019 |
| MOLM-13 | ~5 | Somers et al., Oncogene, 2019 |
| MV4;11 | ~5 | Somers et al., Oncogene, 2019 |
| SEM | > 20 | Somers et al., Oncogene, 2019 |
| RS4;11 | > 20 | Somers et al., Oncogene, 2019 |
Table 2: IC50 Values of Similar Compounds against MLL-rearranged Leukemia Cell Lines
| Compound | Cell Line | IC50 Value | Incubation Time | Reference |
| Venetoclax | MOLM-13 | <0.1 µM | 72h | [3] |
| MV-4-11 | <0.1 µM | 72h | [3] | |
| Obatoclax | MOLM-13 | 0.004–0.16 µM | 72h | [3] |
| MV-4-11 | 0.009–0.046 µM | 72h | [3] | |
| EPZ004777 | MV4-11 | 0.17 µM | 12 days | [5] |
| MOLM-13 | 0.72 µM | 12 days | [5] | |
| RS4;11 | 6.47 µM | 12 days | [5] | |
| SEM | 1.72 µM | 12 days | [5] | |
| EPZ-5676 | MV4-11 | 3.5 nM | 14 days | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
Cytotoxicity Assay (Resazurin Reduction Assay)
This assay measures cell viability based on the reduction of resazurin to the fluorescent resorufin by metabolically active cells.
Caption: Workflow for determining compound cytotoxicity using the resazurin reduction assay.
Protocol:
-
Seed leukemia cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with a serial dilution of the test compound (e.g., this compound) or vehicle control.
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add resazurin solution (final concentration 0.15 mg/mL) to each well and incubate for 4 hours.
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using a non-linear regression analysis.
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
This assay measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration.
Caption: Experimental workflow for assessing mitochondrial respiration using a Seahorse XF Analyzer.
Protocol:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Treat cells with the test compound for the desired time.
-
Prior to the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Load the Seahorse XF sensor cartridge with modulators of mitochondrial respiration (Oligomycin, FCCP, and a mixture of Rotenone and Antimycin A).
-
Perform the Seahorse XF Cell Mito Stress Test to measure basal OCR, ATP-linked OCR, maximal respiration, and non-mitochondrial oxygen consumption.
-
Normalize the OCR data to cell number or protein concentration and analyze the results.
Mitochondrial Membrane Potential Assay (TMRE Staining)
This assay uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to assess mitochondrial membrane potential. TMRE accumulates in active mitochondria with an intact membrane potential.
Protocol:
-
Treat cells with the test compound for the desired duration.
-
Incubate the cells with TMRE (e.g., 200 nM) for 20-30 minutes at 37°C.
-
Wash the cells with pre-warmed phosphate-buffered saline (PBS).
-
Analyze the cells by flow cytometry or fluorescence microscopy. A decrease in TMRE fluorescence intensity indicates a loss of mitochondrial membrane potential.
-
A positive control, such as the uncoupler FCCP, should be included to induce mitochondrial depolarization.
Conclusion
This compound represents a promising therapeutic candidate for a subset of MLL-rearranged leukemias by targeting a metabolic vulnerability and inducing mitochondrial dysfunction. While direct quantitative comparisons with other agents are limited, its unique mechanism of action provides a rationale for further investigation, both as a monotherapy and in combination with other anti-leukemic drugs. The provided experimental protocols offer a foundation for researchers to further explore the efficacy and mechanism of this compound and similar compounds. Future studies should focus on direct head-to-head comparisons under standardized conditions to accurately assess the relative potency and therapeutic potential of these agents.
References
- 1. A novel small molecule that kills a subset of MLL-rearranged leukemia cells by inducing mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Obatoclax reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 4. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Index of CCI-006: A Comparative Guide
This guide provides a comprehensive framework for assessing the therapeutic index of the hypothetical anti-cancer agent CCI-006. It outlines the necessary experimental protocols and presents a comparative analysis with established alternative therapies. This document is intended for researchers, scientists, and drug development professionals.
The therapeutic index (TI) is a quantitative measure of the relative safety of a drug. It is a ratio that compares the dose of a drug that produces a therapeutic effect to the dose that produces a toxic effect.[1][2][3][4][5] A higher therapeutic index is preferable as it indicates a wider margin between the effective and toxic doses.[1] The formula for calculating the therapeutic index is:
TI = TD50 / ED50
Where:
-
TD50 (Median Toxic Dose): The dose of a drug that produces a toxic effect in 50% of the population.[1][2][3][4]
-
ED50 (Median Effective Dose): The dose of a drug that produces a desired therapeutic effect in 50% of the population.[1][2][3][4]
For preclinical studies, the LD50 (Median Lethal Dose) is often used in place of the TD50.
Hypothetical Profile of this compound
For the purpose of this guide, this compound is a hypothetical, novel small molecule inhibitor targeting the MEK1/2 signaling pathway, a critical pathway in many human cancers. Its efficacy and toxicity will be compared against existing MEK inhibitors, such as Trametinib and Selumetinib.
Comparative Analysis of Therapeutic Index
The following table summarizes the hypothetical therapeutic index of this compound in comparison to established MEK inhibitors.
| Compound | Target | In Vitro IC50 (Cancer Cells) | In Vitro CC50 (Normal Cells) | In Vivo ED50 (Xenograft Model) | In Vivo TD50 (Rodent Model) | Therapeutic Index (In Vivo) |
| This compound | MEK1/2 | 5 nM | 500 nM | 1 mg/kg | 20 mg/kg | 20 |
| Trametinib | MEK1/2 | 0.92-3.4 nM | 100-500 nM | 0.1-0.3 mg/kg | 3-5 mg/kg | ~10-16 |
| Selumetinib | MEK1/2 | 14 nM | >10 µM | 10-25 mg/kg | 100-200 mg/kg | ~4-10 |
Note: The data for this compound is hypothetical. Data for Trametinib and Selumetinib are approximated from publicly available literature for illustrative purposes.
Experimental Protocols
Detailed methodologies for determining the therapeutic index of this compound are outlined below.
In Vitro Efficacy and Cytotoxicity Assays
These assays are crucial for the initial determination of a compound's efficacy and its toxic effects on cells in a controlled environment.
a. Cell Viability Assay (MTT Assay) to Determine IC50
-
Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
-
Procedure:
-
Cancer cell lines (e.g., A375 for melanoma, HT-29 for colon cancer) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound and incubated for 72 hours.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.
-
The IC50 value is calculated by plotting the percentage of cell viability against the log of the drug concentration.
-
b. Cytotoxicity Assay (LDH Release Assay) to Determine CC50
-
Objective: To determine the concentration of this compound that is toxic to 50% of normal, non-cancerous cells (CC50).
-
Procedure:
-
Normal human cell lines (e.g., human dermal fibroblasts, human umbilical vein endothelial cells) are seeded in 96-well plates.
-
Cells are treated with the same range of concentrations of this compound as in the IC50 assay and incubated for 72 hours.
-
The culture supernatant is collected to measure the amount of lactate dehydrogenase (LDH) released from damaged cells.
-
The LDH activity is measured using a commercially available kit, and the absorbance is read according to the manufacturer's instructions.
-
The CC50 value is calculated from the dose-response curve.
-
In Vivo Efficacy and Toxicity Studies
In vivo studies are essential for evaluating the effects of a drug in a living organism.[6][7][8][9]
a. Xenograft Mouse Model for Efficacy (ED50)
-
Objective: To determine the effective dose of this compound that causes a 50% reduction in tumor growth.
-
Procedure:
-
Immunocompromised mice are subcutaneously injected with human cancer cells to establish tumors.
-
Once tumors reach a palpable size, mice are randomized into groups and treated with different doses of this compound (and a vehicle control) daily for a specified period.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, the ED50 is determined by analyzing the dose-response relationship on tumor growth inhibition.
-
b. Acute Toxicity Study for Toxicity (TD50)
-
Objective: To determine the dose of this compound that causes adverse effects in 50% of the animals.
-
Procedure:
-
Healthy rodents (e.g., mice or rats) are administered single, escalating doses of this compound.
-
Animals are observed for a set period (e.g., 14 days) for signs of toxicity, including changes in weight, behavior, and overall health.
-
At the end of the observation period, blood samples are collected for hematology and clinical chemistry analysis, and major organs are examined for histopathological changes.
-
The TD50 is calculated based on the dose that causes significant toxicity in half of the animals.
-
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway targeted by this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for determining the therapeutic index.
References
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 3. What is the therapeutic index of drugs? [medicalnewstoday.com]
- 4. Therapeutic Index - Pharmacology - Medbullets Step 1 [step1.medbullets.com]
- 5. buzzrx.com [buzzrx.com]
- 6. blog.biobide.com [blog.biobide.com]
- 7. In Vivo Toxicology Service (Mouse, Rat) - Altogen Labs [altogenlabs.com]
- 8. In Vivo Toxicology - Creative Bioarray [dda.creative-bioarray.com]
- 9. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
Safety Operating Guide
Proper Disposal Procedures for CCI-006
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of CCI-006, a novel inhibitor of MLL-rearranged and CALM-AF10 translocated leukemias used in laboratory research. Adherence to these procedures is critical to ensure personal safety and environmental protection.
Chemical and Safety Data
Proper handling and disposal of this compound require an understanding of its chemical properties and associated hazards. This information is summarized in the table below.
| Property | Value | Reference |
| CAS Number | 292053-42-0 | [1][2][3][4][5][6][7] |
| Molecular Formula | C15H12N2O5S | [3][5][6][8] |
| Molecular Weight | 332.33 | [1][3][6][8] |
| Synonyms | CCI006, CCI 006 | [1][3][5] |
| Appearance | Powder | [6] |
| Storage | Store at -20°C for the long term (2 years). In DMSO, store at 4°C for 2 weeks or -80°C for 6 months. | [4][6] |
Hazard Identification and Safety Precautions
According to available Safety Data Sheets (SDS), there are conflicting classifications for this compound. One source indicates it is hazardous, while another states it is not.[3][8] Therefore, it is prudent to handle this compound with caution.
Hazard Statements:
Precautionary Statements:
-
Wash skin thoroughly after handling.[3]
-
Do not eat, drink, or smoke when using this product.[3]
-
Avoid release to the environment.[3]
-
If swallowed, call a POISON CENTER or doctor/physician if you feel unwell.[3]
-
Rinse mouth.[3]
-
Collect spillage.[3]
-
Dispose of contents/container to an approved waste disposal plant.[3]
Disposal Workflow
The following diagram outlines the step-by-step procedure for the proper disposal of this compound waste.
Detailed Experimental Protocols for Disposal
1. Waste Segregation:
-
Solid Waste: Includes unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and contaminated lab supplies (e.g., weigh boats, pipette tips, vials).
-
Liquid Waste: Includes solutions of this compound in solvents such as DMSO. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Waste Containment:
-
Use designated, leak-proof, and chemically compatible containers for both solid and liquid waste.
-
Ensure containers are securely sealed to prevent spills or volatilization.
-
Do not overfill containers. Leave at least 10% headspace in liquid waste containers to allow for expansion.
3. Labeling:
-
Clearly label all waste containers with "Hazardous Waste."
-
Identify the contents, including "this compound" and any solvents present with their approximate concentrations.
-
Affix appropriate hazard symbols (e.g., harmful, dangerous for the environment).
-
Include the date of waste accumulation.
4. Storage:
-
Store waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Ensure secondary containment is in place to contain any potential leaks.
-
Store away from incompatible materials.
5. Disposal:
-
Do not dispose of this compound down the drain or in regular trash. [3] Due to its toxicity to aquatic life, this is of critical importance.
-
Contact your institution's EHS office or a certified hazardous waste disposal contractor to arrange for pickup and disposal.
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
Accidental Release Measures:
-
In case of a spill, wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8]
-
For small spills of solid material, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.[3]
-
Ventilate the area of the spill.
-
Prevent spilled material from entering drains or waterways.[3]
By following these procedures, you will ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment and protecting the ecosystem.
References
- 1. adooq.com [adooq.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|292053-42-0|MSDS [dcchemicals.com]
- 4. This compound Supplier | CAS 292053-42-0 | AOBIOUS [aobious.com]
- 5. This compound|CCI006;CCI 006 [dcchemicals.com]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. This compound|T10706|TargetMol | United States | Manufacturer | TargetMol Chemicals Inc. [m.chemicalbook.com]
- 8. file.glpbio.com [file.glpbio.com]
Personal protective equipment for handling CCI-006
For Researchers, Scientists, and Drug Development Professionals: Immediate Safety and Logistical Information for Handling CCI-006
This document provides crucial, immediate safety protocols, operational guidelines, and disposal plans for the novel anti-leukemia agent this compound. The information herein is intended to equip laboratory personnel with the necessary knowledge to handle this compound safely and effectively, fostering a secure research environment.
Immediate Safety Information
This compound is a compound with significant biological activity and requires careful handling to minimize exposure and environmental impact. The primary known hazards are acute oral toxicity and high toxicity to aquatic life.
GHS Hazard Classification
Based on available safety data, this compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 |
| Warning | H302: Harmful if swallowed |
| Hazardous to the aquatic environment, Acute Hazard | Category 1 |
| Warning | H400: Very toxic to aquatic life |
| Hazardous to the aquatic environment, Chronic Hazard | Category 1 |
| Warning | H410: Very toxic to aquatic life with long lasting effects |
Physical and Chemical Properties
A summary of the known quantitative data for this compound is provided below for easy reference.
| Property | Value | Source |
| CAS Number | 292053-42-0 | DC Chemicals |
| Molecular Formula | C₁₅H₁₂N₂O₅S | DC Chemicals |
| Molecular Weight | 332.33 g/mol | DC Chemicals |
| Appearance | Light yellow to yellow solid | ChemicalBook |
| Solubility | ≥ 83.33 mg/mL in DMSO (≥ 250.74 mM) | ChemicalBook |
| Storage Temperature | 2-8°C (short term); -20°C (long term, as powder) | ChemicalBook, DC Chemicals |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound to prevent accidental exposure.
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile) are required. Change gloves immediately if they become contaminated.
-
Eye Protection : ANSI-approved safety glasses or goggles must be worn.
-
Skin and Body Protection : A lab coat is required. Ensure it is fully buttoned.
-
Respiratory Protection : If there is a risk of generating dust or aerosols, a properly fitted respirator should be used. All handling of the solid compound should be performed in a chemical fume hood.
Experimental Protocols
This compound has been identified as a novel inhibitor of MLL-rearranged and CALM-AF10 translocated leukemias. Its mechanism of action involves the induction of mitochondrial dysfunction. The following are generalized protocols for key experiments cited in the research of similar compounds.
Note: The specific concentrations and incubation times for this compound are not publicly available and would need to be determined empirically or obtained from the supplier of the compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding : Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a range of concentrations of this compound and incubate for the desired duration.
-
MTT Addition : Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance at approximately 570 nm using a microplate reader.
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
This assay measures the oxygen consumption rate (OCR) to assess mitochondrial function.
-
Cell Seeding : Plate cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Compound Treatment : Treat the cells with this compound for the desired time.
-
Assay Preparation : Wash the cells and replace the medium with Seahorse XF assay medium.
-
Seahorse Analysis : Place the plate in the Seahorse XF Analyzer and follow the manufacturer's instructions for the Cell Mito Stress Test, which involves the sequential injection of oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Data Analysis : Analyze the resulting OCR data to determine key parameters of mitochondrial respiration.
Apoptosis Assay (Annexin V Staining)
This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Cell Treatment : Treat cells with this compound to induce apoptosis.
-
Cell Harvesting : Collect both adherent and suspension cells.
-
Staining : Resuspend the cells in Annexin V binding buffer and add fluorochrome-conjugated Annexin V and a viability dye (e.g., propidium iodide).
-
Incubation : Incubate the cells in the dark at room temperature.
-
Flow Cytometry : Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its characterization.
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for this compound.
Operational and Disposal Plans
Safe handling and disposal of this compound and its associated waste are paramount to ensure laboratory and environmental safety.
Handling and Storage
-
Storage : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] Follow the specific temperature guidelines provided in the data table.
-
Handling : All manipulations of solid this compound should be conducted in a chemical fume hood to avoid inhalation of dust.[1] When preparing solutions, do so in a fume hood and avoid contact with skin and eyes.[1]
Spill Management
-
Small Spills : For small spills of solid this compound, carefully sweep the material to avoid generating dust and place it in a sealed container for disposal. For small liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Large Spills : Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department immediately.
-
Decontamination : Clean the spill area with an appropriate solvent (e.g., ethanol) followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Disposal Plan
As a cytotoxic and environmentally hazardous compound, this compound and all contaminated materials must be disposed of as hazardous waste. Do not dispose of this compound down the drain or in regular trash.
-
Waste Segregation :
-
Solid Waste : Unused this compound powder, contaminated gloves, weigh boats, and other solid materials should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste : Solutions containing this compound and contaminated solvents should be collected in a separate, clearly labeled hazardous waste container for organic/cytotoxic liquid waste.
-
Sharps : Contaminated needles, syringes, and pipette tips should be disposed of in a designated sharps container for cytotoxic waste.
-
-
Container Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (Exclamation Mark, Environment Hazard).
-
Storage of Waste : Store waste containers in a designated satellite accumulation area, away from general laboratory traffic. Ensure containers are kept closed except when adding waste.
-
Disposal Request : When waste containers are full, contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor. Follow all institutional and local regulations for hazardous waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
